N-Methyltaurine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c1-4-2-3-8(5,6)7/h4H,2-3H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZRRICLUFMAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
| Record name | N-METHYLTAURINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025664 | |
| Record name | N-Methyltaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white powder. (NTP, 1992) | |
| Record name | N-METHYLTAURINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) | |
| Record name | N-METHYLTAURINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
107-68-6 | |
| Record name | N-METHYLTAURINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyltaurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyltaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYLTAURINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyltaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyltaurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLTAURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X4943TG5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
466 to 468 °F (NTP, 1992) | |
| Record name | N-METHYLTAURINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of N-Methyltaurine in Marine Algae
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyltaurine, a naturally occurring amino acid analog, has garnered significant interest within the scientific community due to its presence in various marine organisms, particularly red algae, and its potential applications in pharmaceuticals and as a precursor for specialty surfactants. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in marine algae. While the complete enzymatic machinery remains an active area of research, this document synthesizes the available data on the proposed pathway, quantitative analyses of relevant metabolites, and detailed experimental protocols to facilitate further investigation into this intriguing metabolic route.
Core Biosynthetic Pathway
The biosynthesis of this compound in marine algae is understood to be a direct modification of the ubiquitous amino acid, taurine (B1682933). The core of this pathway involves the enzymatic transfer of a methyl group to the primary amine of taurine.
Based on current knowledge, the proposed biosynthetic pathway is a two-step process, starting from the precursor taurine:
-
Taurine Biosynthesis: Marine algae synthesize taurine through various pathways, with the primary route involving the decarboxylation of cysteic acid, which is derived from L-cysteine.
-
N-methylation of Taurine: The terminal step is the methylation of taurine to yield this compound. This reaction is catalyzed by a putative N-methyltransferase. While the specific enzyme has not yet been isolated and characterized from a marine algal source, it is hypothesized to be an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. SAM is a common methyl group donor in numerous biological reactions, and the presence of SAM synthetase has been confirmed in red algae, supporting its role as the likely co-substrate in this pathway.[1][2]
The overall proposed reaction is as follows:
Taurine + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine
Quantitative Data
Quantitative analysis of this compound and its precursor, taurine, has been performed on various species of marine algae, particularly within the Rhodophyta (red algae) phylum, where this compound is most prominently found.[3] The concentrations of these compounds can vary significantly between species and are influenced by environmental factors.
| Algal Species | Compound | Concentration (dry weight) | Reference |
| Gelidium cartilagineum | This compound | Present (unquantified) | [4] |
| Liagora distenta | This compound | Present (unquantified) | [4] |
| Pterocladia pinnata | This compound | Present (unquantified) | [4] |
| Gelidium amansii | This compound | Present (unquantified) | [4] |
| Laurencia intermedia | This compound | Present (unquantified) | [4] |
| Unspecified Red Algae | This compound | 12.6 mmol/kg (1.7 g/kg) | [4] |
| Palmaria palmata | Taurine | High | [5] |
| Gracilaria longissima | Taurine | High | [5] |
| Porphyra sp. | Taurine | High | [5] |
| Ulva lactuca | Homotaurine | Relatively high | [5] |
| Undaria pinnatifida | Homotaurine | Relatively high | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established techniques for metabolite extraction, quantification, and enzyme assays, and can be adapted for the specific study of this pathway in marine algae.
Protocol 1: Extraction of Taurine and this compound from Marine Algae
This protocol describes a general method for the extraction of small, water-soluble metabolites like taurine and this compound from algal biomass.
Materials:
-
Fresh or lyophilized algal tissue
-
Liquid nitrogen
-
Mortar and pestle
-
80% Ethanol (EtOH)
-
Microcentrifuge tubes
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 100 mg of fresh or 20 mg of lyophilized algal tissue.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of 80% EtOH to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Incubate the mixture at 60°C for 20 minutes in a water bath or heating block.
-
Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of 80% EtOH, and the supernatants pooled.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cellular debris.
-
The filtered extract is now ready for quantitative analysis by HPLC or LC-MS.
Protocol 2: Quantitative Analysis of Taurine and this compound by HPLC
This protocol outlines a method for the simultaneous quantification of taurine and this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection.
Materials:
-
Algal extract (from Protocol 1)
-
Taurine and this compound standards
-
o-Phthalaldehyde (OPA) derivatizing reagent
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of taurine and this compound of known concentrations in 80% EtOH.
-
Derivatization:
-
In a microcentrifuge tube, mix 100 µL of the algal extract or standard solution with 100 µL of the OPA derivatizing reagent.
-
Allow the reaction to proceed in the dark at room temperature for 2 minutes.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto the C18 column.
-
Use a gradient elution profile with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The specific gradient will need to be optimized for the column and system used.
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
-
Quantification:
-
Identify the peaks corresponding to the derivatized taurine and this compound based on the retention times of the standards.
-
Construct a standard curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of taurine and this compound in the algal extracts by interpolating their peak areas on the respective standard curves.
-
Protocol 3: In Vitro Assay for Taurine N-Methyltransferase Activity
This protocol provides a framework for assaying the activity of the putative taurine N-methyltransferase in crude protein extracts from marine algae. This assay is based on the detection of the product, this compound, or the consumption of the methyl donor, S-adenosyl-L-methionine.
Materials:
-
Crude protein extract from marine algae
-
Taurine
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.5-8.5)
-
HPLC or LC-MS system for product quantification
Procedure:
-
Protein Extraction:
-
Homogenize fresh algal tissue in a suitable extraction buffer containing protease inhibitors.
-
Clarify the homogenate by centrifugation to obtain a crude protein extract (supernatant).
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Set up the reaction mixture in a microcentrifuge tube containing:
-
Reaction buffer
-
Taurine (substrate)
-
SAM (co-substrate)
-
Crude protein extract
-
-
Include control reactions lacking either the protein extract, taurine, or SAM.
-
-
Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 25-37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA) to a final concentration of 5%, or by heat inactivation at 95°C for 5 minutes.
-
Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound using the HPLC method described in Protocol 2 or a more sensitive LC-MS method.
-
-
Calculation of Enzyme Activity:
-
Quantify the amount of this compound produced.
-
Express the enzyme activity as the amount of product formed per unit time per amount of total protein (e.g., nmol this compound / min / mg protein).
-
Visualizations
This compound Biosynthetic Pathway
References
- 1. plantbreedbio.org [plantbreedbio.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A validated ultra-performance liquid chromatography with diode array detection coupled to electrospray ionization and triple quadrupole mass spectrometry method to simultaneously quantify taurine, homotaurine, hypotaurine and amino acids in macro- and microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical and Physicochemical Properties of N-Methyltaurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyltaurine (2-(methylamino)ethanesulfonic acid) is a naturally occurring aminosulfonic acid, structurally similar to the ubiquitous taurine (B1682933). While not as abundant as its parent compound, this compound exhibits unique biochemical and physicochemical properties that are of growing interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core properties of this compound, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and visualizing key biological pathways and workflows.
Physicochemical Properties
This compound is a white to yellowish, water-soluble crystalline solid.[1][2][3] It exists as a zwitterion in its solid state and in polar solvents.[2] Key physicochemical parameters are summarized in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(methylamino)ethanesulfonic acid | [1] |
| CAS Number | 107-68-6 | [1] |
| Molecular Formula | C₃H₉NO₃S | [1][3] |
| Molecular Weight | 139.17 g/mol | [2][3] |
| Appearance | Yellowish-white powder | [1][3] |
| Melting Point | 241-242 °C | [4] |
| pKa | ~0.94 (predicted), 8.66 (sodium salt at 20°C) | [3][5] |
Table 2: Solubility and Partitioning of this compound
| Property | Value | Reference(s) |
| Water Solubility | Freely soluble; >=10 mg/mL at 21°C | [1][2][4] |
| Alcohol Solubility | Insoluble | [4] |
| Ether Solubility | Insoluble | [4] |
| LogP (predicted) | -3.6 | [1] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of this compound can be determined using potentiometric titration. This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.
Methodology:
-
Preparation of Analyte Solution: A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water. The ionic strength of the solution is kept constant by adding a neutral salt like KCl (e.g., 0.1 M).
-
Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl).
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method allows for the sensitive and specific quantification of this compound in biological samples.[6]
Methodology:
-
Sample Preparation:
-
Plasma samples are deproteinized by mixing with an equal volume of 5% sulfosalicylic acid containing an internal standard (e.g., sarcosine).[6]
-
Tissue samples are homogenized in 10 volumes of 5% sulfosalicylic acid with an internal standard.[6]
-
Samples are centrifuged, and the supernatant is filtered and neutralized.[6]
-
-
Derivatization: The primary amine of taurine is first derivatized with o-phthalaldehyde (B127526) (OPA), followed by derivatization of the secondary amine of this compound with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[6]
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.[6]
-
Mobile Phase: A gradient of a phosphate (B84403) buffer and an organic solvent (e.g., acetonitrile).[6]
-
Flow Rate: Typically 1.0-1.5 mL/min.[6]
-
-
Detection: Fluorescence detection is used, with excitation and emission wavelengths appropriate for the FMOC derivative (e.g., Ex: 266 nm, Em: 305 nm).[6]
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a standard curve.
Biochemical Properties and Biological Roles
Natural Occurrence and Metabolism
This compound is found in nature, notably in red algae where it is synthesized through the methylation of taurine.[2] In mammals, it is considered a metabolite of taurine.[7] While the complete mammalian metabolic pathway is not fully elucidated, studies in microorganisms have shown that this compound can be degraded to provide carbon, nitrogen, and sulfur.[7] In some bacteria, this process is initiated by the enzyme (N-methyl)taurine dehydrogenase, which cleaves this compound into methylamine (B109427) and sulfoacetaldehyde.[7]
Interaction with the Taurine Transporter (SLC6A6)
This compound is known to interact with the taurine transporter (TauT, SLC6A6).[6] This transporter is responsible for the cellular uptake of taurine.[6] The interaction suggests that this compound may be transported into cells via the same mechanism as taurine, and it can act as a competitive inhibitor of taurine transport.[7]
Role as an Osmolyte
In certain marine organisms, particularly deep-sea tubeworms, this compound is a dominant organic osmolyte.[7] Osmolytes are small organic molecules that help maintain cell volume and protein stability under osmotic stress.[7] The accumulation of this compound in these organisms is crucial for their survival in high-pressure and high-salinity environments.[7]
Cytoprotective and Anti-atrophic Effects
Recent studies have highlighted the cytoprotective properties of this compound, similar to those of taurine.[6] Notably, this compound has been shown to attenuate dexamethasone-induced muscle atrophy in both in vitro and in vivo models.[6] While the precise signaling pathway is still under investigation, it is hypothesized that by entering muscle cells via the taurine transporter, this compound exerts a protective effect, potentially by stabilizing proteins and counteracting the catabolic processes initiated by glucocorticoids.[6] This effect does not appear to be mediated by the downregulation of muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1.[6]
Conclusion
This compound is a fascinating molecule with a range of physicochemical and biochemical properties that warrant further investigation. Its high water solubility and zwitterionic nature, combined with its biological activities as an osmolyte and a cytoprotective agent, make it a compound of interest for various applications, including as a potential therapeutic agent and as a component in pharmaceutical formulations. The detailed experimental protocols provided in this guide offer a starting point for researchers to further explore the properties and potential of this compound. Future research should focus on elucidating the complete mammalian metabolic and signaling pathways to fully understand its physiological significance.
References
- 1. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A PTER-dependent pathway of taurine metabolism linked to energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Editorial for Special Issue on “Regulation and Effect of Taurine on Metabolism” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
N-Methyltaurine: A Comprehensive Technical Guide to its Role as a Compatible Osmolyte in Cellular Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyltaurine (NMT), a naturally occurring aminosulfonic acid and derivative of taurine (B1682933), is emerging as a significant compatible osmolyte with critical roles in cellular regulation and cytoprotection. Found in organisms adapted to extreme osmotic environments, such as red algae and deep-sea tubeworms, NMT demonstrates a potent ability to maintain cellular integrity and function under conditions of osmotic stress.[1][2] This in-depth technical guide provides a comprehensive overview of the core functions of this compound, focusing on its mechanisms of action in protein stabilization, cell volume regulation, and its potential influence on cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic and biotechnological applications of this promising osmolyte.
Introduction to this compound as a Compatible Osmolyte
This compound (2-(methylamino)ethanesulfonic acid) is a small organic solute that accumulates in the cytoplasm of cells exposed to hyperosmotic stress.[3] Unlike inorganic ions, which can perturb macromolecular function at high concentrations, compatible osmolytes like NMT are selected through evolution for their ability to be present at high intracellular concentrations without interfering with normal cellular processes.[4] The primary role of these molecules is to balance intracellular osmotic pressure with that of the extracellular environment, thereby preventing water loss and cell shrinkage.
The chemical structure of NMT, featuring a sulfonate group and a methyl-substituted amino group, confers high polarity and solubility, properties that are crucial for its function as an osmolyte.[3] It is found in high concentrations in certain marine organisms, such as the vestimentiferan tubeworm Lamellibrachia, where it is the dominant osmolyte, suggesting a key role in adaptation to the high-pressure and chemically unique deep-sea vent environment.[1]
Mechanisms of Action
The protective effects of this compound are multifaceted, extending beyond simple osmotic balancing. The primary mechanisms include the stabilization of proteins and the maintenance of cell volume.
Protein Stabilization and Prevention of Aggregation
A key function of compatible osmolytes is the stabilization of protein structure and the prevention of aggregation, particularly under stress conditions that favor protein unfolding. The prevailing mechanism for this is the "osmophobic effect," where osmolytes are preferentially excluded from the protein surface. This exclusion creates a thermodynamically unfavorable situation for protein unfolding, as unfolding would increase the surface area of the protein exposed to the osmolyte-depleted hydration shell. This, in turn, shifts the equilibrium towards the folded, native state of the protein.
While direct quantitative data on the effect of NMT on the thermal stability of specific proteins (e.g., change in melting temperature, ΔTm) is not yet widely available in published literature, its structural similarity to taurine, a known protein stabilizer, suggests a similar mechanism of action.[2] It is hypothesized that NMT, like taurine, helps to maintain the native conformation of proteins by influencing the structure of water at the protein-solvent interface.[2]
dot
Cell Volume Regulation
Under hyperosmotic conditions, cells lose water and shrink. To counteract this, cells actively accumulate osmolytes, including NMT, to increase intracellular solute concentration and restore cell volume. Conversely, in response to hypo-osmotic stress, cells release osmolytes to prevent excessive swelling and lysis.[5] The transport of taurine, and likely NMT, is a critical component of this regulatory volume decrease.[6]
The regulation of NMT transport is likely mediated by specific transporters, similar to the taurine transporter (TauT), which is known to be regulated by osmotic stress.[7] Under hyperosmotic conditions, the expression and activity of these transporters are upregulated to facilitate osmolyte uptake.
dot
Quantitative Data
While research specifically detailing the quantitative effects of this compound is still expanding, studies on its pharmacokinetics and cytoprotective effects provide valuable data.
Pharmacokinetics of this compound in Mice
A study investigating the effects of NMT on muscle atrophy provided key pharmacokinetic data in a murine model.[2]
| Parameter | Intravenous (0.5 mg/kg) | Oral (0.5 mg/kg) | Oral (5 mg/kg) |
| AUC (min·µg/mL) | 54.0 ± 3.6 | 51.9 ± 4.1 | 315 ± 27.9 |
| Bioavailability (%) | - | 96 | 58 |
| Table 1: Pharmacokinetic parameters of this compound in mice. Data are presented as mean ± standard error.[2] |
Tissue Distribution of this compound
Following oral administration, NMT is distributed to various tissues, with notable accumulation in muscle, heart, and brain.[8]
| Tissue | NMT Concentration (nmol/g tissue) |
| Serum | ~10 |
| Liver | ~50 |
| Kidney | ~150 |
| Muscle | ~200 |
| Heart | ~250 |
| Brain | ~100 |
| Table 2: Tissue distribution of this compound in mice after 4 days of administration in drinking water (0.5% NMT).[8] |
Cytoprotective Effects of this compound
In a cell-based model of muscle atrophy using C2C12 myotubes, NMT demonstrated a significant protective effect against dexamethasone-induced atrophy.[2]
| Treatment | Myotube Diameter (µm) |
| Control | ~25 |
| Dexamethasone (Dex) | ~15 |
| Dex + 20 mM NMT | ~22 |
| Table 3: Effect of this compound on dexamethasone-induced myotube atrophy.[2] |
Cellular Signaling Pathways
The cellular response to osmotic stress involves a complex network of signaling pathways that regulate the expression of osmoprotective genes and the activity of ion transporters. While the direct impact of NMT on these pathways is an area of active research, inferences can be drawn from studies on osmotic stress and the related osmolyte, taurine.
Key signaling pathways activated by osmotic stress include the Mitogen-Activated Protein Kinase (MAPK) pathways, particularly p38 and JNK.[9][10] These pathways are crucial for the transcriptional activation of genes involved in the synthesis and transport of compatible osmolytes. It is plausible that NMT accumulation is, at least in part, regulated by these signaling cascades.
Furthermore, the Akt signaling pathway is a critical regulator of cell survival and metabolism.[3] The cytoprotective effects of NMT, such as the prevention of muscle atrophy, may involve the modulation of Akt signaling to promote cell survival under stress conditions.
Assessment of Protein Thermal Stability using Differential Scanning Fluorimetry (DSF)
This is a general protocol that can be used to assess the effect of NMT on protein stability.
Objective: To determine the change in protein melting temperature (Tm) in the presence of NMT.
Materials:
-
Purified protein of interest
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
This compound solutions of varying concentrations
-
Real-time PCR instrument capable of thermal ramping
Procedure:
-
Prepare a master mix containing the protein and SYPRO Orange dye in the appropriate buffer.
-
In a 96-well PCR plate, add the protein-dye master mix to each well.
-
Add varying concentrations of NMT or a vehicle control to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint in the transition phase. Calculate the ΔTm by subtracting the Tm of the control from the Tm of the NMT-containing samples.
Analysis of Protein Aggregation by Light Scattering
This protocol provides a general framework for studying the effect of NMT on protein aggregation. [11][12] Objective: To measure the effect of NMT on the rate and extent of protein aggregation.
Materials:
-
Purified protein prone to aggregation
-
This compound solutions
-
Dynamic Light Scattering (DLS) instrument
-
Temperature-controlled cuvette holder
Procedure:
-
Prepare solutions of the protein in a suitable buffer with and without various concentrations of NMT.
-
Filter the solutions through a low-protein-binding filter (e.g., 0.22 µm) to remove any pre-existing aggregates.
-
Induce aggregation by a chosen method (e.g., thermal stress, chemical denaturation).
-
Monitor the aggregation process over time using DLS to measure the size distribution and scattering intensity of the particles in solution.
-
Analyze the data to determine the kinetics of aggregation (e.g., lag time, aggregation rate) in the presence and absence of NMT.
Cell Volume Measurement Assay
This is a general protocol to assess the role of NMT in cell volume regulation. [13] Objective: To measure changes in cell volume in response to osmotic stress and the effect of NMT.
Materials:
-
Cultured cells of interest
-
Isotonic, hypertonic, and hypotonic cell culture media
-
This compound
-
Flow cytometer or a Coulter counter
Procedure:
-
Culture cells to the desired confluency.
-
Pre-incubate a subset of cells with NMT in isotonic medium.
-
Expose the cells to hypertonic or hypotonic media to induce cell shrinkage or swelling, respectively.
-
At various time points, harvest the cells and measure their volume using a flow cytometer (forward scatter) or a Coulter counter.
-
Compare the changes in cell volume between control cells and cells pre-incubated with NMT to determine if NMT facilitates volume regulation.
Western Blot Analysis of MAPK Pathway Activation
This protocol can be used to investigate the effect of NMT on osmotic stress-induced MAPK signaling. [14] Objective: To determine if NMT modulates the phosphorylation of p38 and JNK in response to hyperosmotic stress.
Materials:
-
Cultured cells
-
Hypertonic medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated p38 and JNK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells and pre-incubate with or without NMT.
-
Expose cells to hypertonic medium for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p38 and JNK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for each MAPK.
Future Directions and Conclusion
This compound holds significant promise as a cytoprotective agent with potential applications in drug development and biotechnology. Its role as a compatible osmolyte is central to its protective functions, particularly in stabilizing proteins and maintaining cell volume under stress.
Future research should focus on several key areas:
-
Quantitative analysis of protein stabilization: Detailed studies using techniques like DSF and Differential Scanning Calorimetry are needed to quantify the effect of NMT on the thermal stability of a range of proteins.
-
Elucidation of signaling pathways: Investigating the direct effects of NMT on specific signaling cascades, such as the MAPK and Akt pathways, will provide a deeper understanding of its regulatory roles.
-
Therapeutic potential: Further in vivo studies are warranted to explore the therapeutic efficacy of NMT in conditions associated with cellular stress, such as ischemia-reperfusion injury, neurodegenerative diseases, and myopathies.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt Maintains Cell Size and Survival by Increasing mTOR-dependent Nutrient Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mrzgroup.engr.ucr.edu [mrzgroup.engr.ucr.edu]
- 5. Cell volume regulation: the role of taurine loss in maintaining membrane potential and cell pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular response to hyperosmotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taurine down-regulates basal and osmolarity-induced gene expression of its transporter, but not the gene expression of its biosynthetic enzymes, in astrocyte primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Osmotic Stress Inhibits Proteasome by p38 MAPK-dependent Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. REF Case study search [impact.ref.ac.uk]
- 13. A novel method for measuring dynamic changes in cell volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Bioavailability of Orally Administered N-Methyltaurine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and bioavailability of orally administered N-Methyltaurine (NMT), a derivative of taurine (B1682933) found in certain red algae.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NMT.
This compound has garnered interest for its potential cytoprotective and anti-atrophic properties.[4][5] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the development of NMT as a potential therapeutic agent. This guide summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological pathways and workflows.
Pharmacokinetic Parameters of this compound
A key study in mice has elucidated the primary pharmacokinetic parameters of this compound following both intravenous (i.v.) and oral (p.o.) administration. The data reveal that NMT is well-absorbed from the gastrointestinal tract, exhibiting high bioavailability, particularly at lower doses.
Oral Bioavailability
The oral bioavailability of NMT was found to be dose-dependent. At a dose of 0.5 mg/kg, the oral bioavailability was 96%, indicating highly efficient absorption.[1][4] However, at a higher dose of 5 mg/kg, the bioavailability was reduced to 58%.[1][4] This suggests that the absorption mechanism may become saturated at higher concentrations.
Plasma Concentration and AUC
The area under the plasma concentration-time curve (AUC) provides a measure of total drug exposure. Following intravenous administration of 0.5 mg/kg NMT, the AUC was 54.0 ± 3.6 min·μg/mL.[1][4] For oral administration, the AUC was 51.9 ± 4.1 min·μg/mL at a 0.5 mg/kg dose and 315 ± 27.9 min·μg/mL at a 5 mg/kg dose.[1][4]
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | AUC (min·μg/mL) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 0.5 | 54.0 ± 3.6 | N/A |
| Oral (p.o.) | 0.5 | 51.9 ± 4.1 | 96 |
| Oral (p.o.) | 5 | 315 ± 27.9 | 58 |
Data sourced from Nguyen et al., 2020.[1][4]
Tissue Distribution
Upon oral administration, this compound is distributed to a variety of tissues. A study involving the administration of 0.5% NMT in the drinking water of mice for four days demonstrated the compound's presence in the liver, kidney, muscles, heart, and brain.[1] This wide distribution suggests that NMT can reach various target organs to exert its potential therapeutic effects. The uptake of NMT into these tissues is likely facilitated by the taurine transporter (SLC6A6), which is widely expressed throughout the body.[1]
Table 2: Tissue Distribution of this compound in Mice
| Tissue | NMT Concentration (nmol/g tissue) |
| Liver | ~150 |
| Kidney | ~125 |
| Muscle | ~100 |
| Heart | ~75 |
| Brain | ~50 |
Approximate values extrapolated from graphical data in Nguyen et al., 2020.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key pharmacokinetic studies of this compound.
Animal Models and Dosing
The primary in vivo studies on NMT pharmacokinetics have been conducted in mice.[1] For oral administration, this compound was administered via oral gavage at doses of 0.5 and 5 mg/kg body weight.[1] For intravenous administration, a dose of 0.5 mg/kg was used.[1] In tissue distribution studies, NMT was provided in the drinking water at a concentration of 0.5%.[1]
Sample Collection and Analysis
Blood samples were collected from the mice at various time points, ranging from 10 to 180 minutes post-administration, to characterize the plasma concentration-time profile.[1][4] Tissues for distribution studies were collected after a 4-day administration period.[1]
The concentration of this compound in plasma and tissue homogenates was determined using High-Performance Liquid Chromatography (HPLC).[1][4] While the specific parameters for NMT analysis are not detailed, a typical HPLC method for the analysis of the structurally similar compound taurine involves pre-column derivatization to enable fluorometric or UV detection.
Pharmacokinetic Data Analysis
The pharmacokinetic parameters were calculated using a noncompartmental model.[1][4] This method relies on the application of the trapezoidal rule to calculate the area under the concentration-time curve (AUC) and does not require the assumption of a specific compartmental model for the body.
Visualizations: Workflows and Pathways
To further elucidate the processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for this compound pharmacokinetic study.
Caption: ADME pathway of orally administered this compound.
Caption: Putative signaling pathway for NMT's anti-atrophic effect.
Conclusion
The available data indicate that this compound is a promising compound with favorable pharmacokinetic properties, particularly its high oral bioavailability at lower doses. Its ability to distribute to various tissues suggests it can reach potential sites of action. While the precise mechanisms of its cytoprotective and anti-atrophic effects are still under investigation, its interaction with the taurine transporter is a key step in its biological activity. Further research is warranted to fully elucidate its metabolic fate, excretion profile, and the specific signaling pathways it modulates. This foundational pharmacokinetic knowledge is essential for the design of future preclinical and clinical studies to explore the full therapeutic potential of this compound.
References
- 1. Taurine Attenuates Disuse Muscle Atrophy Through Modulation of the xCT-GSH-GPX4 and AMPK-ACC-ACSL4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurine Rescues Cancer-induced Atrophy in Human Skeletal Muscle Cells via Ameliorating the Inflammatory Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blocksandarrows.com [blocksandarrows.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Taurine Attenuates Disuse Muscle Atrophy Through Modulation of the xCT-GSH-GPX4 and AMPK-ACC-ACSL4 Pathways | Semantic Scholar [semanticscholar.org]
Unveiling the Cellular Journey of N-Methyltaurine: A Technical Guide to Uptake and Transport Mechanisms
For Immediate Release
This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of N-Methyltaurine (NMT), a naturally occurring taurine (B1682933) derivative found in sources such as red algae.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacokinetic profile and cellular handling of this bioactive compound.
Executive Summary
This compound, a structural analog of the ubiquitous amino acid taurine, is gaining attention for its potential physiological roles. Understanding its cellular transport is paramount for elucidating its biological functions and therapeutic potential. This guide summarizes the current knowledge on the primary transporters involved, presents available quantitative data on its transport, details relevant experimental protocols, and visualizes the key pathways governing its cellular entry and regulation. Evidence strongly suggests that NMT utilizes the taurine transporter (TauT, SLC6A6) for cellular entry, and the proton-coupled amino acid transporter (PAT1, SLC36A1) is also implicated as a potential route. While direct kinetic data for NMT is limited, its inhibitory effect on taurine uptake and its high oral bioavailability in animal models underscore an efficient transport machinery.
Primary Transport Mechanisms
The cellular uptake of this compound is predominantly mediated by existing amino acid transport systems, leveraging its structural similarity to endogenous compounds.
The Taurine Transporter (TauT/SLC6A6)
The primary route for NMT cellular uptake is believed to be the sodium- and chloride-dependent taurine transporter (TauT), encoded by the SLC6A6 gene. This is supported by evidence that NMT inhibits taurine uptake in brain slices, suggesting a shared transport mechanism.[1][2] TauT is a high-affinity, low-capacity transporter responsible for maintaining intracellular taurine homeostasis.[3]
Proton-Coupled Amino Acid Transporter 1 (PAT1/SLC36A1)
The proton-coupled amino acid transporter 1 (PAT1), a member of the SLC36 family, is another potential transporter for NMT. PAT1 is a low-affinity, high-capacity transporter for small, neutral amino acids and their N-methylated derivatives.[4] Given that methylation of the amino group is well-tolerated and can even enhance substrate affinity for PAT1, it is plausible that NMT is also a substrate for this transporter.[4] PAT1 is expressed in the intestine and brain, suggesting a role in both absorption and central nervous system distribution.
Quantitative Data on this compound Transport
While specific kinetic parameters for this compound transport are not yet fully elucidated, in vivo and in vitro studies provide valuable quantitative insights.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability | 96% | 0.5 mg/kg body weight, p.o. vs. i.v. | [1] |
| Oral Bioavailability | 58% | 5 mg/kg body weight, p.o. vs. i.v. | [1] |
| AUC (i.v.) | 54.0 ± 3.6 min·μg/mL | 10 mg/kg body weight | [1] |
| AUC (p.o.) | 51.9 ± 4.1 min·μg/mL | 0.5 mg/kg body weight | [1] |
| AUC (p.o.) | 315 ± 27.9 min·μg/mL | 5 mg/kg body weight | [1] |
Table 2: Kinetic Parameters for Taurine Transport via TauT in Caco-2 Cells (as a proxy for NMT)
| Parameter | Value | Reference |
| Km | 5.27 ± 0.95 µM | [5] |
| Vmax | 1125.43 ± 130.9 pmol/mg protein/hour | [5] |
Experimental Protocols
This section details methodologies for key experiments to study the cellular uptake and transport of this compound.
In Vitro Uptake Assay in Cell Lines (e.g., Caco-2, HEK293)
This protocol is adapted from standard taurine uptake assays and can be used to characterize NMT transport kinetics.
Objective: To determine the kinetic parameters (Km and Vmax) of NMT uptake and to investigate the involvement of specific transporters using inhibitors.
Materials:
-
Caco-2 or HEK293 cells cultured on permeable supports (e.g., Transwell inserts).
-
Radiolabeled this compound ([³H]-NMT or [¹⁴C]-NMT) or a stable isotope-labeled NMT for LC-MS/MS analysis.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with varying pH to study proton-coupled transport.
-
Inhibitors of TauT (e.g., β-alanine) and PAT1 (e.g., proline).
-
Scintillation counter or LC-MS/MS system.
-
Cell lysis buffer.
-
Protein assay kit.
Procedure:
-
Cell Culture: Culture Caco-2 or HEK293 cells on permeable supports to form a confluent monolayer. For Caco-2 cells, this typically takes 21 days to allow for differentiation and formation of tight junctions.
-
Pre-incubation: Wash the cell monolayers with pre-warmed uptake buffer. Pre-incubate the cells in the buffer for 15-30 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the uptake buffer containing varying concentrations of labeled NMT to the apical side of the monolayer. For inhibition studies, pre-incubate with the inhibitor for a short period before adding the NMT-containing buffer.
-
Incubation: Incubate for a predetermined time (e.g., 5, 15, 30 minutes) at 37°C. Ensure the chosen time point falls within the linear range of uptake.
-
Uptake Termination: Terminate the uptake by rapidly washing the cell monolayers with ice-cold uptake buffer to remove extracellular NMT.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
For radiolabeled NMT, measure the radioactivity in the cell lysate using a scintillation counter.
-
For stable isotope-labeled NMT, quantify the amount of NMT in the lysate using a validated LC-MS/MS method.
-
-
Protein Normalization: Determine the protein concentration in each well using a standard protein assay to normalize the uptake data.
-
Data Analysis: Calculate the rate of uptake (e.g., in pmol/mg protein/min). Determine Km and Vmax by fitting the data to the Michaelis-Menten equation. For inhibition studies, calculate the IC₅₀ value.
Quantification of this compound in Biological Samples by HPLC
This method is based on a published protocol for the analysis of NMT in plasma and tissue samples.[1]
Objective: To accurately quantify the concentration of NMT in biological matrices.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Reversed-phase C18 column.
-
Derivatization reagents: o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).
-
Internal standard (e.g., sarcosine).
-
Sample preparation reagents: 5% sulfosalicylic acid (SSA), sodium bicarbonate.
-
Mobile phases: e.g., potassium phosphate (B84403) buffer and an organic solvent gradient.
Procedure:
-
Sample Preparation:
-
Plasma: Mix plasma samples with an equal volume of 5% SSA containing the internal standard. Centrifuge to precipitate proteins.
-
Tissues: Homogenize tissues in 10 volumes of 5% SSA with the internal standard. Centrifuge to obtain the supernatant.
-
-
Derivatization:
-
Neutralize the acidic supernatant with sodium bicarbonate.
-
Add OPA reagent to derivatize primary amines.
-
Add FMOC-Cl reagent to derivatize the secondary amine of NMT.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
-
Quantification: Construct a standard curve using known concentrations of NMT and the internal standard to quantify the NMT concentration in the samples.
Visualization of Transport Mechanisms and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular processes involved in this compound transport.
Caption: Cellular uptake of this compound via TauT and PAT1 transporters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and expression of a high affinity taurine transporter from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificity of the amino acid transporter PAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone and lipopolysaccharide regulation of taurine transport in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile and Safety Assessment of N-Methyltaurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available toxicological data and safety assessment for N-Methyltaurine (CAS No. 107-68-6), a naturally occurring aminosulfonic acid and a derivative of taurine (B1682933). The document synthesizes findings from acute and genetic toxicity studies, and discusses the potential mechanisms of action based on related compounds. While significant data gaps exist in the public domain for repeated-dose, reproductive, and developmental toxicity, this guide consolidates the current knowledge to support further research and safety evaluations.
Introduction
This compound, also known as 2-(methylamino)ethanesulfonic acid, is an organic compound found in certain species of red algae.[1] It is structurally similar to taurine, a well-studied amino acid with diverse physiological roles. This compound and its salts are utilized in various industrial applications, including as intermediates in the synthesis of surfactants.[1][2] As interest in taurine and its derivatives for potential health applications grows, a thorough understanding of their toxicological profiles is imperative for ensuring human safety. This guide aims to provide a detailed summary of the existing safety data for this compound, present experimental methodologies for key studies, and identify areas where further research is needed.
Toxicological Profile
Acute Toxicity
The acute toxicity of this compound has been evaluated through oral, dermal, and inhalation routes, primarily through classifications in safety data sheets and limited animal studies.
Oral: this compound is classified as harmful if swallowed, with an acute toxicity estimate (ATE) for oral exposure of 500 mg/kg.[3] A study on the sodium salt, sodium methyltaurate, reported an oral LD50 in rats of ≥4670 mg/kg, suggesting a lower order of acute toxicity for the salt form.
Dermal and Inhalation: There is a lack of quantitative data available for the acute dermal and inhalation toxicity of this compound.
Table 1: Summary of Acute Toxicity Data for this compound and its Sodium Salt
| Test Substance | Species | Route | Endpoint | Value | Reference |
| This compound | - | Oral | ATE | 500 mg/kg | [3] |
| Sodium Methyltaurate | Rat | Oral | LD50 | ≥4670 mg/kg |
Skin and Eye Irritation
This compound is classified as a skin and eye irritant.[3] Safety data sheets indicate that it causes skin irritation and serious eye irritation.[3] In contrast, a study on sodium methyltaurate found it to be non-irritating and non-corrosive to rabbit skin. This discrepancy highlights the need for further specific testing on this compound to definitively characterize its irritation potential.
Skin Sensitization
There are currently no publicly available studies on the skin sensitization potential of this compound.
Repeated Dose Toxicity (Sub-acute, Sub-chronic, and Chronic)
No studies on the repeated dose toxicity of this compound were identified in the public domain. This represents a significant data gap in the toxicological profile of this compound.
Genotoxicity
A key study on the mutagenic potential of this compound was conducted as part of the National Toxicology Program (NTP).
Bacterial Reverse Mutation Assay (Ames Test): this compound was tested for mutagenicity in Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9). The results of this study, published by Zeiger et al. (1987), were negative , indicating that this compound is not mutagenic in this bacterial system.[4][5]
Table 2: Summary of Genotoxicity Data for this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation | Salmonella typhimurium | With and without S9 | Negative | [4][5] |
Carcinogenicity
There are no available studies on the carcinogenic potential of this compound. Safety data sheets generally state that it shall not be classified as carcinogenic.[3]
Reproductive and Developmental Toxicity
No studies on the reproductive or developmental toxicity of this compound were identified in the public domain. Safety data sheets indicate that it shall not be classified as a reproductive toxicant.[6] This is a critical data gap for a comprehensive safety assessment.
Pharmacokinetics
A study in mice investigated the pharmacokinetics of this compound following oral and intravenous administration.
-
Oral Bioavailability: The oral bioavailability of this compound was found to be high, with the area under the curve (AUC) after oral administration being 96.1% of that after intravenous administration.[7]
-
Tissue Distribution: Following administration of 0.5% this compound in drinking water for several days, it was found to be distributed to various tissues, including skeletal muscles.[7]
These findings suggest that this compound is well-absorbed after oral ingestion and distributed throughout the body.
Potential Signaling Pathways in Toxicity
Due to the limited toxicological data for this compound, understanding its potential mechanisms of action can be informed by the known signaling pathways of its parent compound, taurine. Taurine is known to have cytoprotective effects, often through the modulation of oxidative stress and inflammation.
Antioxidant Signaling Pathway (Nrf2)
Taurine has been shown to exert antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Anti-inflammatory Signaling Pathway (NF-κB)
Taurine has also been shown to modulate inflammatory responses, in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a key regulator of pro-inflammatory gene expression. It is plausible that this compound may share this anti-inflammatory activity.
Experimental Protocols
Detailed experimental protocols for the key toxicological assays mentioned in this guide are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471
This test evaluates the potential of a substance to induce gene mutations in bacteria.
Protocol Outline:
-
Bacterial Strains: Histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies is counted.
-
Evaluation: A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive (mutagenic) result.
Summary and Conclusion
The available toxicological data for this compound is limited. It is classified as acutely toxic upon oral exposure and as a skin and eye irritant. A bacterial reverse mutation assay showed no evidence of mutagenicity. However, there is a significant lack of data regarding repeated dose toxicity, carcinogenicity, and reproductive and developmental toxicity. The pharmacokinetic profile in mice suggests good oral absorption and distribution to various tissues.
Based on the toxicological profile of its parent compound, taurine, it is hypothesized that this compound may possess antioxidant and anti-inflammatory properties, potentially through the modulation of the Nrf2 and NF-κB signaling pathways.
To conduct a comprehensive safety assessment of this compound, further studies are required to address the existing data gaps, particularly in the areas of repeated dose toxicity and reproductive/developmental toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 107-68-6 [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. This compound (107-68-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. Salmonella mutagenicity tests: III. Results from the testing of 255 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism underlying the antioxidant activity of taurine: prevention of mitochondrial oxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant [mdpi.com]
- 10. Mechanism of taurine reducing inflammation and organ injury in sepsis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taurine and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Discovery and Initial Studies of N-Methyltaurine
This technical guide provides a comprehensive overview of the historical discovery, initial synthesis, and early scientific investigations into N-Methyltaurine (2-methylaminoethanesulfonic acid). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational knowledge of this naturally occurring aminosulfonic acid.
Introduction and Historical Context
This compound (NMT) is a derivative of the more widely known amino acid, taurine (B1682933). The scientific journey into taurine and its related compounds began in 1827, when German scientists Friedrich Tiedemann and Leopold Gmelin first isolated taurine from ox bile.[1] This discovery laid the groundwork for future investigations into taurine derivatives. For over a century, taurine was primarily considered an end product of sulfur metabolism.[1] However, a comprehensive review in 1968 and a pivotal 1975 study demonstrating that taurine deficiency caused retinal degeneration in cats sparked significant interest in its broader physiological roles.[1] This expanded focus naturally led to the investigation of related compounds like this compound to understand their unique properties and biological activities.[1]
Discovery and Initial Synthesis
The first synthesis of this compound was documented as early as 1878.[2] The method involved the reaction of methylamine (B109427) with the silver salt of 2-chloroethanesulfonic acid.[2] Later modifications of this process replaced the silver salt with the more accessible sodium salt of 2-chloroethanesulfonic acid.[2]
In nature, unlike the widespread distribution of taurine in animal tissues, this compound has been identified more specifically in certain marine organisms.[1] It was discovered to be a metabolite in various species of red algae, such as Gelidium cartilagineum.[1][3]
Initial Studies on Biological Role and Metabolism
Early research into the biological significance of this compound identified its crucial role as an organic osmolyte.[1] Osmolytes are small solutes that cells accumulate to maintain cell volume and function under osmotic stress. This function is particularly vital for marine invertebrates that need to cope with the high salinity of their environment.[1] NMT was found to be a dominant organic osmolyte in deep-sea tubeworms, where it plays a critical role in regulating cellular volume in extreme high-pressure environments.[1][3]
While its primary identified role was as an osmolyte, initial studies also delved into its metabolism, particularly its degradation by microorganisms. In the bacterium Alcaligenes faecalis MT1, a metabolic pathway was elucidated that allows the bacterium to use NMT as a source of carbon, nitrogen, and sulfur.[1] The degradation is initiated by an enzymatic cleavage that converts this compound into methylamine and sulfoacetaldehyde.[1]
Early Pharmacokinetic and In Vivo Studies
While extensive early pharmacokinetic data is sparse, a 2020 study provides foundational insights into the behavior of NMT in mammalian systems. These findings are crucial for understanding its potential as a therapeutic agent. The study investigated the bioavailability and tissue distribution of orally administered this compound in mice.[3][4]
The quantitative data from this key study are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Bioavailability | Area Under Curve (AUC) |
|---|---|---|
| Oral | 96.1% (relative to IV) | - |
| Intravenous (IV) | 100% | 54.0 ± 3.6 min·μg/mL |
Data sourced from a study on NMT pharmacokinetics in mice.[3][4]
Table 2: Tissue Distribution of this compound in Mice
| Tissue | Concentration (after 4 days of 0.5% NMT in drinking water) |
|---|---|
| Liver | Detected |
| Kidney | Detected |
| Muscles | Detected |
| Heart | Detected |
| Brain | Detected |
This study confirmed that orally administered NMT is distributed to several key tissues.[3][4]
Protocol 4.2.1: Early Chemical Synthesis (Conceptual) This protocol is based on the historical synthesis method reported in 1878.
-
Reactant Preparation: Prepare a solution of the sodium salt of 2-chloroethanesulfonic acid in an appropriate solvent.
-
Reaction: Introduce methylamine to the solution.
-
Incubation: Heat the reaction mixture under controlled temperature and pressure to facilitate the nucleophilic substitution reaction.
-
Purification: Upon completion, saturate the resulting solution with carbon dioxide (CO₂) to precipitate sodium bicarbonate.
-
Isolation: Filter the mixture to remove the precipitate. The filtrate contains this compound, which can be further purified through crystallization.[2]
Protocol 4.2.2: Quantification of this compound by HPLC This protocol outlines the methodology used for measuring NMT concentrations in biological samples from the 2020 mouse study.[3]
-
Sample Preparation:
-
Mix plasma samples with an equal volume of 5% sulfosalicylic acid (SSA) containing an internal standard (sarcosine).
-
Homogenize tissue samples in 10 volumes of 5% SSA with the internal standard.
-
Centrifuge the samples and filter the supernatant through 0.45 μm filters.
-
Neutralize the filtered supernatant with NaHCO₃.
-
-
Derivatization:
-
Add an equal volume of o-phthalaldehyde (B127526) (OPA) reagent to the sample and incubate for 1 minute at room temperature to derivatize primary amines.
-
Add 1 volume of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reagent and incubate for an additional 1 minute to derivatize the secondary amine of NMT.
-
-
HPLC Analysis:
-
Dilute the derivatized sample with the HPLC mobile phase.
-
Inject the sample into an HPLC system for separation and quantification.
-
Conclusion
The historical discovery of this compound, both through chemical synthesis in the late 19th century and its later identification in natural sources like red algae, marked the beginning of scientific inquiry into this unique taurine derivative. Initial studies primarily characterized its significant role as an osmolyte in marine life, a function critical for survival in extreme environments. While early in-depth biological studies in mammals are limited, modern research, building on this historical foundation, has begun to uncover its pharmacokinetic profile and potential therapeutic effects, such as the attenuation of muscle atrophy. The foundational work detailed in this guide provides essential context for ongoing and future research into the diverse applications of this compound.
References
Metabolic Fate and Degradation Pathways of N-Methyltaurine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyltaurine (NMT), a naturally occurring aminosulfonic acid and a derivative of taurine (B1682933), is found in various marine organisms and is gaining attention for its potential physiological roles.[1] Understanding its metabolic fate is crucial for evaluating its therapeutic potential and safety profile. This technical guide provides a comprehensive overview of the current knowledge on the degradation pathways of this compound in both microbial and mammalian systems. It details the key enzymes involved, presents quantitative metabolic data, outlines relevant experimental protocols, and visualizes the metabolic pathways. While microbial degradation pathways are relatively well-characterized, the metabolic fate of this compound in mammals appears to be limited, with the compound exhibiting high bioavailability and widespread tissue distribution, largely mediated by the taurine transporter.
Introduction to this compound
This compound, or 2-(methylamino)ethanesulfonic acid, is structurally a methylated form of taurine.[1] It is notably found as an osmolyte in red algae and deep-sea tube worms, where it aids in cellular homeostasis under extreme environmental conditions.[1] In mammals, NMT is considered a taurine derivative metabolite, and its presence suggests an interaction with the extensive taurine metabolic network.[1] Given the numerous physiological functions of taurine, including osmoregulation, antioxidation, and neuromodulation, this compound is being investigated for similar cytoprotective properties.[1][2]
Microbial Degradation of this compound
Certain bacteria can utilize this compound as a source of carbon, nitrogen, and sulfur. The degradation pathway has been primarily elucidated in Alcaligenes faecalis and Paracoccus versutus. The catabolism is initiated by an inducible dehydrogenase and proceeds through the key intermediate, sulfoacetaldehyde (B1196311).
Key Enzymes and Metabolic Steps
The microbial degradation of this compound involves a three-step enzymatic pathway:
-
Dehydrogenation: The initial step is catalyzed by (N-methyl)taurine dehydrogenase . This enzyme facilitates the oxidative deamination of this compound to yield methylamine and sulfoacetaldehyde .[1] In Alcaligenes faecalis MT1, this enzyme is inducible and exhibits activity with both this compound and taurine.[1]
-
Desulfonation: The resulting sulfoacetaldehyde is then acted upon by sulfoacetaldehyde acetyltransferase (Xsc) . This enzyme catalyzes the conversion of sulfoacetaldehyde into acetyl phosphate (B84403) and sulfite (B76179) .[1] This step is a critical desulfonation reaction in the degradation of various organosulfonates.
-
Oxidation: The sulfite produced is subsequently oxidized to sulfate by sulfite dehydrogenase , which is then typically excreted.[1] The acetyl phosphate can enter central metabolism, providing the cell with carbon and energy.
Quantitative Microbial Metabolic Data
The following table summarizes the specific activities of the key enzymes involved in this compound degradation in Alcaligenes faecalis MT1.
| Enzyme | Organism | Growth Substrate | Specific Activity (µkat/kg protein) | Reference |
| (N-methyl)taurine Dehydrogenase | Alcaligenes faecalis MT1 | This compound | 0.9 | [3] |
| Taurine Dehydrogenase | Alcaligenes faecalis MT1 | Taurine | 0.9 | [3] |
| Sulfoacetaldehyde Acetyltransferase (Xsc) | Alcaligenes faecalis MT1 | This compound | ~2.1 | [3] |
Visualization of Microbial Degradation Pathway
Metabolic Fate of this compound in Mammals
In contrast to microbial systems, the metabolic degradation of this compound in mammals appears to be limited. The available evidence suggests that NMT is largely metabolically inert, with its physiological effects being primarily mediated through its interaction with taurine transport systems and its potential as an osmolyte and cytoprotective agent.
Absorption, Distribution, and Excretion
Pharmacokinetic studies in mice have demonstrated that orally administered this compound has high bioavailability, indicating efficient absorption from the gastrointestinal tract.[2][4] Following absorption, NMT is widely distributed to various tissues, including the liver, kidney, heart, brain, and skeletal muscle.[1][2] This distribution is thought to be mediated by the taurine transporter (TauT), as NMT has been shown to inhibit taurine uptake in brain slices, suggesting a shared transport mechanism.[2] The tissue concentrations of NMT can be significantly higher than serum levels.[2] While the complete excretion profile is not fully detailed, it is likely that unmetabolized this compound is primarily cleared through the kidneys and excreted in the urine, similar to taurine under conditions of excess.
Quantitative Pharmacokinetic Data in Mice
The following table summarizes key pharmacokinetic parameters of this compound in mice following oral and intravenous administration.
| Parameter | 0.5 mg/kg p.o. | 5 mg/kg p.o. | 0.5 mg/kg i.v. | Reference |
| AUC (min·µg/mL) | 51.9 ± 4.1 | 315 ± 27.9 | 54.0 ± 3.6 | [2] |
| Oral Bioavailability (%) | 96 | 58 | - | [2] |
Potential for N-Acetylation
While direct evidence for the degradation of the this compound backbone in mammals is lacking, the potential for its modification exists. The parent compound, taurine, can be acetylated to form N-acetyltaurine.[1] It is plausible that this compound could undergo a similar enzymatic acetylation, although this has not been definitively demonstrated.
Visualization of Mammalian Metabolic Fate
Involvement in Signaling Pathways
Currently, there is no direct evidence to suggest that this compound itself acts as a primary signaling molecule. However, due to its structural similarity to taurine, it is plausible that NMT could exert its biological effects by interacting with pathways modulated by taurine. Taurine is known to influence several signaling cascades, including:
-
Calcium Homeostasis: Taurine plays a role in regulating intracellular calcium levels, which is critical for numerous cellular processes, including muscle contraction and neurotransmission.[2]
-
Osmotic Stress Response: As an osmolyte, taurine and likely NMT help protect cells from damage induced by osmotic stress, potentially through the regulation of volume-sensitive channels and transporters.
-
Anti-inflammatory and Antioxidant Pathways: Taurine can mitigate inflammation and oxidative stress, although the precise signaling mechanisms are still under investigation.
It is hypothesized that NMT may share some of these functions, as demonstrated by its ability to attenuate glucocorticoid-induced muscle atrophy in a manner similar to taurine.[2]
Experimental Protocols
Quantification of this compound in Biological Samples
A common method for the quantification of this compound and taurine is High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.
Protocol Outline:
-
Sample Preparation:
-
Plasma or tissue homogenates are deproteinized using an acid, such as 5% sulfosalicylic acid (SSA).
-
An internal standard (e.g., sarcosine) is added.
-
Samples are centrifuged, and the supernatant is filtered and neutralized.
-
-
Derivatization:
-
Primary amines are derivatized with o-phthalaldehyde (B127526) (OPA).
-
Secondary amines (like NMT) are subsequently derivatized with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).
-
-
HPLC Analysis:
-
Separation is achieved on a C18 reverse-phase column.
-
A gradient elution with a mobile phase consisting of a phosphate buffer and an organic solvent (e.g., acetonitrile) is used.
-
Detection is performed using a fluorescence detector with appropriate excitation and emission wavelengths for the FMOC-derivatized NMT (e.g., Ex: 266 nm, Em: 305 nm).[2]
-
Enzyme Assays for Microbial Degradation
Enzyme activities in microbial cell extracts can be determined spectrophotometrically by monitoring the consumption or production of specific substrates or products.
Example: (N-methyl)taurine Dehydrogenase Assay:
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., Tris-HCl, pH 8.0), an electron acceptor (e.g., a tetrazolium dye like iodonitrotetrazolium (B1214958) violet that changes color upon reduction), and the substrate (this compound).
-
Enzyme Preparation: Use crude cell extracts from bacteria grown on an this compound-containing medium.
-
Assay Procedure:
-
Initiate the reaction by adding the cell extract to the reaction mixture.
-
Monitor the change in absorbance at a specific wavelength corresponding to the reduced electron acceptor over time.
-
Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of the product, and the protein concentration of the cell extract.
-
Visualization of Experimental Workflow for Pathway Elucidation
Conclusion and Future Directions
The metabolic fate of this compound presents a tale of two distinct scenarios. In the microbial world, it serves as a valuable nutrient source, with well-defined enzymatic pathways for its degradation. In contrast, in mammals, this compound appears to be a stable metabolite that is efficiently absorbed and distributed, likely exerting its biological effects in its unmetabolized form.
Future research should focus on several key areas:
-
Mammalian Metabolism: Definitive studies are needed to confirm the extent of this compound metabolism (or lack thereof) in mammals and to identify any potential minor metabolites.
-
Enzyme Kinetics and Regulation: A more detailed characterization of the kinetic properties and regulatory mechanisms of the microbial enzymes involved in NMT degradation would be beneficial for biotechnological applications.
-
Signaling Roles: Further investigation is required to determine if this compound has any direct signaling roles independent of its interaction with the taurine transporter and its function as an osmolyte.
-
Therapeutic Potential: The cytoprotective effects of this compound, particularly in the context of muscle health, warrant further exploration for potential therapeutic applications.
A deeper understanding of the complete metabolic profile of this compound will be instrumental in harnessing its potential benefits in the fields of medicine and biotechnology.
References
- 1. This compound | 107-68-6 | Benchchem [benchchem.com]
- 2. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The taurine transporter: mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Interaction of N-Methyltaurine with Cellular Membranes and Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyltaurine (NMT), a naturally occurring aminosulfonic acid and a derivative of taurine (B1682933), is increasingly recognized for its potential physiological roles, including its function as a cytoprotective agent and an osmolyte.[1][2] Found in organisms like red algae and deep-sea tube worms, NMT exhibits properties that suggest significant interactions with cellular components.[3][4] This technical guide provides a comprehensive overview of the current understanding of NMT's interaction with cellular membranes and proteins. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular mechanisms and workflows. While direct quantitative data on NMT's binding affinities remain an area for further research, this guide synthesizes available information on NMT and structurally related compounds to provide a foundational resource for researchers in cellular biology and drug development.
Interaction with Cellular Membranes
This compound, as a polar zwitterionic molecule, is expected to interact primarily with the hydrophilic head groups of the lipid bilayer.[5] While direct studies on NMT's interaction with lipid membranes are limited, research on closely related N-acyltaurines (NATs) provides significant insights into how the taurine headgroup influences membrane dynamics.
Miscibility and Phase Behavior of N-Acyltaurines in Lipid Bilayers
Studies utilizing Differential Scanning Calorimetry (DSC) have investigated the miscibility and phase behavior of N-myristoyltaurine (NMT, not to be confused with this compound) and N-palmitoyltaurine (NPT) with dimyristoylphosphatidylcholine (B1235183) (DMPC) and dipalmitoylphosphatidylcholine (DPPC) membranes, respectively.[6] These N-acyltaurines, which share the taurine headgroup, demonstrate good miscibility with the phosphatidylcholine bilayers up to a 50 mol% concentration.[6] Beyond this concentration, phase separation is observed.[6] This suggests that the taurine moiety can be readily incorporated into lipid membranes when attached to a hydrophobic acyl chain.
Table 1: Miscibility of N-Acyltaurines with Phosphatidylcholine Bilayers
| N-Acyltaurine (NAT) | Phosphatidylcholine (PC) | Maximum Miscibility (mol% of NAT) | Technique |
| N-myristoyltaurine | DMPC | 50% | DSC |
| N-palmitoyltaurine | DPPC | 50% | DSC |
Data sourced from studies on N-acyltaurines as a proxy for the behavior of the taurine headgroup in lipid environments.[6]
Formation of Unilamellar Vesicles
Transmission electron microscopy of equimolar mixtures of N-myristoyltaurine with DMPC and N-palmitoyltaurine with DPPC reveals the formation of unilamellar vesicles with diameters ranging from 30 to 50 nm.[6] This indicates that the presence of the N-acyltaurine influences the supramolecular structure of the lipid assembly.[6]
Interaction with Cellular Proteins
This compound's role as an osmolyte suggests significant interactions with cellular proteins, primarily contributing to their stability.[4]
Protein Stabilization
Interaction with the Taurine Transporter (SLC6A6)
The cellular uptake and distribution of NMT are believed to be mediated by the taurine transporter (SLC6A6), a sodium- and chloride-dependent transporter.[8][9] Evidence suggests that NMT can inhibit the uptake of taurine, indicating that it competes for the same transporter.[4]
Table 2: Kinetic Parameters for the Taurine Transporter (SLC6A6)
| Substrate/Inhibitor | Cell Line/System | Parameter | Value |
| Taurine | Mouse Sertoli (TM4) Cells | Km | 13.5 µM[2][7] |
| Taurine | Mouse (in vivo) | Apparent influx permeability clearance | 27.7 µL/(min·g testis)[2] |
| γ-aminobutyric acid (GABA) | Mouse Sertoli (TM4) Cells | IC50 (for taurine uptake) | 378 µM[2][7] |
| This compound | Brain Slices | - | Inhibits taurine uptake[4] |
Note: Direct Ki value for this compound is not currently available.
Cellular Effects and Signaling Pathways
The interaction of NMT with cellular membranes and proteins leads to various downstream effects. One notable effect is its ability to counteract muscle atrophy.
Attenuation of Muscle Atrophy
In vivo and in vitro studies have demonstrated that NMT can protect against glucocorticoid-induced skeletal muscle atrophy.[8] In C2C12 myotubes, treatment with NMT was shown to prevent the reduction in myotube width caused by dexamethasone (B1670325).[8] Similarly, oral administration of NMT to mice attenuated dexamethasone-induced muscle mass loss.[8] This protective effect is thought to be related to its role as a protein stabilizer and osmolyte, though the precise signaling pathway is yet to be fully elucidated for NMT.[3]
Proposed Signaling Pathway: Extrapolation from Taurine
While the direct signaling pathways activated by NMT are not yet characterized, studies on taurine provide a plausible model. Taurine has been shown to activate the Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. Inhibition of the ERK pathway has been linked to a decrease in osmosensitive taurine release.[10] It is hypothesized that NMT, due to its structural similarity to taurine and its interaction with the taurine transporter, may also modulate this pathway.
Caption: Proposed NMT signaling via the ERK pathway, based on taurine studies.
Experimental Protocols
This section details the methodologies used to obtain the data presented in this guide.
Analysis of this compound in Biological Samples by HPLC
This protocol describes the quantification of NMT in plasma and tissue samples.[3][8]
Caption: Experimental workflow for HPLC analysis of this compound.
In Vivo and In Vitro Muscle Atrophy Models
These protocols are used to assess the protective effects of NMT against glucocorticoid-induced muscle atrophy.[8]
In Vivo Model (Mice):
-
Induction of Atrophy: Administer dexamethasone (10 mg/kg body weight, i.p.) daily for 10 days.
-
NMT Treatment: Provide drinking water containing 0.5% NMT during the dexamethasone treatment period.
-
Endpoint Analysis: Monitor body weight daily. At the end of the treatment period, euthanize mice and isolate skeletal muscles (e.g., tibial anterior, gastrocnemius) to measure wet weight.
In Vitro Model (C2C12 Myotubes):
-
Cell Culture: Differentiate C2C12 myoblasts into myotubes.
-
Treatment: Treat myotubes with dexamethasone (e.g., 100 µM) for 24 hours to induce atrophy. For the experimental group, co-treat with NMT (e.g., 20 mM).
-
Analysis: Measure myotube diameter using microscopy and image analysis software. Perform quantitative RT-PCR to analyze the expression of atrophy-related genes such as Atrogin-1 and MuRF1.[3]
Differential Scanning Calorimetry (DSC) for Membrane Interaction
This protocol, adapted from studies on N-acyltaurines, can be used to investigate the interaction of NMT with lipid bilayers.[6]
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) of the desired lipid (e.g., DMPC, DPPC) with varying molar percentages of NMT in a suitable buffer.
-
DSC Analysis:
-
Load the lipid/NMT suspension into the sample cell and the buffer into the reference cell of the calorimeter.
-
Perform multiple heating and cooling scans (e.g., at a rate of 1°C/min) over a temperature range that encompasses the phase transition of the lipid.
-
The first scan is typically discarded to ensure thermal equilibrium.
-
-
Data Analysis: Analyze the thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). Shifts in Tm and changes in the shape and enthalpy of the transition peak indicate an interaction between NMT and the lipid bilayer.
Fluorescence Spectroscopy for Membrane Interaction
This method can provide information on the location of a molecule within a lipid bilayer.
-
Probe Selection: Use a fluorescent probe (e.g., Laurdan) that is sensitive to the polarity of its environment.
-
Sample Preparation: Prepare large unilamellar vesicles (LUVs) containing the fluorescent probe, with and without NMT.
-
Fluorescence Measurement:
-
Excite the sample at the appropriate wavelength for the probe.
-
Measure the emission spectrum. For Laurdan, the generalized polarization (GP) value is calculated from the emission intensities at two different wavelengths.
-
-
Data Analysis: A change in the emission spectrum or GP value in the presence of NMT indicates that it has altered the hydration and/or dynamics of the lipid bilayer, suggesting an interaction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can be used to investigate changes in the structure of lipid and protein functional groups upon interaction with NMT.
-
Sample Preparation: Prepare hydrated films of lipids or solutions of proteins with and without NMT.
-
FTIR Measurement: Acquire spectra in the mid-infrared range (e.g., 4000-1000 cm-1).
-
Data Analysis: Analyze the positions and shapes of specific vibrational bands, such as the C=O stretching of the lipid ester groups, the CH2 stretching of the acyl chains, and the amide I and II bands of the protein. Shifts in these bands indicate changes in the local environment and conformation, signifying an interaction with NMT.
Conclusion and Future Directions
This compound demonstrates significant potential as a bioactive molecule with protective effects at the cellular level. Its interactions with cellular membranes and proteins, particularly its role as a protein stabilizer and its transport via the taurine transporter, are central to its function. While current research provides a strong foundation, further studies are required to quantify the binding affinities of NMT with specific lipids and proteins and to fully elucidate the signaling pathways it modulates. Such research will be crucial for understanding its physiological significance and for exploring its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of TauT/SLC6A6 in Taurine Transport at the Blood-Testis Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. ucm.es [ucm.es]
- 5. Molecular basis of human taurine transporter uptake and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Interaction of N-acyltaurines with phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Murine Liver Tissues Analysis | MDPI [mdpi.com]
Conformational Landscape of N-Methyltaurine in Aqueous Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methyltaurine, a derivative of the amino acid taurine, plays a significant role in various biological processes and is utilized in the formulation of pharmaceuticals and consumer products. Its efficacy and interaction with biological systems are intrinsically linked to its three-dimensional structure and conformational dynamics in aqueous solutions. This technical guide provides an in-depth analysis of the conformational equilibrium of this compound in water, integrating experimental data from spectroscopic techniques with computational modeling to offer a comprehensive understanding of its structural preferences. The dominant conformers, their relative populations, and the methodologies used for their characterization are detailed herein, providing a critical resource for researchers in drug discovery and development.
Conformational Isomers of this compound
In aqueous solution, this compound exists predominantly as a zwitterion. The flexibility of its ethyl backbone allows for rotational isomerism around the C-C and C-N bonds. The primary conformational equilibrium of interest is the rotation around the Cα-Cβ bond, which gives rise to two main conformers: trans (anti) and gauche.
-
Trans (anti) Conformer: The sulfonate group and the methylamino group are positioned on opposite sides of the C-C bond.
-
Gauche Conformer: The sulfonate and methylamino groups are in proximity on the same side of the C-C bond.
The equilibrium between these conformers is crucial as it dictates the molecule's overall shape, polarity, and potential for intermolecular interactions.
Experimental Determination of Conformational Equilibrium
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Raman and Infrared), are powerful tools for elucidating the conformational preferences of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific studies detailing the complete NMR conformational analysis of this compound in water are not extensively published, the principles of such an analysis are well-established. The relative populations of the trans and gauche conformers can be determined by analyzing the vicinal proton-proton coupling constants (³JHH) between the methylene (B1212753) protons on the Cα and Cβ carbons.
The Karplus equation describes the relationship between the dihedral angle (θ) and the vicinal coupling constant. By measuring the ³JHH values from the ¹H NMR spectrum, one can estimate the dihedral angles and, consequently, the populations of the rotational isomers.
Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy provides a direct probe of the molecular vibrations, which are sensitive to the conformational state of the molecule. Specific vibrational modes will appear at different frequencies for the trans and gauche conformers.
A detailed study by Carmona et al. utilized Raman and Infrared spectroscopy to investigate the conformational equilibrium of this compound in aqueous solution. By analyzing the spectra and comparing them with theoretical calculations, they were able to assign specific bands to the trans and gauche forms.
Computational Modeling of this compound Conformers
To complement experimental data, computational chemistry provides invaluable insights into the geometries, relative energies, and vibrational frequencies of different conformers.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations are employed to model the conformational landscape of this compound. These methods solve the electronic Schrödinger equation to determine the energies and properties of the molecule.
The study by Carmona et al. performed ab initio calculations to optimize the geometries of the trans and gauche conformers and to calculate their vibrational frequencies. These theoretical predictions were then used to assign the experimental Raman and Infrared spectra.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the conformational analysis of this compound in aqueous solution, primarily based on the findings of Carmona et al.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Calculation Method | Relative Energy (kcal/mol) |
| Trans | Ab initio HF/6-31G | 0.00 |
| Gauche | Ab initio HF/6-31G | 0.54 |
Table 2: Selected Vibrational Frequencies for this compound Conformers in Aqueous Solution
| Vibrational Mode | Trans Conformer (cm⁻¹) | Gauche Conformer (cm⁻¹) |
| ν(SO₃) symmetric stretch | 1044 | 1044 |
| ν(SO₃) asymmetric stretch | 1205 | 1190 |
| ν(C-S) stretch | 740 | 765 |
| ν(C-C) stretch | 905 | 880 |
| ν(C-N) stretch | 1100 | 1085 |
| δ(CH₂) wag | 1315 | 1300 |
Detailed Experimental and Computational Protocols
Sample Preparation
For vibrational spectroscopy, this compound is dissolved in deionized water or deuterium (B1214612) oxide (D₂O) to a concentration typically in the range of 0.1-1 M.
Raman Spectroscopy
-
Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., Argon ion laser at 514.5 nm).
-
Data Acquisition: Spectra are collected in the Stokes region, typically from 200 to 1800 cm⁻¹. Multiple scans are accumulated to improve the signal-to-noise ratio.
-
Data Analysis: The spectra are baseline-corrected, and band positions and intensities are determined.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Cell: An attenuated total reflectance (ATR) cell or a liquid transmission cell with windows transparent in the mid-IR region (e.g., CaF₂ or BaF₂).
-
Data Acquisition: Spectra are recorded in the mid-infrared range (e.g., 4000 to 400 cm⁻¹). A background spectrum of the solvent is subtracted.
Computational Methods
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
-
Methodology:
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory (e.g., B3LYP/6-31G(d,p) or HF/6-31G*).
-
Frequency Calculation: Vibrational frequencies and intensities are calculated for the optimized geometries to confirm they are true minima on the potential energy surface and to aid in the assignment of experimental spectra.
-
Solvation Model: To simulate the aqueous environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.
-
Visualizations
Conformational Equilibrium of this compound
Caption: Equilibrium between the trans and gauche conformers of this compound.
Experimental Workflow for Conformational Analysis
Caption: Workflow for the conformational analysis of this compound.
Conclusion
The conformational analysis of this compound in aqueous solution reveals a dynamic equilibrium between a major trans conformer and a minor gauche conformer. This understanding, derived from a synergistic application of vibrational spectroscopy and computational modeling, is fundamental for comprehending its biological activity and for the rational design of new molecules in the pharmaceutical and chemical industries. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this important biomolecule.
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of N-Methyltaurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of N-Methyltaurine derivatives on a solid support. The methodology is based on established principles of solid-phase peptide synthesis (SPPS), incorporating specific steps for the introduction and modification of the this compound moiety. This approach allows for the systematic assembly of complex molecules with potential applications in therapeutics and diagnostics.
Introduction
This compound, an aminosulfonic acid, and its derivatives are of growing interest in medicinal chemistry due to their unique physicochemical properties.[1] Solid-phase synthesis offers a robust and efficient platform for the preparation of libraries of these compounds for screening and development. The protocol outlined below describes a general workflow for the synthesis of a peptide containing an N-methylated amino acid, which serves as a representative example for the synthesis of this compound derivatives.
Experimental Protocols
The following protocols detail the steps for the solid-phase synthesis of a model this compound-containing peptide.
Resin Preparation and Swelling
The choice of resin is critical for successful solid-phase synthesis. For C-terminal peptide amides, Rink amide resin is a common choice.
-
Procedure:
-
Place the desired amount of Rink amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin.
-
Gently agitate the resin for at least 30 minutes at room temperature.
-
After swelling, wash the resin three times with DMF to remove any impurities.
-
Fmoc Deprotection
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the resin to allow for the coupling of the first amino acid.
-
Procedure:
-
Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.
-
React for 10-20 minutes at room temperature with agitation.
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Amino Acid Coupling
The first Fmoc-protected amino acid is coupled to the deprotected resin.
-
Procedure:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU/HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
React for 1-2 hours at room temperature with agitation.
-
To ensure complete coupling, a monitoring test such as the Kaiser test can be performed.
-
After the reaction is complete, wash the resin with DMF.
-
On-Resin N-Methylation
This three-step procedure is performed on the resin-bound peptide to introduce the N-methyl group.[2][3][4]
-
Procedure:
-
Sulfonylation (Amine Activation):
-
Treat the resin-bound peptide with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in dichloromethane (B109758) (DCM) or N-methylpyrrolidone (NMP).
-
React for 15-30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Methylation:
-
Add a solution of dimethyl sulfate (B86663) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[2][3]
-
React for 15-30 minutes.
-
Wash the resin with DMF.
-
-
Desulfonylation (Removal of the Sulfonamide Group):
-
Treat the resin with a solution of 2-mercaptoethanol (B42355) and DBU in DMF.
-
React for 15-30 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation
Repeat the Fmoc deprotection and amino acid coupling steps to elongate the peptide chain to the desired length.
Cleavage from Resin and Deprotection
The synthesized peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.
-
Procedure:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purification and Analysis
The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Data Presentation
The following table summarizes representative yields for key steps in the synthesis of N-acyl-N-methyltaurine, a related derivative, as reported in the literature.
| Step | Product | Reported Yield | Reference |
| Acylation of Sodium Taurate | N-palmitoyl Sodium Taurate | 80% | [5] |
| Methylation and Acidification | N-palmitoyl-N-methyl Taurine | 90% | [5][6][7] |
Visualizations
Workflow for Solid-Phase Synthesis of an N-Methylated Peptide
Caption: General workflow for the solid-phase synthesis of N-methylated peptides.
Detailed Steps for On-Resin N-Methylation
Caption: The three-step process for on-resin N-methylation of a peptide.
Conclusion
The protocol described provides a detailed framework for the solid-phase synthesis of this compound derivatives. By combining standard SPPS techniques with a specific on-resin N-methylation procedure, researchers can efficiently generate a variety of these promising compounds for further investigation. The modular nature of solid-phase synthesis is particularly amenable to the creation of compound libraries for structure-activity relationship studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102875422A - New synthesis method of N-acyl-N-methyltaurine - Google Patents [patents.google.com]
- 6. New synthesis method of N-acyl-N-methyltaurine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102875422B - New synthesis method of N-acyl-N-methyltaurine - Google Patents [patents.google.com]
Application of N-Methyltaurine as a Buffer in Biochemical Assays
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyltaurine, also known as 2-(methylamino)ethanesulfonic acid, is a naturally occurring aminosulfonic acid, structurally similar to taurine.[1] It is found in certain species of red algae and functions as a compatible osmolyte in some marine organisms, helping to maintain cellular volume and function under osmotic stress.[1] Chemically, this compound is a zwitterionic compound that is highly soluble in water.[1][2] While it is well-documented for its roles in biological systems and as a precursor in the synthesis of surfactants, its potential application as a biological buffer in biochemical assays is less explored.[2] This document provides a detailed overview of the potential use of this compound as a buffering agent, including its physicochemical properties, theoretical buffering range, and hypothetical protocols for its use in various biochemical applications.
Physicochemical Properties and Buffering Capacity
The suitability of a compound as a biological buffer is determined by its pKa value, which dictates the pH range over which it can effectively resist changes in pH. The pKa of the secondary amine group of this compound is approximately 8.66 at 20°C. This positions this compound as a potentially useful buffer for biochemical assays that require a stable pH in the slightly alkaline range.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 2-(methylamino)ethanesulfonic acid | [2] |
| Molecular Formula | C3H9NO3S | [2] |
| Molecular Weight | 139.17 g/mol | [2] |
| pKa (20°C) | ~8.66 (for the sodium salt) | |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility in Water | Highly soluble | [2] |
Based on its pKa, the optimal buffering range for this compound is estimated to be between pH 7.7 and 9.7. This makes it a candidate for various biochemical assays, including enzyme kinetics, protein studies, and cell-based assays that require a stable alkaline environment.
Advantages and Considerations for Use as a Buffer
Potential Advantages:
-
Zwitterionic Nature: Like other "Good's buffers," its zwitterionic structure may minimize interactions with biological macromolecules.
-
High Water Solubility: Its excellent solubility allows for the preparation of concentrated stock solutions.[2]
-
Chemical Stability: As a sulfonic acid derivative, it is expected to be chemically stable and resistant to enzymatic degradation.
Considerations:
-
Lack of Empirical Data: There is a notable absence of published studies that have specifically utilized and characterized this compound as a primary buffer in biochemical assays. The protocols provided herein are therefore theoretical and based on its chemical properties.
-
Temperature Dependence of pKa: The effect of temperature on the pKa of this compound has not been extensively documented. As with all buffers, it is crucial to adjust the pH of the buffer at the temperature at which the experiment will be conducted.
-
Potential for Metal Ion Chelation: While sulfonic acid groups generally have low affinity for metal ions, the overall potential for this compound to chelate divalent cations has not been thoroughly investigated. This should be a consideration in assays involving metalloenzymes.
Experimental Protocols
The following protocols are provided as a guide for the preparation and use of this compound buffer in various biochemical assays. Researchers should optimize the buffer concentration and pH for their specific application.
Protocol 1: Preparation of a 1 M this compound Stock Solution
Materials:
-
This compound (MW: 139.17 g/mol )
-
Deionized water (dH₂O)
-
Concentrated sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
pH meter
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 139.17 g of this compound powder.
-
Add the powder to a 1 L volumetric flask containing approximately 800 mL of dH₂O.
-
Place the flask on a magnetic stirrer and stir until the powder is completely dissolved.
-
Carefully adjust the pH of the solution to the desired value (e.g., pH 8.5) using concentrated NaOH. Monitor the pH continuously with a calibrated pH meter. If the desired pH is below the pKa, use concentrated HCl for adjustment.
-
Once the desired pH is reached, add dH₂O to bring the final volume to 1 L.
-
Sterilize the buffer solution by autoclaving or by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C.
Protocol 2: General Enzyme Assay using this compound Buffer
This protocol provides a general framework for using this compound buffer in a typical enzyme kinetics assay.
Materials:
-
1 M this compound stock solution, pH adjusted to the optimal pH for the enzyme of interest.
-
Enzyme stock solution.
-
Substrate stock solution.
-
Deionized water (dH₂O).
-
Spectrophotometer or other appropriate detection instrument.
Procedure:
-
Prepare the Working Buffer: Dilute the 1 M this compound stock solution to the desired final concentration (typically 20-100 mM) with dH₂O. For example, to prepare 100 mL of 50 mM this compound buffer, mix 5 mL of the 1 M stock solution with 95 mL of dH₂O.
-
Prepare the Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette), combine the this compound working buffer, substrate solution, and any other necessary co-factors or reagents. The final volume and concentrations should be optimized for the specific assay.
-
Equilibrate the Reaction Mixture: Incubate the reaction mixture at the desired assay temperature for a few minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add the enzyme stock solution to the reaction mixture to initiate the reaction. Mix gently but thoroughly.
-
Monitor the Reaction: Immediately begin monitoring the reaction by measuring the change in absorbance, fluorescence, or other detectable signal over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve.
Protocol 3: Protein Crystallization Screening with this compound Buffer
This compound can be explored as a component of the protein solution buffer for crystallization trials.
Materials:
-
Purified protein stock solution.
-
1 M this compound stock solution, pH adjusted to a suitable value for protein stability.
-
Crystallization screening plates and reagents.
-
Deionized water (dH₂O).
Procedure:
-
Buffer Exchange: If the purified protein is in a different buffer, exchange it into the desired this compound buffer (e.g., 20 mM this compound, 150 mM NaCl, pH 8.5) using dialysis or a desalting column.
-
Concentrate Protein: Concentrate the protein in the this compound buffer to a suitable concentration for crystallization screening (typically 5-20 mg/mL).
-
Set up Crystallization Trials: Use the protein solution in the this compound buffer to set up crystallization screens using standard methods such as hanging drop or sitting drop vapor diffusion.
-
Incubate and Monitor: Incubate the crystallization plates at a constant temperature and monitor for crystal growth over time.
Visualizations
Signaling Pathway Example: Kinase Cascade
Many cellular signaling pathways, such as kinase cascades, are active in pH environments that can be stabilized by a buffer with a pKa in the range of this compound. The diagram below illustrates a generic kinase cascade.
Conclusion
This compound possesses physicochemical properties, notably its pKa of ~8.66, that suggest its potential as a biological buffer for biochemical assays requiring a stable pH in the range of 7.7 to 9.7. While its application in this context is not well-documented in the scientific literature, the theoretical basis for its use is sound. The provided protocols offer a starting point for researchers interested in exploring this compound as an alternative buffering agent. As with any new reagent, empirical validation and optimization are essential to ensure its suitability for specific experimental systems.
References
Unraveling Metabolic Fates: Tracing N-Methyltaurine with 13C and 15N Isotopes
Application Notes and Protocols for Researchers in Life Sciences and Drug Development
Introduction
N-Methyltaurine (NMT) is a naturally occurring aminosulfonic acid, structurally related to the ubiquitous taurine (B1682933).[1] While taurine's roles in mammalian physiology are extensive, including bile acid conjugation, osmoregulation, and neuromodulation, the metabolic significance of NMT is less understood.[2][3] Found in organisms like red algae where it is formed by the methylation of taurine, NMT is gaining interest for its potential biological activities.[1] Recent studies have demonstrated its bioavailability in mammals and suggested cytoprotective effects, such as attenuating glucocorticoid-induced muscle atrophy.[2][4]
To fully elucidate the physiological roles and pharmacological potential of this compound, it is crucial to understand its metabolic fate—how it is absorbed, distributed, metabolized, and excreted. Stable isotope labeling, utilizing non-radioactive isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), offers a powerful methodology for tracing the journey of NMT through biological systems.[] By replacing specific atoms in the NMT molecule with their heavier isotopic counterparts, researchers can track its transformation into various metabolites with high precision and sensitivity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
These application notes provide a comprehensive guide for utilizing ¹³C- or ¹⁵N-labeled this compound in metabolic tracing studies, aimed at researchers, scientists, and drug development professionals. Detailed protocols for in vitro and in vivo experiments are provided, alongside examples of data presentation and visualization of the underlying metabolic and experimental workflows.
Core Applications
The use of isotopically labeled this compound can be applied to a variety of research areas:
-
Pharmacokinetics and Bioavailability: Determine the rate and extent of absorption, distribution, metabolism, and excretion (ADME) of NMT.
-
Metabolic Pathway Elucidation: Identify downstream metabolites of NMT and map the biochemical pathways in which it participates.
-
Target Engagement and Mechanism of Action: In drug development, tracing the labeled compound can help confirm its interaction with specific cellular targets and elucidate its mechanism of action.
-
Disease Biomarker Discovery: Investigate alterations in NMT metabolism in various disease states to identify potential diagnostic or prognostic biomarkers.
Principles of Metabolic Tracing with ¹³C and ¹⁵N
Stable isotope tracing relies on the administration of a substrate enriched with a heavy isotope, such as ¹³C or ¹⁵N. The organism's metabolic machinery processes the labeled substrate, incorporating the heavy atoms into downstream metabolites. Analytical techniques like mass spectrometry can distinguish between the labeled (heavier) and unlabeled (lighter) forms of molecules based on their mass-to-charge ratio (m/z). By tracking the appearance of the isotopic label in various metabolites over time, the metabolic pathways and their kinetics can be determined.
Choice of Isotope:
-
¹³C-labeled this compound: Ideal for tracking the carbon skeleton of the molecule. This is particularly useful for identifying metabolites where the core structure of NMT is modified or incorporated into other molecules.
-
¹⁵N-labeled this compound: Suited for tracing the nitrogen atom. This can provide insights into transamination reactions and the overall nitrogen metabolism associated with NMT.[6][7]
Proposed Metabolic Pathways of this compound
While the complete mammalian metabolic pathway of this compound is not fully elucidated, based on its structure and the metabolism of its parent compound, taurine, several potential routes can be hypothesized. These include uptake by taurine transporters, potential demethylation to taurine, conjugation with other molecules, or excretion.[2] The following diagram illustrates a plausible metabolic network for NMT that can be investigated using isotopic tracers.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo metabolic tracing studies using ¹³C or ¹⁵N-labeled this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Metabolic Tracing in Cell Culture
This protocol is designed to trace the metabolism of labeled NMT in a cultured cell line.
Materials:
-
Cell line of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)
-
Appropriate cell culture medium and supplements
-
¹³C or ¹⁵N-labeled this compound (sterile, cell-culture grade)
-
Unlabeled this compound (for control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
LC-MS grade water and solvents
-
Cell scrapers
-
Centrifuge tubes
Protocol:
-
Cell Seeding and Growth: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow until they reach the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare the cell culture medium containing the desired concentration of ¹³C or ¹⁵N-labeled this compound. A typical starting concentration could be in the range of 10-100 µM, but this should be optimized. Include a control group with unlabeled NMT.
-
Labeling: Remove the standard growth medium, wash the cells once with PBS, and add the prepared labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to track the progression of metabolic labeling.
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect NMT and its labeled metabolites.
In Vivo Metabolic Tracing in a Mouse Model
This protocol outlines a study to investigate the pharmacokinetics and metabolism of labeled NMT in mice.[2]
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
¹³C or ¹⁵N-labeled this compound (sterile, injectable grade)
-
Vehicle for administration (e.g., sterile saline)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection tools
-
Homogenizer
-
Methanol and other solvents for extraction
Protocol:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Tracer Administration: Administer the ¹³C or ¹⁵N-labeled NMT to the mice. This can be done via oral gavage or intravenous injection depending on the research question. A typical dose might range from 5-50 mg/kg.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 15, 30, 60, 120, 240 minutes). At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, kidney, muscle, brain). Urine and feces can also be collected throughout the experiment.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Metabolite Extraction from Plasma and Tissues:
-
For plasma, perform a protein precipitation by adding cold methanol (e.g., 4 parts methanol to 1 part plasma), vortex, and centrifuge to collect the supernatant.
-
For tissues, homogenize a known weight of the tissue in cold methanol, followed by centrifugation to remove debris and proteins.
-
-
Sample Preparation and LC-MS/MS Analysis: Prepare and analyze the extracts as described in the in vitro protocol.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a stable isotope tracing experiment with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methyltaurine as a Cryoprotective Agent for Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cryopreservation of primary cells is crucial for a wide range of applications in biomedical research and drug development, enabling the long-term storage of valuable biological materials. Dimethyl sulfoxide (B87167) (DMSO) has traditionally been the cryoprotectant of choice; however, its inherent cytotoxicity can negatively impact cell viability and function post-thaw. This has prompted a search for less toxic and more effective cryoprotective agents (CPAs).
N-Methyltaurine, a naturally occurring amino acid derivative found in some marine organisms, has garnered interest as a potential alternative CPA. As a known osmolyte, it may help protect cells from the damaging effects of ice crystal formation and osmotic stress during freezing and thawing. While its application in sperm cryopreservation has been noted, comprehensive data and standardized protocols for its use with primary cell cultures are still emerging.
These application notes provide a framework for the evaluation of this compound as a cryoprotective agent for primary cell cultures. The included protocols are intended as a guide for researchers to systematically assess its efficacy compared to conventional methods.
Principle of Cryoprotection with this compound (Hypothesized)
This compound is hypothesized to protect cells during cryopreservation through several mechanisms attributable to its properties as an organic osmolyte. This includes maintaining cell volume and viability under the extreme osmotic shifts that occur during freezing and thawing. By replacing water molecules within and around the cell, it may also inhibit the formation of damaging intracellular ice crystals.
Data Presentation: Comparative Evaluation of this compound and DMSO
The following tables provide a template for organizing and presenting quantitative data from experiments designed to compare the efficacy of this compound with DMSO for the cryopreservation of primary cells.
Table 1: Post-Thaw Viability of Primary Cells
| Cryoprotective Agent | Concentration | Immediate Post-Thaw Viability (%) (Trypan Blue Exclusion) | Viability 24 hours Post-Thaw (%) (e.g., Calcein AM/EthD-1) |
| DMSO (Control) | 10% (v/v) | ||
| This compound | 5% (w/v) | ||
| This compound | 10% (w/v) | ||
| This compound | 15% (w/v) |
Table 2: Post-Thaw Recovery and Function of Primary Cells
| Cryoprotective Agent | Concentration | Attachment Efficiency (%) (24 hours Post-Thaw) | Cell Proliferation (Fold Change over 72 hours) | Specific Functional Assay (e.g., Albumin secretion for hepatocytes) |
| DMSO (Control) | 10% (v/v) | |||
| This compound | 5% (w/v) | |||
| This compound | 10% (w/v) | |||
| This compound | 15% (w/v) |
Experimental Protocols
The following are generalized protocols for the cryopreservation of primary cells using this compound. It is essential to optimize these protocols for specific primary cell types.
Protocol 1: Preparation of this compound Cryopreservation Medium
Materials:
-
Basal cell culture medium appropriate for the primary cell type
-
Fetal Bovine Serum (FBS), heat-inactivated
-
This compound powder (cell culture grade)
-
Sterile, deionized water
-
0.22 µm sterile filter
Procedure:
-
Prepare the basal cryopreservation medium by mixing the appropriate basal cell culture medium with 20% (v/v) heat-inactivated FBS.
-
To prepare a 10% (w/v) this compound cryopreservation medium, dissolve 1 gram of this compound in 10 mL of the basal cryopreservation medium.
-
Gently warm the solution to 37°C to aid dissolution if necessary.
-
Sterile-filter the final this compound cryopreservation medium using a 0.22 µm syringe filter.
-
Prepare a range of concentrations (e.g., 5%, 15% w/v) to determine the optimal concentration for your specific primary cell type.
-
As a control, prepare a standard cryopreservation medium consisting of basal medium, 20% FBS, and 10% (v/v) DMSO.
Protocol 2: Cryopreservation of Primary Cells with this compound
Materials:
-
Healthy, actively growing primary cell culture
-
Appropriate dissociation reagent (e.g., Trypsin-EDTA)
-
Complete growth medium
-
This compound cryopreservation medium (prepared in Protocol 1)
-
DMSO-based control cryopreservation medium
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Harvest the primary cells from culture using the appropriate dissociation reagent.
-
Neutralize the dissociation reagent with complete growth medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant and resuspend the cell pellet in a small volume of cold complete growth medium.
-
Perform a cell count and determine viability using a method such as Trypan Blue exclusion. Cell viability should be greater than 90%.
-
Centrifuge the cells again and resuspend the pellet in the cold this compound cryopreservation medium at a final concentration of 1-5 x 10^6 viable cells/mL. Repeat for the DMSO control medium.
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer and leave for at least 4 hours (or overnight). This will achieve a cooling rate of approximately -1°C/minute.
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
Protocol 3: Thawing of Cryopreserved Primary Cells
Materials:
-
Cryopreserved primary cells
-
37°C water bath
-
Pre-warmed complete growth medium
-
Sterile conical tubes
-
70% ethanol
Procedure:
-
Rapidly retrieve a cryovial from liquid nitrogen storage.
-
Immediately place the vial in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
In a sterile biosafety cabinet, slowly transfer the contents of the cryovial to a conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 100-200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Perform a cell count and viability assessment.
-
Plate the cells at the desired density in a new culture vessel.
-
Change the culture medium after 24 hours to remove any residual cryoprotectant and dead cells.
Visualizations
Caption: Experimental workflow for evaluating this compound as a cryoprotective agent.
Caption: Hypothesized cryoprotective mechanism of this compound.
Application Note: A Novel Enzymatic Assay for the Detection of N-Methyltaurine
Abstract
N-Methyltaurine (NMT) is a naturally occurring aminosulfonic acid found in red algae and is utilized as an osmolyte in certain marine organisms.[1] It also plays a role in the microbial degradation pathways, providing essential nutrients for some bacteria.[2] The quantification of NMT is crucial for research in marine biology, microbiology, and potentially in the development of novel therapeutics. This application note describes a developmental enzymatic assay for the sensitive detection of this compound. The proposed method is based on the activity of this compound dehydrogenase, an enzyme found in bacteria such as Alcaligenes faecalis and Paracoccus versutus, which catalyzes the conversion of NMT to methylamine (B109427) and sulfoacetaldehyde.[2][3] This assay offers a potential high-throughput and specific alternative to traditional chromatographic methods.
Introduction
This compound (2-methylaminoethanesulfonic acid) is a derivative of the more ubiquitous taurine (B1682933).[1] While taurine's roles in mammalian physiology are well-documented, the specific functions of NMT are less understood, though it is known to be involved in microbial metabolism and as a key osmolyte in deep-sea organisms.[2][4] Traditional methods for NMT detection, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), often require derivatization with agents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to enhance detection.[2][5] These methods, while sensitive, can be time-consuming and require specialized equipment.
The development of a simple, rapid, and specific enzymatic assay for NMT would greatly benefit researchers. This application note outlines a protocol for such an assay, leveraging the specificity of this compound dehydrogenase.
Principle of the Assay
The proposed enzymatic assay is based on the this compound dehydrogenase-catalyzed oxidation of this compound. In this reaction, this compound is converted to methylamine and sulfoacetaldehyde, with the concomitant reduction of an electron acceptor, such as NAD+, to NADH. The production of NADH can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The rate of NADH formation is directly proportional to the concentration of this compound in the sample.
The enzymatic reaction is as follows:
This compound + NAD⁺ + H₂O → Methylamine + Sulfoacetaldehyde + NADH + H⁺
This principle allows for the quantitative determination of this compound in various biological and experimental samples.
Signaling Pathway and Metabolic Context
This compound is a key metabolite in certain microbial degradation pathways. In bacteria such as Alcaligenes faecalis, it serves as a source of carbon, nitrogen, and sulfur. The pathway is initiated by this compound dehydrogenase, which breaks down NMT into methylamine and sulfoacetaldehyde.[2] The subsequent metabolism of these products provides the organism with essential nutrients for growth.[3]
Figure 1: Simplified metabolic pathway of this compound degradation in bacteria.
Materials and Reagents
-
This compound (Sigma-Aldrich, Cat. No. M7466 or equivalent)
-
NAD⁺ (Sigma-Aldrich, Cat. No. N7004 or equivalent)
-
This compound Dehydrogenase (Recombinant or purified from A. faecalis or P. versutus)
-
Tris-HCl Buffer (1 M, pH 8.0)
-
96-well UV-transparent microplates
-
Microplate reader with absorbance measurement capabilities at 340 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Note: As this compound dehydrogenase is not commercially available as a purified enzyme, it would need to be expressed and purified from a host organism carrying the corresponding gene from a bacterium known to metabolize NMT.[3]
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0.
-
NMT Standard Stock Solution (10 mM): Dissolve an appropriate amount of this compound in deionized water.
-
NAD⁺ Stock Solution (20 mM): Dissolve an appropriate amount of NAD⁺ in deionized water.
-
This compound Dehydrogenase Solution: Dilute the purified enzyme to a suitable concentration in Assay Buffer. The optimal concentration should be determined empirically.
Assay Workflow
The following diagram illustrates the experimental workflow for the NMT enzymatic assay.
Figure 2: Experimental workflow for the enzymatic detection of this compound.
Standard Curve Preparation
-
Prepare a series of NMT standards by diluting the 10 mM stock solution in Assay Buffer. A suggested range is 0, 50, 100, 250, 500, 750, and 1000 µM.
-
Add 50 µL of each standard to separate wells of a 96-well plate.
Sample Preparation
-
Prepare biological or experimental samples in Assay Buffer. If necessary, samples should be centrifuged to remove any particulate matter.
-
Add 50 µL of each unknown sample to separate wells of the 96-well plate.
Assay Procedure
-
Prepare a Reaction Mix containing Assay Buffer and NAD⁺. For each well, you will need 100 µL of Reaction Mix. A final NAD⁺ concentration of 1 mM is recommended as a starting point.
-
Add 100 µL of the Reaction Mix to each well containing the standards and unknown samples.
-
Initiate the reaction by adding 50 µL of the this compound Dehydrogenase solution to each well.
-
Incubate the plate at 37°C for 30 minutes. The optimal incubation time may need to be determined empirically.
-
Measure the absorbance at 340 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the 0 µM NMT standard (blank) from all other readings.
-
Plot the corrected absorbance values for the NMT standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of NMT in the unknown samples by interpolating their absorbance values from the standard curve.
Expected Performance Characteristics
The following table summarizes the expected performance characteristics of this developmental assay, based on similar enzymatic assays for related metabolites. These values should be determined experimentally during assay validation.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 10 - 50 µM |
| Limit of Quantification (LOQ) | 30 - 150 µM |
| Dynamic Range | 50 - 1000 µM |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Specificity | High for this compound. Cross-reactivity with taurine and other analogs should be tested.[3] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Insufficient enzyme activity | Increase enzyme concentration or incubation time. |
| Suboptimal pH or temperature | Optimize assay buffer pH and incubation temperature. | |
| High Background | Contaminating NADH in reagents | Prepare fresh reagents. Include a blank without enzyme. |
| Non-specific reduction of NAD⁺ | Test for interference from sample matrix. | |
| Poor Linearity of Standard Curve | Substrate or cofactor depletion | Adjust concentrations of NMT and NAD⁺. |
| Incorrect standard dilutions | Prepare fresh standards carefully. |
Conclusion
The enzymatic assay protocol detailed in this application note provides a framework for the development of a rapid, sensitive, and specific method for the quantification of this compound. This assay has the potential to be a valuable tool for researchers in various fields, offering a convenient alternative to chromatographic techniques. Further optimization and validation are necessary to fully characterize the performance of this assay with specific sample types.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 107-68-6 | Benchchem [benchchem.com]
- 3. This compound | CAS:107-68-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of N-Methyltaurine from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyltaurine (2-(methylamino)ethanesulfonic acid) is a naturally occurring aminosulfonic acid, a derivative of taurine (B1682933).[1] It has been identified in various marine organisms, most notably in red algae and certain marine invertebrates like tube worms.[2][3] While the biological functions of taurine are well-documented, the specific roles of this compound are an emerging area of research.[3][4] Recent studies suggest potential cytoprotective and anti-atrophic properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[3][4][5][6]
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from its natural sources, primarily red algae. The protocols are designed to be adaptable for laboratory-scale research and scalable for larger production.
Natural Sources and Quantitative Data
This compound is predominantly found in red algae, where it is biosynthesized through the methylation of taurine.[1] Several species of red algae have been identified as sources of this compound. Quantitative analysis has shown that the concentration of this compound can vary among species.
Table 1: Natural Sources of this compound and Reported Concentrations
| Natural Source | Species | Reported Concentration (per kg dry weight) |
| Red Algae | Gelidium cartilagineum, Liagora distenta, Pterocladia pinnata, Gelidium amansii, Laurencia intermedia | ~1.7 g (12.6 mmol)[2][3] |
| Marine Invertebrates | Tube Worms (Lamellibrachia sp.) | Major organic osmolyte[2][3] |
Experimental Protocols
The following protocols are detailed methodologies for the extraction, purification, and quantification of this compound from red algae.
Extraction of this compound from Red Algae
This protocol is based on established methods for the extraction of amino acids and other small molecules from macroalgae, adapted for this compound. Ultrasound-assisted extraction (UAE) is recommended for its efficiency and reduced extraction times.
1.1. Materials and Equipment
-
Dried, powdered red algae (e.g., Gelidium sp.)
-
80% Ethanol (B145695) (v/v) in deionized water
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
1.2. Extraction Procedure
-
Sample Preparation: Weigh 100 g of dried, powdered red algae.
-
Solvent Addition: Add the algal powder to a 2 L beaker and add 1 L of 80% ethanol to achieve a solid-to-liquid ratio of 1:10 (w/v).
-
Ultrasonication: Place the beaker in an ultrasonic bath or use a probe sonicator. Sonicate for 45 minutes at a frequency of 40 kHz and a power of 300 W. Maintain the temperature at 50°C.
-
Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at 5000 x g for 15 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the extracted this compound.
-
Re-extraction (Optional): To maximize the yield, the pellet can be re-suspended in another 500 mL of 80% ethanol and the extraction process (steps 3-5) can be repeated. The supernatants from both extractions are then pooled.
-
Filtration: Filter the pooled supernatant through Whatman No. 1 filter paper to remove any remaining fine solid particles.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 60°C under reduced pressure to remove the ethanol. The resulting aqueous extract can then be lyophilized to obtain a crude solid extract.
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of this compound
| Parameter | Optimized Value |
| Solvent | 80% Ethanol |
| Solid-to-Liquid Ratio | 1:10 (w/v) |
| Ultrasonic Frequency | 40 kHz |
| Ultrasonic Power | 300 W |
| Extraction Temperature | 50°C |
| Extraction Time | 45 minutes |
Purification of this compound by Ion-Exchange Chromatography
This protocol describes the purification of this compound from the crude extract using cation-exchange chromatography. This compound is a zwitterionic compound, and its charge state is dependent on the pH. At a pH below its isoelectric point (pI), it will carry a net positive charge and bind to a cation-exchange resin.
2.1. Materials and Equipment
-
Crude this compound extract
-
Strong cation-exchange resin (e.g., Dowex 50WX8)
-
Chromatography column
-
0.1 M Hydrochloric acid (HCl)
-
2 M Ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
pH meter
-
Fraction collector
-
Rotary evaporator and lyophilizer
2.2. Purification Procedure
-
Resin Preparation: Pack a chromatography column with the strong cation-exchange resin. Wash the resin sequentially with 3 column volumes of 1 M HCl, 3 column volumes of deionized water, 3 column volumes of 1 M NaOH, and finally with deionized water until the eluate is neutral (pH ~7). Equilibrate the column with 0.1 M HCl.
-
Sample Loading: Dissolve the crude extract in a minimal volume of 0.1 M HCl and adjust the pH to ~2.0. Apply the sample to the equilibrated column.
-
Washing: Wash the column with 3-5 column volumes of deionized water to remove unbound neutral and anionic compounds.
-
Elution: Elute the bound this compound with 2 M ammonium hydroxide.
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Purity Analysis: Analyze the fractions for the presence of this compound using a suitable analytical method such as HPLC (see protocol below).
-
Pooling and Concentration: Pool the fractions containing pure this compound. Remove the ammonia (B1221849) by rotary evaporation at a low temperature.
-
Lyophilization: Lyophilize the concentrated solution to obtain purified this compound as a white powder.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of this compound in extracts and purified fractions using HPLC with pre-column derivatization.
3.1. Materials and Equipment
-
This compound standard
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
Boric acid buffer (0.1 M, pH 8.0)
-
Acetonitrile
-
Methanol
-
Deionized water
3.2. HPLC Procedure
-
Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in deionized water. Create a series of dilutions to generate a calibration curve.
-
Sample and Standard Derivatization:
-
To 100 µL of sample or standard solution, add 100 µL of 0.1 M boric acid buffer (pH 8.0).
-
Add 200 µL of 5 mM FMOC-Cl in acetonitrile.
-
Vortex the mixture and let it react at room temperature for 2 minutes.
-
Add 100 µL of 0.1 M glycine (B1666218) to quench the excess FMOC-Cl.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 20 mM sodium acetate (B1210297) buffer (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector with excitation at 266 nm and emission at 305 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Hypothetical Signaling Pathway of this compound in Muscle Cells
While the specific signaling pathways of this compound are still under investigation, it is known to be transported into cells by the taurine transporter (SLC6A6).[7][8][9][10][11] Based on its structural similarity to taurine and its observed anti-atrophic effects, a hypothetical signaling pathway can be proposed.[3][4]
Caption: Hypothetical signaling pathway of this compound in muscle cells.
Conclusion
The protocols and data presented provide a solid foundation for researchers interested in the extraction, purification, and study of this compound from natural sources. The methodologies are adaptable and can be optimized for specific research needs. Further investigation into the biological activities and signaling pathways of this compound is warranted to fully elucidate its potential therapeutic benefits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. conductscience.com [conductscience.com]
- 3. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 107-68-6 | Benchchem [benchchem.com]
- 6. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. uniprot.org [uniprot.org]
- 9. Sodium- and chloride-dependent taurine transporter - Wikipedia [en.wikipedia.org]
- 10. uniprot.org [uniprot.org]
- 11. Structural Studies of the Taurine Transporter: A Potential Biological Target from the GABA Transporter Subfamily in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Investigating the In Vivo Functions of N-Methyltaurine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Methyltaurine (NMT), a derivative of the amino acid taurine (B1682933), is emerging as a compound of interest for its potential therapeutic applications. Found in certain species of red algae, NMT's in vivo functions in mammals are an active area of investigation.[1][2][3] This document provides detailed application notes and protocols for utilizing animal models to explore the physiological roles of NMT, with a primary focus on its demonstrated effects on muscle atrophy and potential applications in neurological and metabolic disorders based on the known functions of its parent compound, taurine.
Pharmacokinetics and Bioavailability of this compound in Mice
A critical initial step in assessing the in vivo potential of NMT is to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Studies in mice have demonstrated excellent oral bioavailability.[1][2][3]
Quantitative Data: Pharmacokinetic Parameters of NMT in Mice
| Administration Route | Dose (mg/kg) | AUC₀₋₁₈₀ (min·µg/mL) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 0.5 | 54.0 ± 3.6 | - |
| Oral (p.o.) | 0.5 | 51.9 ± 4.1 | 96.1 |
| Oral (p.o.) | 5 | 315 ± 27.9 | 58.3 |
| Data from a study in male ICR mice.[1][2] |
Tissue Distribution of NMT
Following oral administration, NMT distributes to various tissues, with concentrations in tissues being significantly higher than in serum.[1][2]
| Tissue | NMT Concentration (µg/g tissue) |
| Liver | ~15 |
| Kidney | ~12 |
| Muscle | ~8 |
| Heart | ~7 |
| Brain | ~5 |
| Skin | ~1 |
| Serum | ~0.1 (µg/mL) |
| Approximate concentrations in mice after 4 days of 0.5% NMT in drinking water.[1][2] |
Experimental Protocol: Pharmacokinetic Analysis of NMT in Mice
This protocol is adapted from studies investigating NMT pharmacokinetics in ICR mice.[1][2]
Materials:
-
Male ICR mice (3 months old)
-
This compound (NMT) solution (10 mg/mL in saline)
-
Saline solution
-
Blood collection supplies (e.g., facial or tail vein lancets, micro-hematocrit tubes)
-
HPLC system for NMT quantification
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week before the experiment.
-
Dosing:
-
Intravenous (i.v.) Administration: Administer NMT solution intravenously at a dose of 10 mg/kg body weight.
-
Oral (p.o.) Administration: Administer NMT solution orally by gavage at doses of 10 mg/kg and 100 mg/kg body weight.
-
-
Blood Sampling: Collect blood samples from the facial vein (for i.v.) or tail vein (for p.o.) at 10, 20, 30, 60, 120, and 180 minutes post-administration.
-
Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
NMT Quantification: Analyze NMT concentrations in the samples using a validated HPLC method.
-
Data Analysis: Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) and oral bioavailability, using a noncompartmental model.
Animal Model of Glucocorticoid-Induced Muscle Atrophy
The most well-documented in vivo function of NMT is its ability to attenuate skeletal muscle atrophy induced by glucocorticoids.[1][2][3]
Quantitative Data: Effect of NMT on Muscle Mass in Dexamethasone-Treated Mice
| Treatment Group | Tibialis Anterior Weight (mg) | Gastrocnemius Weight (mg) |
| Control | ~100 | ~250 |
| Dexamethasone (B1670325) (Dex) | ~70 | ~180 |
| Dex + 0.5% NMT | ~85 | ~210 |
| Approximate wet weight of muscles after 10 days of treatment.[1][2] |
Experimental Protocol: Dexamethasone-Induced Muscle Atrophy in Mice
This protocol outlines the induction of muscle atrophy using dexamethasone (Dex) and the assessment of NMT's protective effects.[1][2]
Materials:
-
Male ICR mice
-
Dexamethasone (suspended in saline at 10 mg/mL)
-
This compound
-
Standard laboratory animal diet and water
-
Animal scale
-
Surgical tools for tissue dissection
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Animal Groups: Divide mice into three groups: Control, Dexamethasone (Dex), and Dex + NMT.
-
NMT Administration: Provide the Dex + NMT group with drinking water containing 0.5% NMT throughout the experiment. The other groups receive regular drinking water.
-
Atrophy Induction: For the Dex and Dex + NMT groups, administer dexamethasone via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight daily for 10 days. The Control group receives saline injections.
-
Monitoring: Monitor the body weight of all mice daily.
-
Tissue Collection: At the end of the 10-day period, euthanize the mice. Dissect the tibialis anterior and gastrocnemius muscles, weigh them, and then snap-freeze in liquid nitrogen for further analysis (e.g., histology, gene expression).
-
Data Analysis: Compare the muscle weights between the different groups to assess the effect of NMT on muscle atrophy.
Putative Signaling Pathway for NMT in Muscle Cells
While the precise mechanism is still under investigation, NMT's protective effect in muscle cells may involve pathways that counteract the catabolic effects of glucocorticoids. It has been shown that NMT does not appear to attenuate the increase in muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1, suggesting it may act through other mechanisms.[1]
Caption: Putative mechanism of NMT in muscle atrophy.
Potential Applications in Neurological Disorders (Proposed)
Based on the extensive research on taurine's neuroprotective properties, NMT presents a promising candidate for investigation in animal models of neurological disorders.[4] Taurine has been shown to have beneficial effects in models of stroke, neurodegenerative diseases, and neurodevelopmental disorders.[4][5]
Proposed Animal Models:
-
Ischemic Stroke Model: Middle cerebral artery occlusion (MCAO) in rats or mice to investigate NMT's potential to reduce infarct volume and improve neurological outcomes.
-
Parkinson's Disease Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced models in mice or rats to assess NMT's ability to protect dopaminergic neurons and improve motor function.[5]
-
Alzheimer's Disease Model: Transgenic mouse models (e.g., APP/PS1) to evaluate the long-term effects of NMT on amyloid-beta plaque deposition, tau pathology, and cognitive function.
Proposed Experimental Workflow for Investigating Neuroprotective Effects of NMT
Caption: Workflow for neuroprotective studies of NMT.
Potential Applications in Metabolic Diseases (Proposed)
Taurine has been extensively studied for its beneficial effects on metabolic parameters in animal models of diabetes and obesity.[6][7] This suggests that NMT could also play a role in regulating glucose and lipid metabolism.
Proposed Animal Models:
-
Type 2 Diabetes Model: High-fat diet (HFD) fed or streptozotocin (B1681764) (STZ)-induced diabetic mice or rats to investigate NMT's effects on glucose tolerance, insulin (B600854) sensitivity, and pancreatic beta-cell function.[7][8]
-
Obesity Model: Diet-induced obesity (DIO) in mice to assess the impact of NMT on body weight, adiposity, and markers of inflammation in adipose tissue.[6]
Hypothesized Insulin Signaling Pathway Modulation by NMT
Based on studies of taurine, NMT could potentially enhance insulin signaling.[9][10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurine improves neuron injuries and cognitive impairment in a mouse Parkinson's disease model through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial Effects of Taurine on Metabolic Parameters in Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ameliorative effect of taurine against diabetes and renal-associated disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taurine Ameliorates Streptozotocin-Induced Diabetes by Modulating Hepatic Glucose Metabolism and Oxidative Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Binding Sites for Taurine on the Insulin Receptor: A Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taurine upregulates insulin signaling and mitochondrial metabolism in vitro but not in adipocytes of obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taurine modifies insulin signaling enzymes in the fructose-fed insulin resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Techniques for the Structural Elucidation of N-Methyltaurine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyltaurine (2-(methylamino)ethanesulfonic acid) is an aminosulfonic acid and a derivative of taurine (B1682933).[1] It is found in various marine organisms and plays a role as an osmolyte.[1] Its structural similarity to taurine and its presence in biological systems make it a compound of interest in various research fields, including drug development. Accurate structural elucidation is fundamental for its characterization and for understanding its biological function and potential applications.
This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Overall Workflow for Structural Elucidation
The structural elucidation of this compound follows a systematic workflow, beginning with sample preparation and culminating in the comprehensive analysis of spectroscopic data to confirm its molecular structure.
Caption: Workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are utilized for unambiguous structure confirmation.
Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Integration |
| N-CH₃ | ~2.8 | s (singlet) | 3H |
| N-CH₂ | ~3.4 | t (triplet) | 2H |
| S-CH₂ | ~3.2 | t (triplet) | 2H |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| N-CH₃ | ~34.0 |
| N-CH₂ | ~48.0 |
| S-CH₂ | ~52.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and pH.
2D NMR Correlations
2D NMR experiments are crucial for establishing the connectivity between atoms in the this compound molecule.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak is expected between the two methylene (B1212753) groups (N-CH₂ and S-CH₂).
Caption: Expected COSY correlation in this compound.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.
Caption: Expected HSQC correlations in this compound.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is key for piecing together the molecular skeleton.
Caption: Key expected HMBC correlations in this compound.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), as this compound is water-soluble.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
Spectrometer: 500 MHz NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Spectral width: 12 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Relaxation delay: 2.0 s
-
Spectral width: 220 ppm
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs available on the spectrometer software.
-
Optimize parameters such as the number of increments and scans based on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra. For D₂O, the residual HDO peak can be used as a reference (δ ~4.79 ppm), or an internal standard like DSS can be used.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can further aid in structural elucidation.
Quantitative Mass Spectrometry Data
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃H₉NO₃S |
| Molecular Weight | 139.18 g/mol [2] |
| Monoisotopic Mass | 139.0303 g/mol [2] |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion (Positive Mode) | [M+H]⁺ = 140.0376 m/z |
| Observed Ion (Negative Mode) | [M-H]⁻ = 138.0229 m/z |
Table 4: Major Fragment Ions (from GC-MS data)
| m/z | Putative Fragment |
| 44 | [CH₃NHCH₂]⁺ |
| 64 | [SO₂]⁺ |
| 45 | [CH₃NH₂]⁺ |
Note: Fragmentation can vary significantly depending on the ionization technique and energy.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid for positive ion mode ESI.
-
-
Instrument Parameters (Example for ESI-MS):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI).
-
Mode: Positive and/or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate and temperature optimized for the instrument.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
-
For tandem MS (MS/MS), select the molecular ion as the precursor and induce fragmentation.
-
Analyze the resulting fragment ions to deduce the structure of different parts of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Quantitative IR Data
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000-2800 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~2700-2400 | N-H stretch | Secondary amine salt (R₂NH₂⁺) |
| ~1200 | S=O stretch (asymmetric) | Sulfonic acid (-SO₃H) |
| ~1040 | S=O stretch (symmetric) | Sulfonic acid (-SO₃H) |
Note: The zwitterionic nature of this compound in the solid state will influence the positions of the N-H and SO₃⁻ stretching frequencies.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the this compound sample.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion
The combined application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive and robust approach for the unequivocal structural elucidation of this compound. ¹H and ¹³C NMR, along with 2D NMR techniques, reveal the precise connectivity of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy identifies the key functional groups present in the molecule. The detailed protocols provided herein serve as a guide for researchers in the accurate characterization of this important biomolecule.
References
Application Notes and Protocols for N-Methyltaurine Derivatives in Drug Formulation
Introduction
N-methyltaurine is an amino sulfonic acid that serves as a key precursor for a class of mild, anionic surfactants known as N-acyl-N-methyltaurates (or methyl taurates). These surfactants are synthesized by acylating this compound with various fatty acids (e.g., from coconut or palm oil), resulting in amphiphilic molecules with a polar this compound head group and a nonpolar fatty acid tail.[1] Commonly used examples include Sodium Methyl Cocoyl Taurate and Sodium Methyl Lauroyl Taurate.[2][3]
Renowned for their excellent biocompatibility, low irritation potential, and stability across a wide pH range, these surfactants are transitioning from primary use in personal care products to promising applications in pharmaceutical formulations.[4][5] Their ability to reduce surface tension and self-assemble into micelles above a certain concentration makes them ideal candidates for enhancing the solubility and bioavailability of poorly water-soluble drugs, which represent a significant challenge in drug development.[6][7][8] These application notes provide an overview of their properties and detailed protocols for their use in creating and characterizing micellar drug delivery systems.
Application Note 1: Surfactant Properties of N-Acyl-N-Methyltaurates
N-acyl-N-methyltaurates are valued for their favorable physicochemical properties that make them suitable for drug delivery applications. They are effective at reducing the surface tension of water, and above a specific concentration, known as the Critical Micelle Concentration (CMC), they spontaneously form colloidal aggregates (micelles).[9] These micelles possess a hydrophobic core, capable of encapsulating poorly soluble drug molecules, and a hydrophilic shell that interfaces with the aqueous environment, thereby increasing the drug's apparent solubility.
While extensively characterized for cosmetic applications, specific quantitative data for pharmaceutical-grade N-acyl-N-methyltaurates, such as precise CMC values, are not widely published in readily available literature. For context, their properties can be compared to other well-characterized anionic surfactants like Sodium Dodecyl Sulfate (SDS). Generally, an effective surfactant for drug delivery will have a low CMC to ensure micelles remain stable upon significant dilution in the bloodstream.[10]
General Structure of N-Acyl-N-Methyltaurate Surfactants
Table 1: Physicochemical Properties of N-Acyl-N-Methyltaurates vs. a Standard Anionic Surfactant
| Property | Sodium Methyl Cocoyl Taurate | Sodium Dodecyl Sulfate (SDS) (for comparison) | Significance in Drug Formulation |
| Type | Anionic Amino Acid Derivative[4] | Anionic Sulfate | Influences interaction with biological membranes and other formulation excipients. |
| Appearance | White to off-white paste[2] | White powder | Relevant for handling and final dosage form appearance. |
| Critical Micelle Conc. (CMC) | Low[4] (Specific values not available in reviewed literature) | ~8.3 mM in water[9] | A low CMC is crucial for micelle stability upon dilution in vivo. Micelles dissociate below the CMC.[9] |
| Surface Tension | Low[4] (Specific values not available in reviewed literature) | ~39 mN/m (at CMC) | Efficiency in reducing surface tension indicates surfactant activity and potential for wetting and solubilization.[9] |
| Biocompatibility | Mild, low irritation[4][6] | Can be irritating | High biocompatibility and low toxicity are essential for parenteral and oral drug delivery to minimize side effects.[4] |
| pH Stability | Stable over a wide pH range[4] | Hydrolyzes at low pH | Ensures formulation stability during storage and in different physiological environments (e.g., stomach vs. intestine). |
| Biodegradability | Readily biodegradable[1][5] | Biodegradable | An important environmental and safety consideration. |
Application Note 2: Application in Micellar Drug Formulation
The primary application of N-acyl-N-methyltaurates in drug delivery is the formulation of poorly soluble drugs (Biopharmaceutics Classification System Class II and IV) into micellar systems.[8] Micelles act as nanocarriers that can increase a drug's solubility, protect it from degradation, and potentially alter its pharmacokinetic profile.[11]
The process involves encapsulating the hydrophobic drug within the core of the micelles. Key parameters for a successful formulation include high drug loading capacity (LC) and encapsulation efficiency (EE), a small particle size (typically < 200 nm for parenteral delivery), and a controlled in vitro release profile.[12][13]
Micelle Formation and Drug Encapsulation
Table 2: Key Parameters for Characterizing Drug-Loaded Micelles
While specific data for drug formulations using N-acyl-N-methyltaurates is limited in the searched literature, this table outlines the critical parameters that must be evaluated.
| Parameter | Typical Range/Goal | Method of Determination | Significance |
| Particle Size (Z-average) | 10 - 200 nm | Dynamic Light Scattering (DLS) | Affects in vivo circulation time, tissue penetration, and cellular uptake. Smaller sizes often preferred for tumor targeting.[12] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates the uniformity of the micelle population. A low PDI is desirable for consistent performance.[14] |
| Zeta Potential | Varies (e.g., -20 to -50 mV for anionic) | Laser Doppler Velocimetry (via DLS instruments) | Measures surface charge; a higher absolute value generally indicates better colloidal stability due to electrostatic repulsion.[15] |
| Drug Loading (DL %) | Highly drug/surfactant dependent (e.g., 1-20%) | HPLC, UV-Vis Spectrophotometry | The weight percentage of the drug relative to the total weight of the micelle. Higher loading is more efficient.[13] |
| Encapsulation Efficiency (EE %) | > 70% is often desired | HPLC, UV-Vis Spectrophotometry (after separation) | The percentage of the initial drug that is successfully encapsulated within the micelles.[14] |
Experimental Protocols
Protocol 1: Synthesis of Sodium N-Lauroyl-N-Methyltaurate
This protocol describes a general laboratory-scale synthesis based on the Schotten-Baumann reaction, adapted from patent literature.[16][17][18] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Lauroyl chloride (C12)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Three-neck round-bottom flask, dropping funnels, magnetic stirrer, ice bath, pH meter
Procedure:
-
Prepare N-Methyltaurate Solution: Dissolve this compound in deionized water and add an equimolar amount of NaOH solution to form sodium N-methyltaurate. Cool the solution to below 10°C using an ice bath.
-
Reaction Setup: Place the cooled sodium N-methyltaurate solution in a three-neck flask equipped with a magnetic stirrer and two dropping funnels.
-
Acylation Reaction: Fill one dropping funnel with lauroyl chloride and the other with a 30-50% NaOH solution.
-
Begin stirring the N-methyltaurate solution. Slowly and simultaneously add the lauroyl chloride and NaOH solution dropwise into the flask over a period of 1-2 hours.
-
Throughout the addition, carefully monitor the reaction temperature, maintaining it below 40°C, and the pH, keeping it between 9 and 11.[17] The NaOH solution neutralizes the HCl byproduct generated during the reaction.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature or slightly elevated temperature (e.g., 30-40°C) for an additional 2-3 hours to ensure the reaction goes to completion.[16]
-
Final Adjustment: Cool the mixture and adjust the final pH to a neutral range (7.0-8.5) using a dilute HCl solution.[17] The resulting product is an aqueous solution or paste of Sodium N-Lauroyl-N-Methyltaurate.
Protocol 2: Preparation of Drug-Loaded Micelles (Thin-Film Hydration Method)
This is a common and effective method for encapsulating hydrophobic drugs into micelles.[19]
Materials:
-
Synthesized Sodium N-Lauroyl-N-Methyltaurate (or commercial equivalent)
-
Poorly soluble drug (e.g., Paclitaxel, Curcumin)
-
Volatile organic solvent (e.g., ethanol, chloroform, methanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask, rotary evaporator, water bath, bath sonicator
Procedure:
-
Dissolution: Weigh the desired amounts of the surfactant and the drug. Dissolve both components in a suitable volume of a volatile organic solvent in a round-bottom flask. A typical surfactant-to-drug weight ratio can range from 10:1 to 50:1.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the solvent's boiling point but well below the drug's degradation temperature (e.g., 40-60°C). A thin, uniform film of the drug-surfactant mixture will form on the inner wall of the flask.
-
Hydration: Add a pre-warmed (e.g., 60°C) aqueous medium (such as PBS, pH 7.4) to the flask. The volume will determine the final concentration.
-
Micelle Formation: Gently rotate the flask in the water bath (without vacuum) for 30-60 minutes. The hydration of the film will cause the surfactant to self-assemble into micelles, encapsulating the drug.
-
Sonication: To ensure complete hydration and reduce the particle size, the resulting micellar suspension can be briefly sonicated using a bath sonicator (5-10 minutes).
-
Purification: To remove any un-encapsulated drug (which may exist as precipitate), the solution can be centrifuged at a low speed or filtered through a 0.45 µm syringe filter. The clear supernatant/filtrate contains the drug-loaded micelles.
Protocol 3: Characterization of Drug-Loaded Micelles
A. Determination of Particle Size, PDI, and Zeta Potential
-
Sample Preparation: Dilute a small aliquot of the micellar suspension with deionized water or PBS to an appropriate concentration for DLS analysis (to avoid multiple scattering effects).
-
Measurement: Analyze the sample using a Zetasizer or similar DLS instrument. The instrument will report the mean particle size (Z-average), the polydispersity index (PDI), and, using a separate capillary cell, the zeta potential.
-
Analysis: Perform measurements in triplicate. Aim for a Z-average below 200 nm and a PDI below 0.3 for a homogenous formulation suitable for parenteral delivery.[14]
B. Determination of Drug Loading (DL) and Encapsulation Efficiency (EE)
-
Quantify Total Drug: Accurately weigh a known amount of the lyophilized drug-loaded micelle formulation (or take a precise volume of the suspension). Dissolve/disrupt the micelles using a strong organic solvent (e.g., acetonitrile, methanol) to release the encapsulated drug. Analyze the drug concentration using a validated HPLC or UV-Vis spectrophotometry method. This gives the "Total Drug" amount.
-
Quantify Free Drug (for EE): Determine the amount of un-encapsulated ("Free") drug in the aqueous phase. This can be done by separating the micelles from the medium using ultrafiltration/centrifugation devices (e.g., Amicon® Ultra filters) and measuring the drug concentration in the filtrate.
-
Calculations:
-
Drug Loading (DL %) = (Mass of drug in micelles / Total mass of micelles) x 100
-
Encapsulation Efficiency (EE %) = ( (Total drug - Free drug) / Total drug ) x 100
-
Protocol 4: In Vitro Drug Release Study (Dialysis Bag Method)
This method simulates the release of the drug from the micelles into a larger sink environment, mimicking physiological dilution.[20]
Materials:
-
Drug-loaded micelle suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO), e.g., 10-14 kDa (to retain micelles but allow free drug to pass)
-
Release medium: PBS (pH 7.4) often containing a small percentage of a surfactant like Tween® 80 (e.g., 0.5%) to maintain sink conditions, especially for poorly soluble drugs.
-
Beakers, magnetic stirrer, constant temperature water bath or incubator (37°C)
Procedure:
-
Prepare Dialysis Bag: Cut a piece of dialysis tubing and activate it according to the manufacturer's instructions (e.g., by boiling in DI water).
-
Load Sample: Pipette a precise volume (e.g., 1-2 mL) of the drug-loaded micelle suspension into the dialysis bag and securely seal both ends.
-
Start Release Study: Submerge the sealed bag in a beaker containing a known, large volume of pre-warmed release medium (e.g., 100 mL) at 37°C, with gentle stirring.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.
-
Maintain Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant total volume and sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative % release versus time.
Biocompatibility and Model Drug Mechanism
N-acyl-N-methyltaurates are considered highly biocompatible and are often used in products for sensitive skin.[6][21] Their mildness reduces the potential for irritation at the site of administration, a known issue with harsher surfactants used in some commercial drug formulations.[22]
To illustrate a potential application, we consider the encapsulation of Paclitaxel, a potent anti-cancer agent. Paclitaxel is poorly water-soluble and its commercial formulation, Taxol®, uses Cremophor EL, a surfactant associated with significant side effects.[22] A micellar formulation using a milder surfactant like a methyl taurate could offer a safer alternative.
Mechanism of Action: Paclitaxel
Paclitaxel's cytotoxic effect stems from its ability to disrupt microtubule dynamics during cell division. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the depolymerization necessary for mitotic spindle breakdown. This arrests the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[23]
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Sodium methyl cocoyl taurate | 12765-39-8 [chemicalbook.com]
- 3. hnlcaw.com [hnlcaw.com]
- 4. SODIUM METHYL COCOYL TAURATE [chembk.com]
- 5. specialchem.com [specialchem.com]
- 6. puracy.com [puracy.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. Nanomicellar formulations for sustained drug delivery: strategies and underlying principles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming the barriers in micellar drug delivery: loading efficiency, in vivo stability, and micelle-cell interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jptcp.com [jptcp.com]
- 15. Preparation, characterization and in vitro cytotoxicity of paclitaxel-loaded sterically stabilized solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN102875422A - New synthesis method of N-acyl-N-methyltaurine - Google Patents [patents.google.com]
- 17. CN103242206A - Production process for preparing fatty acyl-N-sodium methyl taurate surfactant - Google Patents [patents.google.com]
- 18. US5496959A - Preparation of N-acyl taurates - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. In vitro Characterization and Release Studies of Combined Nonionic Surfactant-Based Vesicles for the Prolonged Delivery of an Immunosuppressant Model Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. specialchem.com [specialchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Paclitaxel Albumin-stabilized Nanoparticle Formulation - NCI [cancer.gov]
Application Notes and Protocols for the Incorporation of N-Methyltaurine into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyltaurine (2-(methylamino)ethanesulfonic acid) is a naturally occurring aminosulfonic acid found in red algae.[1][2] The incorporation of N-methylated amino acids into peptides is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. N-methylation can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve cell permeability and oral bioavailability, and modulate peptide conformation to enhance receptor affinity and selectivity.[3][4] This document provides detailed protocols for the synthesis of Fmoc-N-Methyltaurine and its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS), along with methods for purification and characterization.
Data Presentation: Comparison of Coupling Reagents for N-Methylated Residues
The primary challenge in incorporating N-methylated amino acids, including this compound, into a peptide sequence is the steric hindrance posed by the N-methyl group, which can lead to lower coupling efficiencies.[5] The selection of an appropriate coupling reagent is therefore critical. The following table summarizes the effectiveness of commonly used coupling reagents for sterically hindered, N-methylated amino acids. While specific quantitative data for this compound is limited, this table provides a general overview based on performance with other N-methylated residues.
| Coupling Reagent | Activating Agent | Common Additive | Reported Coupling Efficiency for N-Methylated Amino Acids | Key Advantages |
| HATU | Guanidinium | HOAt | >95% | High efficiency, fast reaction times.[5] |
| PyBroP | Phosphonium | - | ~90-98% | Effective for highly hindered couplings.[5] |
| PyAOP | Phosphonium | HOAt | High | Particularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[6] |
| BOP-Cl | Phosphonium | - | Good | Useful for difficult couplings.[5] |
| HBTU/HCTU | Guanidinium | HOBt | Moderate to Low | Generally less effective for N-methylated residues compared to HATU.[5] |
Experimental Protocols
Synthesis of Fmoc-N-Methyltaurine
The synthesis of the Fmoc-protected this compound building block is a prerequisite for its use in Fmoc-based SPPS. The following protocol is a general method for the Fmoc protection of amines and can be adapted for this compound.
Materials:
-
This compound
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve Fmoc-Cl (1.1 equivalents) in dioxane.
-
Add the Fmoc-Cl solution dropwise to the this compound solution while stirring vigorously and maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and other impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
A white precipitate of Fmoc-N-Methyltaurine will form.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The final product can be further purified by recrystallization.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-N-Methyltaurine
This protocol details the manual Fmoc-SPPS procedure for incorporating Fmoc-N-Methyltaurine into a peptide sequence on a resin support.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N-Methyltaurine
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HATU (or PyBroP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Bromophenol Blue solution in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Caption: this compound's role in muscle atrophy.
This proposed pathway illustrates that glucocorticoids like dexamethasone (B1670325) activate catabolic pathways leading to muscle atrophy. This compound is hypothesized to counteract this effect by promoting cytoprotective pathways that may inhibit protein degradation and help maintain protein synthesis.
Conclusion
The incorporation of this compound into synthetic peptides offers a promising avenue for the development of novel therapeutics with enhanced pharmacological profiles. While the synthesis of N-methylated peptides requires optimized coupling conditions to overcome steric hindrance, the use of potent activating reagents such as HATU or PyBroP allows for their successful incorporation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their peptide synthesis endeavors, paving the way for the creation of more robust and effective peptide-based drugs.
References
Application Notes and Protocols for N-Methyltaurine in Protein Refolding and Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyltaurine, a naturally occurring derivative of taurine (B1682933) found in red algae, presents a promising avenue for investigation as a chemical chaperone in protein refolding and stabilization protocols.[1] While its parent compound, taurine, has been recognized for its role as a protein stabilizer, the specific applications of this compound in mitigating protein aggregation and enhancing refolding yields remain an area of active research.[2][3] These application notes provide a comprehensive overview of the theoretical framework for using this compound and offer detailed protocols for its evaluation in protein refolding and stabilization experiments.
The aggregation of recombinant proteins into insoluble inclusion bodies is a significant bottleneck in the production of therapeutic proteins and enzymes.[4][5] Chemical chaperones, a class of small molecules that assist in the proper folding and stabilization of proteins, offer a valuable tool to address this challenge.[6][7] Osmolytes, such as this compound, are believed to function by creating a microenvironment that favors the native protein conformation, thereby preventing the formation of aggregation-prone intermediates.[8][9]
These notes will guide researchers in exploring the potential of this compound as a novel excipient in biopharmaceutical formulation and as a valuable additive in laboratory-scale protein refolding.
Putative Mechanism of Action
The proposed mechanism by which this compound may aid in protein refolding and stabilization is likely analogous to that of taurine. It is hypothesized that this compound acts as an osmolyte, influencing the hydration shell of the protein. By being preferentially excluded from the protein surface, it can thermodynamically stabilize the folded state. The zwitterionic nature of this compound, possessing both a sulfonic acid and a secondary amine group, may allow for specific interactions with protein surfaces, further preventing aggregation.[1]
Caption: Hypothetical mechanism of this compound in protein refolding.
Data Presentation
As of the current knowledge, specific quantitative data on the refolding efficiency of this compound is not available in peer-reviewed literature. The following tables are presented as templates for researchers to structure their experimental data when evaluating this compound's efficacy against other known refolding additives.
Table 1: Comparative Analysis of Protein Refolding Yield
| Additive | Concentration (M) | Target Protein | Refolding Method | Refolding Yield (%) | Activity Recovery (%) |
| Control (No Additive) | - | Lysozyme | Dilution | 15 | 10 |
| L-Arginine | 0.5 | Lysozyme | Dilution | 45 | 40 |
| Glycerol | 1.0 | Lysozyme | Dilution | 30 | 25 |
| This compound | User Defined | Lysozyme | Dilution | User Data | User Data |
| Control (No Additive) | - | Carbonic Anhydrase | Dialysis | 20 | 18 |
| L-Arginine | 0.5 | Carbonic Anhydrase | Dialysis | 55 | 50 |
| Glycerol | 1.0 | Carbonic Anhydrase | Dialysis | 35 | 30 |
| This compound | User Defined | Carbonic Anhydrase | Dialysis | User Data | User Data |
Table 2: Effect of this compound on Protein Stabilization
| Additive | Concentration (M) | Target Protein | Thermal Denaturation Midpoint (Tm) (°C) | Aggregation Onset Temperature (°C) |
| Control (No Additive) | - | Bovine Serum Albumin | 62 | 65 |
| Taurine | 0.5 | Bovine Serum Albumin | 65 | 68 |
| This compound | User Defined | Bovine Serum Albumin | User Data | User Data |
Experimental Protocols
The following protocols are designed to guide the initial evaluation of this compound in protein refolding and stabilization.
Protocol 1: Screening of this compound for Improving Protein Refolding by Dilution
This protocol outlines a method to assess the effectiveness of this compound as a refolding additive for a model protein expressed as inclusion bodies.
1. Materials:
-
Inclusion bodies of the target protein
-
Solubilization Buffer: 8 M Guanidine Hydrochloride (GdmCl), 50 mM Tris-HCl pH 8.0, 10 mM DTT
-
Refolding Buffer Base: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA
-
This compound stock solution (e.g., 2 M in water)
-
Control additives: L-Arginine, Glycerol
-
Spectrophotometer and activity assay reagents for the target protein
2. Procedure:
-
Solubilization of Inclusion Bodies:
-
Resuspend the inclusion body pellet in Solubilization Buffer to a final protein concentration of 10-20 mg/mL.
-
Incubate with gentle agitation for 2 hours at room temperature.
-
Centrifuge at 14,000 x g for 20 minutes to remove any insoluble material.
-
Determine the protein concentration of the supernatant.
-
-
Refolding by Rapid Dilution:
-
Prepare a series of refolding buffers containing varying concentrations of this compound (e.g., 0.1 M, 0.5 M, 1.0 M). Include control buffers with no additive, 0.5 M L-Arginine, and 1.0 M Glycerol.
-
Rapidly dilute the solubilized protein into the refolding buffers to a final protein concentration of 0.05-0.1 mg/mL (a 100 to 200-fold dilution).
-
Incubate the refolding mixtures at 4°C for 24-48 hours with gentle stirring.
-
-
Analysis of Refolding Efficiency:
-
Measure the turbidity of the refolding solutions at 600 nm to assess aggregation.
-
Centrifuge the refolded protein solutions at 14,000 x g for 20 minutes to pellet any aggregated protein.
-
Measure the protein concentration of the supernatant. The refolding yield is calculated as the percentage of soluble protein after refolding relative to the initial amount of protein.
-
Perform a functional assay to determine the specific activity of the refolded protein. Activity recovery is calculated as the percentage of the total activity of the refolded protein relative to a known standard of the active protein.
-
Caption: Experimental workflow for screening this compound in protein refolding.
Protocol 2: Evaluation of this compound for Protein Stabilization using Thermal Shift Assay
This protocol describes a method to assess the ability of this compound to stabilize a protein against thermal denaturation.
1. Materials:
-
Purified, active target protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 2 M in PBS)
-
SYPRO Orange protein gel stain (5000x stock in DMSO)
-
Real-time PCR instrument capable of fluorescence detection
2. Procedure:
-
Sample Preparation:
-
Prepare a master mix of the target protein at a final concentration of 2 µM in PBS.
-
Prepare a series of this compound dilutions in PBS to achieve final concentrations ranging from 0 to 1 M in the assay.
-
In a 96-well PCR plate, combine the protein solution, this compound dilutions, and SYPRO Orange dye (final concentration 5x).
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the sigmoidal curve, representing the temperature at which 50% of the protein is unfolded.
-
An increase in Tm in the presence of this compound indicates a stabilizing effect.
-
Conclusion
This compound holds potential as a novel chemical chaperone for enhancing protein refolding and stability. The protocols and frameworks provided in these application notes offer a starting point for researchers to systematically evaluate its efficacy. Further studies are warranted to elucidate its precise mechanism of action and to explore its application in the formulation of therapeutic proteins and other biotechnological products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Taurine as a water structure breaker and protein stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. biossusa.com [biossusa.com]
- 6. A chemical chaperone induces inhomogeneous conformational changes in flexible proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Chemical chaperone - Wikipedia [en.wikipedia.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. The therapeutic potential of chemical chaperones in protein folding diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of N-Methyltaurine from Taurine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the separation and quantification of N-Methyltaurine from taurine (B1682933). The protocols are designed to guide researchers in developing and implementing robust analytical techniques for these compounds in various matrices.
Introduction
Taurine (2-aminoethanesulfonic acid) and its methylated analog, this compound (2-(methylamino)ethanesulfonic acid), are structurally similar sulfonated β-amino acids. While taurine is a well-studied compound with numerous physiological roles, interest in this compound is growing, particularly in the context of its natural occurrence and its use in the synthesis of surfactants. The structural similarity of these compounds presents a significant analytical challenge for their separation and individual quantification. This document outlines effective analytical strategies to achieve this separation, focusing on High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization
RP-HPLC is a powerful technique for the separation of taurine and this compound, particularly after derivatization to enhance their hydrophobicity and detectability. Due to their high polarity and lack of a strong native chromophore, direct analysis is challenging. Pre-column derivatization with a suitable reagent is therefore a crucial step.
Principle
This method involves the reaction of the primary amine of taurine and the secondary amine of this compound with a labeling agent prior to chromatographic separation. The resulting derivatives are more hydrophobic, allowing for retention on a reversed-phase column, and they typically possess a chromophore or fluorophore, enabling sensitive detection. The key to separating the two compounds lies in the differential properties of their derivatives.
Featured Derivatization Reagents
Several reagents can be employed for the derivatization of taurine and this compound. The choice of reagent will impact the reaction conditions, the properties of the derivatives, and the sensitivity of the method.
-
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1][2] While OPA does not react with secondary amines like this compound under standard conditions, this selectivity can be exploited. By analyzing the sample before and after a reaction that specifically targets primary amines, the concentration of taurine can be determined, and by using a different method or a derivatizing agent that reacts with both, the total concentration can be found, allowing for the calculation of this compound concentration. Alternatively, modifications to the OPA chemistry or the use of alternative reagents are necessary for simultaneous determination.
-
2,4-Dinitrofluorobenzene (DNFB): DNFB reacts with both primary and secondary amines to form stable, UV-active dinitrophenyl (DNP) derivatives.[3] This reagent is suitable for the simultaneous derivatization of both taurine and this compound. The resulting DNP-taurine and DNP-N-Methyltaurine derivatives can then be separated by RP-HPLC.
-
4-Fluoro-7-nitrobenzofurazan (NBD-F): NBD-F is a highly sensitive fluorescent derivatization reagent that reacts with both primary and secondary amines under mild conditions.[4] This makes it an excellent candidate for the simultaneous analysis of taurine and this compound, offering high sensitivity.[4]
Experimental Workflow: RP-HPLC with Derivatization
References
Troubleshooting & Optimization
Improving the yield and purity of chemical N-Methyltaurine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Methyltaurine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reaction of Sodium Isethionate with Methylamine (B109427): This is a common industrial method where sodium isethionate is reacted with methylamine under elevated temperature and pressure.
-
Methylation of Taurine (B1682933) (or its derivatives): This route involves the direct methylation of taurine or, more commonly, the methylation of an N-acylated taurine derivative followed by hydrolysis of the acyl group. A common methylating agent is dimethyl sulfate (B86663).
A less common method is the reductive amination of a taurine precursor.
Q2: What are the typical yields and purity I can expect?
A2: Yields are highly dependent on the chosen synthesis route and optimization of reaction conditions.
-
The reaction of sodium isethionate with methylamine can achieve yields in the range of 85-95%.
-
The methylation of N-acyl taurine derivatives can produce yields of 90-94% for the intermediate, with the subsequent hydrolysis also being high-yielding. Purity of over 98% is achievable after proper purification.[1]
Q3: What are the key parameters to control for a successful synthesis?
A3: Critical parameters include:
-
Temperature and Pressure: Particularly for the reaction between sodium isethionate and methylamine, these need to be carefully controlled to ensure the reaction proceeds efficiently.
-
pH: In the acylation and methylation of taurine, maintaining the correct pH is crucial for selective N-acylation and subsequent N-methylation.[2][3]
-
Stoichiometry of Reactants: The molar ratios of reactants, especially the methylating agent, should be carefully controlled to avoid side reactions.
-
Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and contaminate the final product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a reliable method to quantify the consumption of starting materials and the formation of this compound. Since this compound lacks a strong UV chromophore, pre-column derivatization with agents like 2,4-dinitrofluorobenzene (DNFB) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed for UV or fluorescence detection.[4]
-
Thin Layer Chromatography (TLC): For a quicker, qualitative assessment of the reaction's progress.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction due to insufficient reaction time, temperature, or pressure. | - Extend the reaction time. - Gradually increase the reaction temperature or pressure within the limits of the protocol. - Ensure efficient stirring to improve mass transfer. |
| Poor quality or inactive catalyst (if applicable). | - Use a fresh or properly activated catalyst. - Consider a different catalyst based on literature recommendations. | |
| Significant loss of product during workup and purification | Product remains dissolved in the mother liquor after crystallization. | - Minimize the amount of solvent used for crystallization. - Cool the crystallization mixture to a lower temperature to maximize precipitation. - Test the mother liquor for the presence of the product and consider a second crop of crystals if significant amounts are present.[5] |
| Inefficient extraction of the product. | - Adjust the pH of the aqueous layer to ensure the product is in a form that is readily extracted. - Increase the number of extractions. | |
| Product degradation | Harsh reaction or workup conditions (e.g., excessively high temperatures or extreme pH). | - Perform the reaction and workup at the recommended temperatures. - Neutralize the reaction mixture promptly after the reaction is complete. |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted starting materials (Taurine or Sodium Isethionate) | Incomplete reaction or suboptimal stoichiometry. | - Increase the reaction time or temperature. - Adjust the molar ratio of the reactants. - Improve purification by recrystallization, as starting materials may have different solubility profiles than the product. |
| Presence of N-methylditaurine (N-methyl-bis-(2-sulfoethyl)-amine) | A common byproduct, especially in the reaction of sodium isethionate with methylamine. | - Optimize the molar ratio of methylamine to sodium isethionate. - Control the reaction temperature and time to minimize the formation of this byproduct. - Purification by fractional crystallization may be effective in removing this impurity. |
| Product is "oiling out" instead of crystallizing | The solution is too supersaturated, or the cooling rate is too fast. The presence of impurities can also lower the melting point. | - Reduce the cooling rate by allowing the solution to cool slowly to room temperature before further cooling. - Add a small amount of a co-solvent in which the product is less soluble to induce crystallization. - Use a seed crystal to initiate crystallization.[6] |
| Crystallized product is wet or has a low melting point | Presence of residual solvent or hygroscopic nature of the product. | - Dry the product under high vacuum, possibly at a slightly elevated temperature if the compound is thermally stable. - Recrystallize from a different solvent system to avoid solvent inclusion in the crystal lattice.[6] |
Experimental Protocols
Synthesis of this compound via N-Acylation and Methylation of Taurine
This two-step protocol is adapted from patent literature and provides a high-yield route to this compound.[2][3]
Step 1: Synthesis of Sodium N-Palmitoyl Taurate
-
In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and pH meter, add 150 g (0.25 moles) of a 33% aqueous solution of sodium taurate.
-
Add 80 g of acetone (B3395972) and stir to create a homogeneous mixture.
-
Cool the mixture to below 10°C using an ice bath.
-
Slowly and uniformly add 55 g (0.2 moles) of palmitoyl (B13399708) chloride through the dropping funnel. Simultaneously, add a 50% aqueous solution of sodium hydroxide (B78521) dropwise to maintain the pH of the reaction mixture between 9 and 10. The addition should take approximately 1 hour.
-
After the addition is complete, allow the reaction to proceed at 20-30°C for 2 hours, ensuring the pH remains between 9 and 10.
-
The resulting white paste is stored in a refrigerator overnight.
-
Filter the solid product, wash with acetone, and dry to obtain white, powdery sodium N-palmitoyl taurate. (Expected yield: ~80%).
Step 2: Synthesis of N-Palmitoyl-N-methyltaurine
-
In a 500 mL three-necked flask, dissolve 39 g (0.1 mole) of sodium N-palmitoyl taurate in 150 mL of water.
-
Add 50 mL of 30% sodium hydroxide solution and cool the mixture to below 10°C.
-
Slowly add 15 g (0.12 moles) of dimethyl sulfate dropwise.
-
After the addition, continue the reaction for 1 hour.
-
Acidify the reaction mixture to a pH of 2-3 with sulfuric acid.
-
Filter the precipitated solid, wash it with water, and dry to obtain N-palmitoyl-N-methyltaurine as a white powder. (Expected yield: ~90%).
Note: The final step to obtain free this compound would involve the hydrolysis of the N-palmitoyl group, for example, by heating with a strong acid or base, followed by neutralization and purification.
Visualizations
Caption: Workflow for the synthesis of this compound via acylation and methylation.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Development, Validation and Approbation Analytical Method for the Quantitative Determination of Taurine by HPLC-UV Method in the Test of Comparative Dissolution Kinetics | Poluyanov | Drug development & registration [pharmjournal.ru]
- 2. New synthesis method of N-acyl-N-methyltaurine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102875422A - New synthesis method of N-acyl-N-methyltaurine - Google Patents [patents.google.com]
- 4. Development of HPLC methods for detection of oleic acid and <i>N</i>-methyltaurine in surfactant [morressier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting N-Methyltaurine instability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with N-Methyltaurine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (2-methylaminoethanesulfonic acid) is an aminosulfonic acid that exists as a zwitterion in polar solvents.[1] It is a white, powdery solid that is highly soluble in water.[1] Its sodium salt is also commonly used and is available in aqueous solutions.
Q2: In what types of applications is this compound used?
This compound is utilized as a polar head group in surfactants due to its high polarity and the solubility of its salts.[1] It is also used as an intermediate in the synthesis of pharmaceuticals, highlighting its general stability in aqueous solutions.
Q3: What are the general storage recommendations for this compound and its solutions?
To ensure stability, solid this compound should be stored in a cool, dark place. For long-term storage, refrigeration is recommended. Aqueous solutions of this compound should also be stored at low temperatures (2-8°C) to minimize the potential for microbial growth or degradation over extended periods.
Q4: Is this compound stable across a wide pH range?
Yes, this compound and its salts are known to have broad pH stability, making them suitable for various buffered formulations.[1]
Q5: Are there any known incompatibilities for this compound?
The primary known incompatibility for this compound is with strong oxidizing agents. Contact with these should be avoided to prevent chemical degradation.
Troubleshooting Guide
This guide addresses potential issues you may encounter when working with this compound in your experimental buffers.
Issue 1: Precipitation or Cloudiness in the Buffer
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Low Solubility in the Chosen Buffer System | Although this compound is highly soluble in water, high concentrations of other salts in the buffer could potentially reduce its solubility. Try preparing a lower concentration of your this compound solution. |
| Interaction with Divalent Cations | While not commonly reported for this compound, some buffers can interact with divalent cations (e.g., Ca²⁺, Mg²⁺), leading to precipitation. If your buffer contains high concentrations of these ions, consider using a chelating agent like EDTA, or switch to a buffer system known to be compatible with divalent cations. |
| Temperature Effects | Drastic changes in temperature can affect the solubility of buffer components. Ensure your buffer is prepared and used at a consistent temperature. If you are working at low temperatures, check the solubility of all buffer components at that temperature. |
| pH Out of Optimal Range | While this compound has broad pH stability, extreme pH values could potentially affect its solubility or the stability of other buffer components. Ensure the final pH of your buffer is within the desired experimental range. |
Issue 2: Discoloration of the this compound Solution
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Contamination | Impurities in the water or other buffer components can lead to discoloration. Always use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents. |
| Reaction with Other Components | Although unlikely, this compound's amine group could potentially react with aldehydes or ketones present as impurities or components in your experimental system. If this is suspected, try to identify and remove the reactive species. |
| Light Exposure | Prolonged exposure to light can sometimes cause degradation of chemical compounds. Store your this compound solutions in amber bottles or protected from light. |
Issue 3: Inconsistent Experimental Results or Loss of Activity
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Degradation Over Time | While generally stable, this compound solutions, especially if not stored properly, may degrade over long periods. It is best practice to use freshly prepared solutions for critical experiments. |
| Incorrect Concentration | Verify the initial weight of the this compound and the final volume of the buffer to ensure the concentration is accurate. |
| Buffer Component Interaction | An unconfirmed interaction with a specific buffer component could be affecting your assay. If you suspect this, try preparing your experiment with a different buffer system (e.g., switch from a phosphate-based to a Tris-based buffer) to see if the issue persists. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q)
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired concentration and volume of the stock solution.
-
Accurately weigh the this compound using an analytical balance.
-
Add the weighed this compound to a volumetric flask.
-
Add approximately 80% of the final volume of high-purity water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution until the this compound is completely dissolved.
-
Once dissolved, add high-purity water to the final volume mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution in a sterile, clearly labeled container at 2-8°C.
-
Protocol 2: General Buffer Preparation with this compound
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Buffer components (e.g., Tris base, phosphoric acid, HEPES)
-
High-purity water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
-
Procedure:
-
Add the required volumes of all buffer components, except the this compound stock solution and the final acid/base for pH adjustment, to a beaker containing approximately 80% of the final volume of high-purity water.
-
Stir the solution until all components are dissolved.
-
Add the required volume of the this compound stock solution.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the buffer solution and monitor the pH.
-
Adjust the pH to the desired value by adding a strong acid (e.g., HCl) or a strong base (e.g., NaOH) dropwise while continuously stirring.
-
Once the desired pH is reached and stable, transfer the solution to a volumetric flask.
-
Add high-purity water to the final volume mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Filter the buffer through a 0.22 µm filter for sterilization and removal of any particulates.
-
Store the final buffer at 2-8°C.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Recommended workflow for preparing this compound buffers.
References
Overcoming matrix effects in N-Methyltaurine quantification from biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with quantifying N-Methyltaurine in biological samples, with a primary focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenate). These effects can lead to inaccurate and irreproducible quantification. Common sources of matrix effects include salts, phospholipids (B1166683), and endogenous metabolites. For a polar compound like this compound, ion suppression is a frequent challenge in LC-MS/MS analysis.
Q2: Which sample preparation technique is best for minimizing matrix effects for this compound analysis?
A2: The optimal sample preparation technique depends on the specific biological matrix and the required sensitivity. Here is a comparison of common methods:
| Method | Principle | Pros | Cons | Typical Recovery for Polar Analytes |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins. | Simple, fast, and inexpensive. | May not effectively remove phospholipids and other interfering substances, leading to significant matrix effects. | 50-80% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for highly polar analytes like this compound. | 40-70% |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | Provides cleaner extracts than PPT and LLE, significantly reducing matrix effects. | More time-consuming and expensive; requires method development to optimize sorbent selection and wash/elution steps. | >80% |
| Phospholipid Removal Plates | Specialized plates that selectively remove phospholipids during sample preparation. | Very effective at removing a major source of ion suppression. | Higher cost per sample. | >80% |
For routine analysis, protein precipitation with acetonitrile is a common starting point due to its simplicity. However, for methods requiring high accuracy and sensitivity, solid-phase extraction, particularly using a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based sorbent, is recommended.
Q3: What are the recommended chromatographic conditions for this compound analysis?
A3: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the preferred method for retaining and separating this compound on the analytical column. This helps to separate it from many of the less polar matrix components that can cause ion suppression. A typical HILIC method would use a mobile phase with a high organic content (e.g., acetonitrile) and a small amount of aqueous buffer.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?
A4: Yes, using a stable isotope-labeled internal standard, such as deuterium-labeled this compound (d-NMT), is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement. This is considered the gold standard for quantitative bioanalysis by LC-MS/MS.
Q5: Can derivatization improve this compound analysis?
A5: Derivatization can be a useful strategy, particularly if experiencing poor retention on a reversed-phase column or low ionization efficiency. Derivatizing the primary or secondary amine group of this compound can decrease its polarity, improving retention on C18 columns, and can also enhance its ionization, leading to better sensitivity. However, derivatization adds an extra step to the sample preparation workflow, which can introduce variability.
Troubleshooting Guide
| Problem | Potential Cause (Matrix Effect Related) | Recommended Solution(s) |
| Low analyte signal/sensitivity | Ion suppression: Co-eluting phospholipids, salts, or other endogenous components are suppressing the ionization of this compound. | 1. Improve sample cleanup: Switch from protein precipitation to solid-phase extraction (SPE) or use phospholipid removal plates. 2. Optimize chromatography: Use a HILIC column to improve retention and separation from interfering matrix components. Adjust the gradient to better resolve this compound from the suppression zone. 3. Dilute the sample: A simple 1:1 or 1:10 dilution with the initial mobile phase can sometimes reduce matrix effects to an acceptable level. |
| Poor peak shape (tailing, fronting) | Matrix overload: High concentrations of matrix components are affecting the chromatographic process. | 1. Dilute the sample extract before injection. 2. Use a more robust column with a higher loading capacity. 3. Optimize the injection volume by injecting a smaller amount. |
| High variability in results (poor precision) | Inconsistent matrix effects: The degree of ion suppression or enhancement varies between samples. | 1. Implement a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects. 2. Ensure consistent sample preparation: Automate sample preparation steps where possible to minimize variability. |
| Signal intensity drifts over an analytical run | Matrix buildup on the column or in the MS source: Accumulation of non-volatile matrix components can lead to a gradual decrease in signal. | 1. Incorporate a column wash step at the end of each injection to elute strongly retained matrix components. 2. Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, preventing them from entering the mass spectrometer. 3. Perform regular maintenance and cleaning of the MS source. |
Experimental Protocols
Detailed Methodology: Quantification of this compound in Human Plasma using HILIC-LC-MS/MS
This protocol is a recommended starting point and may require optimization for specific instrumentation and sample types.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution (e.g., d3-N-Methyltaurine in water).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium (B1175870) formate).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (example):
-
This compound: Q1 140.1 -> Q3 108.1
-
d3-N-Methyltaurine: Q1 143.1 -> Q3 111.1
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Principle of stable isotope dilution for this compound.
Strategies to enhance the solubility of N-Methyltaurine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-Methyltaurine derivatives.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself not water-soluble?
This compound is a white, powdery solid that is readily soluble in water.[1] It is an aminosulfonic acid that exists as a zwitterion in polar solvents, contributing to its high polarity and good solubility.[1] The solubility challenges typically arise with its derivatives, where modifications to the core structure can significantly increase lipophilicity and decrease aqueous solubility.
Q2: Why is my this compound derivative poorly soluble?
The solubility of a molecule is a function of its physicochemical properties. While this compound is polar, derivatization can introduce non-polar, lipophilic ("grease-ball") moieties or lead to strong intermolecular interactions in the solid state ("brick-dust" molecules), both of which can drastically reduce aqueous solubility.[2] Many new chemical entities are poorly water-soluble, which can limit their bioavailability and therapeutic efficacy.[2][3][4][5]
Q3: What are the main strategies to enhance the solubility of a poorly soluble this compound derivative?
There are several established strategies, which can be broadly categorized into physical, chemical, and formulation-based modifications:
-
pH Adjustment: For ionizable derivatives, altering the pH of the solution can convert the molecule into its more soluble salt form.[6][7][8]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance the solubility of non-polar compounds.[6][7][9][10]
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can improve the dissolution rate.[6][7][11][12]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution.[2][5][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the derivative, increasing its apparent water solubility.[6][11]
-
Prodrug Approach: Chemically modifying the derivative to create a more soluble prodrug that converts back to the active parent drug in vivo.[13][14][15]
-
Nanotechnology Approaches: Formulating the derivative into lipid-based or polymer-based nanocarriers like nanosuspensions, nanoemulsions, or solid lipid nanoparticles can improve solubility and bioavailability.[3][4][16][17][18]
Troubleshooting Guides
Problem: My this compound derivative precipitates out of my aqueous buffer during experiments.
This is a classic sign of poor aqueous solubility. Below is a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Characterize Your Derivative and Select a Strategy
Before choosing a method, determine the physicochemical properties of your derivative (e.g., pKa, LogP). This will guide your selection of the most appropriate solubilization strategy.
Step 2: Attempt Solubilization with pH Adjustment (for Ionizable Derivatives)
If your derivative has an acidic or basic functional group, adjusting the pH is often the simplest first step.
-
For weakly acidic derivatives: Increase the pH of the buffer to deprotonate the acid, forming a more soluble salt.
-
For weakly basic derivatives: Decrease the pH of the buffer to protonate the base, forming a more soluble salt.
Caution: Ensure the pH required for solubilization is compatible with your experimental system and does not cause degradation of the compound. The solubility of a compound can be significantly affected by the pH of the environment.[8][19]
Step 3: Screen a Panel of Co-solvents
If pH modification is not suitable or effective, using co-solvents is a common and powerful technique.[7][10] Co-solvents work by reducing the polarity of the water, making it a more favorable environment for lipophilic compounds.[10][20]
Commonly Used Co-solvents in Research:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
-
N-methyl pyrrolidone (NMP)[20]
Illustrative Data for a Hypothetical Derivative "NMT-d1"
| Co-solvent | Concentration (% v/v) | Solubility Increase (Fold) | Notes |
| None (Water) | 0% | 1x (Baseline) | Derivative precipitates at > 5 µg/mL. |
| Ethanol | 10% | 50x | May be suitable for in vitro assays. |
| PEG 400 | 10% | 120x | Generally well-tolerated; good for in vivo preclinical studies.[10] |
| PEG 400 | 20% | 350x | Higher concentrations can lead to viscosity issues. |
| NMP | 5% | 200x | A potent solubilizer, but toxicity must be considered.[20] |
This table contains illustrative data and is not based on a specific experimental result.
Problem: Co-solvents are interfering with my biological assay or are not suitable for my delivery route.
In this case, more advanced formulation strategies that encapsulate the drug are necessary.
Solution 1: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that has significantly higher aqueous solubility.[11]
Workflow for Cyclodextrin Screening
Solution 2: Nanotechnology-Based Approaches
Nanotechnology offers powerful methods for formulating poorly soluble compounds.[3][4][17][18] Creating a nanosuspension or a solid lipid nanoparticle can dramatically increase the surface area for dissolution and improve bioavailability.[3]
Common Nanotechnology Strategies:
-
Nanosuspensions: Crystalline drug nanoparticles stabilized by surfactants or polymers.[3][4]
-
Solid Lipid Nanoparticles (SLNs): The drug is dissolved or dispersed in a solid lipid matrix.[3][4]
-
Nanoemulsions: Oil-in-water emulsions with very small droplet sizes that can carry dissolved drugs.[3][4]
These methods typically require specialized equipment like high-pressure homogenizers or sonicators.
Key Experimental Protocols
Protocol: Solubility Determination by Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.
Materials:
-
This compound derivative (solid)
-
Selected solvent system (e.g., water, buffer, co-solvent mixture)
-
Scintillation vials or glass tubes
-
Orbital shaker in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Add an excess amount of the solid this compound derivative to a vial containing a known volume of the solvent system. The goal is to have undissolved solid remaining after equilibration.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.
-
Dilution: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.
-
Analysis: Quantify the concentration of the dissolved derivative in the sample using a validated analytical method (e.g., HPLC).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol: Preparation of Solid Dispersion by Solvent Evaporation
This method involves dissolving both the drug and a carrier in a common solvent, followed by removal of the solvent.[21]
Materials:
-
This compound derivative
-
Polymeric carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
Methodology:
-
Dissolution: Dissolve a precisely weighed amount of the this compound derivative and the polymeric carrier in a suitable volatile solvent. Ensure both components are fully dissolved.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will produce a thin film on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Characterize the solid dispersion to confirm the absence of crystalline drug (e.g., using DSC or XRD) and evaluate its dissolution properties compared to the pure drug.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan [scispace.com]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Effect of pH on solubility of white Mineral Trioxide Aggregate and Biodentine: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbpas.com [ijbpas.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. scispace.com [scispace.com]
- 13. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 14. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [journals.eco-vector.com]
- 19. researchgate.net [researchgate.net]
- 20. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Integrity of N-Methyltaurine in Long-Term Sample Storage
For researchers, scientists, and drug development professionals, maintaining the stability of analytes in biological samples during long-term storage is paramount to ensure data accuracy and reproducibility. This technical support center provides guidance on preventing the degradation of N-Methyltaurine, a taurine (B1682933) derivative of growing interest, in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to this compound degradation during storage?
A1: The stability of this compound, like many small molecule metabolites, is influenced by several factors. These include:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation processes.[1][2]
-
pH: The stability of this compound can be pH-dependent. Extreme pH values may lead to hydrolysis or other chemical modifications.
-
Light Exposure: Exposure to ultraviolet (UV) or even visible light can cause photodegradation of light-sensitive compounds.[3][4][5]
-
Enzymatic Activity: If not properly inactivated, enzymes present in biological samples can metabolize this compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt sample integrity and lead to the degradation of sensitive analytes.[1][6][7][8]
-
Oxidation: The presence of oxidizing agents can lead to the chemical degradation of this compound.
Q2: What is the optimal temperature for long-term storage of samples containing this compound?
A2: For long-term stability of small-molecule metabolites, storage at ultra-low temperatures is recommended. Storing samples at -80°C is a common and effective practice to minimize chemical and enzymatic degradation.[1][6][7] For even longer-term storage, vapor phase liquid nitrogen (-150°C to -196°C) can be considered. While specific long-term stability data for this compound at various temperatures is limited, the general principle for small molecules is that lower temperatures slow down degradation processes.[1][2]
Q3: How many freeze-thaw cycles can my samples undergo before this compound is significantly degraded?
A3: It is best to minimize freeze-thaw cycles. Studies on other small-molecule metabolites suggest that 1-3 freeze-thaw cycles may not significantly affect concentrations.[1] However, repeated cycles can lead to degradation.[6][7][8] To avoid this, it is highly recommended to aliquot samples into smaller, single-use volumes before initial freezing.
Q4: Are there any specific collection tubes or additives recommended for preserving this compound?
A4: While specific studies on this compound are not abundant, general best practices for metabolite preservation should be followed. Use of appropriate anticoagulant tubes (e.g., EDTA plasma) and prompt processing to separate plasma or serum from cells is crucial. For urine samples, preservatives may be considered if immediate freezing is not possible.[9] However, it's important to validate that any additive does not interfere with the this compound assay.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or undetectable this compound levels in stored samples. | 1. Degradation due to improper storage temperature. 2. Multiple freeze-thaw cycles. 3. Enzymatic degradation. 4. Photodegradation. | 1. Verify freezer temperature logs. Ensure consistent storage at ≤ -80°C.2. Review sample handling procedures. Minimize freeze-thaw cycles by aliquoting samples.3. Ensure rapid sample processing and freezing after collection. 4. Store samples in light-protected containers. |
| High variability in this compound concentrations between aliquots of the same sample. | 1. Incomplete thawing and mixing before analysis. 2. Matrix effects during analysis. 3. Inconsistent sample handling. | 1. Ensure complete thawing and vortexing of samples before analysis. 2. Evaluate and correct for matrix effects in your analytical method. [11][12][13][14][15] Use of an appropriate internal standard is recommended.3. Standardize all sample handling and processing steps. |
| Unexpected this compound peaks or interfering signals in chromatograms. | 1. Contamination during sample collection or processing. 2. Degradation products. 3. Matrix interference. | 1. Use clean collection materials and follow aseptic techniques. 2. Optimize chromatographic separation to resolve this compound from potential degradation products. 3. Implement a more rigorous sample clean-up procedure. [12] |
Experimental Protocols
Protocol 1: Long-Term Storage Stability Assessment of this compound
This protocol is designed to assess the stability of this compound in a specific biological matrix under defined long-term storage conditions.
1. Materials:
- Pooled biological matrix (e.g., human plasma, urine)
- This compound analytical standard
- Cryovials (amber or wrapped in foil)
- -80°C freezer
- Analytical instrumentation (e.g., LC-MS/MS)
2. Procedure:
- Prepare a large pool of the biological matrix. If the endogenous concentration of this compound is low, it can be spiked with a known concentration of the analytical standard.
- Divide the pool into multiple aliquots in cryovials.
- Time Zero (T0) Analysis: Immediately analyze a subset of aliquots (n=3-5) to establish the baseline concentration of this compound.
- Long-Term Storage: Store the remaining aliquots at -80°C.
- Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, 24 months), retrieve a set of aliquots (n=3-5) from the freezer.
- Thaw the samples under controlled conditions (e.g., on ice).
- Analyze the samples using a validated quantitative method (see Protocol 3).
- Data Analysis: Compare the mean concentration at each time point to the T0 concentration. A change of >15% is often considered significant.
Protocol 2: Freeze-Thaw Stability Assessment of this compound
This protocol evaluates the impact of repeated freeze-thaw cycles on this compound concentration.
1. Materials:
- Pooled biological matrix containing this compound
- Cryovials
- -80°C freezer
- Analytical instrumentation
2. Procedure:
- Prepare aliquots of the pooled matrix as in Protocol 1.
- Cycle 0 Analysis: Analyze a subset of aliquots (n=3-5) before the first freeze cycle to establish the baseline concentration.
- Freeze-Thaw Cycles:
- Freeze the remaining aliquots at -80°C for at least 24 hours.
- Thaw the samples completely at room temperature or on ice.
- After thawing, analyze a subset of aliquots (n=3-5) for the respective cycle number.
- Refreeze the remaining samples at -80°C.
- Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3-5 cycles).
- Data Analysis: Compare the mean concentration after each freeze-thaw cycle to the baseline concentration.
Protocol 3: Quantification of this compound by LC-MS/MS
This is a general procedure for the quantitative analysis of this compound in plasma. Method optimization and validation are required.
1. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma sample, add 150 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
- Vortex for 30 seconds.
- Incubate at -20°C for 20 minutes to precipitate proteins.
- Centrifuge at >12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
2. LC-MS/MS Analysis:
- LC Column: A reversed-phase C18 column or a HILIC column can be suitable.
- Mobile Phase: A gradient of water and acetonitrile (B52724) with a modifier like formic acid is commonly used.
- MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- Optimize the precursor and product ion transitions for this compound and the internal standard.
Data Presentation
Table 1: Hypothetical Long-Term Stability of this compound in Human Plasma at Different Temperatures
| Storage Duration | -20°C (% of Initial Conc.) | -80°C (% of Initial Conc.) |
| Initial (T0) | 100% | 100% |
| 3 Months | 92% | 99% |
| 6 Months | 85% | 98% |
| 12 Months | 78% | 97% |
| 24 Months | 65% | 96% |
Table 2: Hypothetical Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | % of Initial Concentration |
| Cycle 1 | 99% |
| Cycle 2 | 97% |
| Cycle 3 | 95% |
| Cycle 4 | 91% |
| Cycle 5 | 87% |
Note: The data in these tables are hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Visualizations
Caption: Recommended workflow for sample handling and storage to ensure this compound stability.
Caption: Factors contributing to the degradation of this compound.
References
- 1. Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taurine, a Naturally Occurring Amino Acid, as a Physical Stability Enhancer of Different Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. (PDF) Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability (2022) | Jane L. Buchanan | 3 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Methyltaurine for In Vitro Cell Viability
Welcome to the technical support center for optimizing N-Methyltaurine (NMT) concentration in your in vitro cell culture experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you determine the optimal NMT concentration for maximal cell viability in your specific cell line and experimental context.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in cell culture?
A1: Based on published studies, a common starting point for NMT concentration is based on the typical concentrations used for its parent compound, taurine (B1682933), which generally range from 10 mM to 20 mM.[1] For example, a concentration of 20 mM NMT has been used to demonstrate a cytoprotective effect in C2C12 myotubes against dexamethasone-induced atrophy.[1] However, for some sensitive applications, such as maintaining hamster sperm motility, a much lower concentration of 10 µM has been shown to be effective.[2] Therefore, the optimal concentration is highly cell-type and application-dependent. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How does this compound protect cells?
A2: The precise mechanisms of this compound's cytoprotective effects are still under investigation. However, it is believed to function similarly to taurine. Taurine is known to protect cells by modulating oxidative stress and regulating calcium ion movement.[1] It is also suggested that taurine and its derivatives may play a role in maintaining mitochondrial function and protein stability.[1]
Q3: Is this compound cytotoxic at high concentrations?
A3: While NMT is generally considered cytoprotective, like any compound, it may exhibit cytotoxicity at very high concentrations. The cytotoxic threshold will vary between different cell types. It is crucial to perform a dose-response analysis to identify a concentration range that promotes viability without inducing toxicity.
Q4: Can I use this compound in serum-free media?
A4: Yes, this compound can be used in serum-free media. However, as with any media component, its effects may vary in the absence of serum. It is advisable to optimize the NMT concentration specifically for your serum-free conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability after NMT treatment. | Sub-optimal NMT concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of NMT concentrations (e.g., from µM to mM) to identify the optimal concentration. |
| Short incubation time: The duration of NMT exposure may not be sufficient to observe a significant effect. | Increase the incubation time with NMT. A time-course experiment can help determine the optimal treatment duration. | |
| Cell line insensitivity: Your particular cell line may not be responsive to NMT. | Consider the known biological functions of your cell line and whether they align with the proposed mechanisms of NMT action. Test NMT on a positive control cell line if available. | |
| Decreased cell viability or signs of cytotoxicity after NMT treatment. | NMT concentration is too high: You may be observing a toxic effect of NMT at the concentration used. | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and select a concentration well below this value. |
| Contamination of NMT stock solution: The stock solution may be contaminated with bacteria, fungi, or other cytotoxic substances. | Ensure the NMT stock solution is sterile. Filter-sterilize the solution before adding it to your culture medium. Prepare fresh stock solutions regularly. | |
| Interaction with other media components: NMT may be interacting with other components in your culture medium, leading to a toxic byproduct. | Review the composition of your culture medium. If possible, test NMT in a simpler, defined medium to rule out interactions. | |
| Precipitation observed in the culture medium after adding NMT. | Poor solubility of NMT: this compound is generally soluble in water, but high concentrations in complex media may lead to precipitation. | Ensure the NMT is fully dissolved in a suitable solvent (e.g., sterile water or PBS) before adding it to the culture medium. Prepare a more dilute stock solution and add a larger volume to the medium. Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade components. |
Data on this compound Concentrations for Cell Viability
The available quantitative data for optimal this compound concentrations is currently limited. The following table summarizes the concentrations reported in the literature for different in vitro models. It is highly recommended to use this as a starting point and to determine the optimal concentration for your specific experimental setup empirically.
| Cell Type/System | NMT Concentration | Observed Effect | Citation |
| C2C12 Myotubes | 20 mM | Prevention of dexamethasone-induced atrophy | [1] |
| Hamster Sperm | 10 µM | Maintenance of motility | [2] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration using an MTT Assay
This protocol provides a framework for conducting a dose-response experiment to identify the optimal NMT concentration for maximal cell viability in your adherent cell line of interest.
Materials:
-
This compound (powder)
-
Sterile phosphate-buffered saline (PBS) or sterile water
-
Complete cell culture medium appropriate for your cell line
-
96-well flat-bottom sterile cell culture plates
-
Your adherent cell line of interest
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of NMT (e.g., 1 M) by dissolving the NMT powder in sterile PBS or sterile water.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density for your cell line (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach and enter logarithmic growth phase.
-
-
This compound Treatment:
-
Prepare serial dilutions of your NMT stock solution in complete cell culture medium to achieve the desired final concentrations. A suggested starting range is from 1 µM to 50 mM.
-
Include a "vehicle control" (medium with the same amount of PBS or water used for the highest NMT concentration) and a "no treatment" control.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of NMT.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the MTT solvent to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each NMT concentration relative to the control wells (100% viability).
-
Plot the percentage of cell viability against the NMT concentration to generate a dose-response curve. The optimal concentration will be the one that results in the highest cell viability.
-
Visualizations
Experimental Workflow for Determining Optimal NMT Concentration
Caption: Workflow for determining the optimal this compound concentration for cell viability.
Putative Signaling Pathway for this compound-Mediated Cytoprotection
Caption: Putative signaling pathways for this compound's cytoprotective effects.
References
Technical Support Center: Addressing N-Methyltaurine Interference in Colorimetric and Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of N-Methyltaurine in common colorimetric and fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biological research?
A1: this compound (2-(methylamino)ethanesulfonic acid) is a naturally occurring aminosulfonic acid found in some red algae.[1] It is a derivative of taurine (B1682933) and is known to possess antioxidant and anti-inflammatory properties. In research, it may be investigated for its cytoprotective effects, its role in cellular metabolism, and its potential as a therapeutic agent.[2][3]
Q2: Can this compound interfere with cell viability assays?
A2: Yes, this compound has the potential to interfere with certain cell viability assays, particularly those that rely on redox reactions, such as MTT and resazurin-based assays. Its antioxidant properties can lead to non-enzymatic reduction of the assay reagents, resulting in an overestimation of cell viability.
Q3: Does this compound fluoresce or absorb light in the range of common assays?
Q4: What types of assays are most likely to be affected by this compound?
A4:
-
Colorimetric Assays (Redox-based): Assays like MTT, XTT, and MTS, which measure the reduction of a tetrazolium salt to a colored formazan (B1609692) product, are susceptible to interference from the antioxidant properties of this compound.
-
Fluorescent Assays (Redox-based): The resazurin (B115843) (AlamarBlue) assay, which measures the reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543), is also prone to interference from antioxidants.
-
Fluorescent Protein Assays: Direct interference is possible if this compound has overlapping excitation or emission spectra with the fluorescent protein being measured (e.g., GFP, RFP).
Q5: How can I mitigate potential interference from this compound?
A5: Several strategies can be employed:
-
Use appropriate controls: Include "this compound only" wells (without cells) to measure its direct effect on the assay reagents.
-
Choose an alternative assay: If significant interference is observed, consider using an assay with a different detection principle, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a DNA synthesis-based assay (e.g., BrdU incorporation).
-
Perform a pre-wash step: Before adding the assay reagent, wash the cells with fresh media or PBS to remove any residual this compound.
-
Optimize this compound concentration: Use the lowest effective concentration of this compound to minimize its potential for interference.
Troubleshooting Guides
Issue 1: Unexpectedly High Signal in Colorimetric Viability Assays (e.g., MTT)
| Possible Cause | Troubleshooting Step |
| Direct reduction of MTT by this compound. | 1. Run a "compound only" control: Prepare wells with your highest concentration of this compound in media, but without cells. Add the MTT reagent and solubilization buffer as you would for your experimental wells.[4] 2. Analyze the control: If you observe a significant color change in the "compound only" wells, this indicates direct reduction of MTT by this compound. 3. Subtract background: Subtract the absorbance of the "compound only" control from your experimental wells. 4. Consider an alternative assay: If the background signal is very high, switch to a non-redox-based assay. |
| This compound is affecting cellular metabolism. | 1. Use a lower concentration of this compound: Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Corroborate with a different assay: Use an orthogonal assay, such as a trypan blue exclusion assay or an ATP-based assay, to confirm the viability results. |
Issue 2: Inconsistent or Artificially High Readings in Fluorescent Viability Assays (e.g., Resazurin/AlamarBlue)
| Possible Cause | Troubleshooting Step |
| Direct reduction of resazurin by this compound. | 1. Run a "compound only" control: Prepare wells with your highest concentration of this compound in media without cells. Add the resazurin reagent.[5][6][7] 2. Measure fluorescence: If you detect a significant increase in fluorescence, this compound is directly reducing the resazurin. 3. Background subtraction: Subtract the fluorescence of the "compound only" control from your experimental wells. 4. Switch to a different assay: If interference is substantial, consider an alternative method. |
| Spectral overlap. | 1. Perform a spectral scan: Measure the excitation and emission spectra of this compound in your assay buffer using a spectrophotometer/fluorometer. 2. Compare spectra: Check for overlap with the excitation and emission spectra of resorufin (the product of resazurin reduction). 3. Adjust filter sets: If there is minor overlap, you may be able to use narrower bandpass filters to minimize interference. |
Issue 3: Altered Signal in Fluorescent Protein Assays (e.g., GFP)
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound. | 1. Run a "compound only" control: Measure the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths used for your fluorescent protein. 2. Background subtraction: If there is a signal, subtract this value from your experimental readings. |
| Quenching of fluorescence by this compound. | 1. Run a control with purified fluorescent protein: In a cell-free system, mix purified fluorescent protein with varying concentrations of this compound and measure the fluorescence. A decrease in signal indicates quenching. 2. Consider alternative reporters: If quenching is significant, you may need to use a different fluorescent protein with different spectral properties. |
| This compound affects protein expression or stability. | 1. Perform a Western blot: Analyze the expression levels of the fluorescent protein in cells treated with this compound. 2. Use a reporter with a different promoter: To determine if the effect is promoter-specific, use a construct with a different promoter driving the fluorescent protein expression. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include "no cell" and "untreated cell" controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[4]
-
Incubation for Solubilization: Incubate the plate in the dark at room temperature for 2-4 hours or overnight to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.[4]
Resazurin (AlamarBlue) Cell Viability Assay Protocol
-
Cell Plating: Seed cells in a 96-well, black, clear-bottom plate at a desired density in 100 µL of culture medium.
-
Treatment: Treat cells with this compound and appropriate controls as described for the MTT assay.
-
Incubation: Incubate for the desired duration.
-
Resazurin Addition: Add 10-20 µL of resazurin reagent to each well.[6][7]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[5][6]
-
Fluorescence Reading: Measure the fluorescence using a microplate fluorometer with excitation at ~560 nm and emission at ~590 nm.[6]
GFP Fluorescence Quantification Protocol
-
Cell Culture and Transfection: Culture cells expressing GFP and plate them in a 96-well, black, clear-bottom plate.
-
Treatment: Treat cells with this compound and appropriate controls.
-
Cell Lysis (Optional but Recommended):
-
Wash cells with PBS.
-
Add 100 µL of lysis buffer to each well and incubate on ice.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from "no cell" or non-transfected cell controls.
-
If necessary, normalize the fluorescence intensity to the total protein concentration of the cell lysate.
-
Visualizations
Logical Workflow for Troubleshooting this compound Interference
Caption: Troubleshooting workflow for this compound assay interference.
Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways affected by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Resazurin viability assay for human primary T cells in 96-well format [protocols.io]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. resources.novusbio.com [resources.novusbio.com]
Improving the efficiency of N-Methyltaurine delivery in animal studies
This guide provides researchers, scientists, and drug development professionals with essential information for improving the efficiency of N-Methyltaurine (NMT) delivery in animal studies. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and pharmacokinetic data.
Frequently Asked Questions (FAQs)
Q1: What is the most effective route for administering this compound to mice to ensure high bioavailability?
A1: Oral administration of this compound has been shown to be highly effective in mice. One study found that the oral bioavailability of NMT was 96.1% at a dose of 0.5 mg/kg body weight when compared to intravenous (IV) administration[1][2][3][4]. This indicates that NMT is absorbed very efficiently from the gut into the bloodstream[2]. Administration via drinking water is also a viable method for long-term studies, leading to wide distribution in various tissues[1][2][3].
Q2: What is a suitable vehicle for dissolving this compound for administration?
A2: this compound is a white, powdery solid that is readily soluble in water[5][6]. For oral gavage, intravenous, or intraperitoneal injections, it can be dissolved in saline (0.9% sodium chloride)[2][7]. For longer-term administration, NMT can be dissolved directly into the animals' drinking water[1][2][3].
Q3: How does the dosage of this compound affect its oral bioavailability?
A3: The oral bioavailability of NMT can be dose-dependent. In a study with mice, a low dose of 0.5 mg/kg resulted in a high bioavailability of 96.1%, while a tenfold higher dose of 5 mg/kg showed a reduced bioavailability of 58.0%[1][2]. This suggests that the absorption mechanisms may become saturated at higher concentrations.
Q4: After administration, how is this compound distributed throughout the body?
A4: Following administration, NMT is widely distributed to various tissues. Studies involving mice that consumed NMT in their drinking water for several days showed its presence in the brain, liver, kidney, heart, and muscles[1][2]. Notably, the concentration of NMT in these tissues was found to be significantly higher (10-100 times) than in the serum, suggesting active uptake into cells, potentially via the taurine (B1682933) transporter[2].
Troubleshooting Guide
Issue 1: Lower than expected plasma concentrations of this compound after oral gavage.
-
Possible Cause 1: Dosing Volume and Concentration. The absorption of NMT may be saturable. High concentrations in a large gavage volume can lead to reduced fractional absorption[1][2].
-
Possible Cause 2: Improper Gavage Technique. Incorrect placement of the gavage needle can lead to the substance being delivered into the trachea instead of the esophagus, or cause reflux. This can cause significant distress and mortality, as well as inaccurate dosing[10][11].
-
Solution: Ensure personnel are thoroughly trained in oral gavage techniques. The correct length of the gavage needle should be measured from the corner of the animal's mouth to the last rib to avoid stomach perforation[8]. The animal must be properly restrained to ensure the head and neck are aligned, creating a straight path to the esophagus[8][9].
-
-
Possible Cause 3: Animal Stress. High levels of stress during handling and administration can alter gastrointestinal motility and blood flow, potentially affecting absorption[12].
-
Solution: Handle animals gently and allow for a period of acclimatization. Proficient and quick administration can minimize stress. Some studies suggest that coating the gavage needle with a palatable substance like sucrose (B13894) can reduce procedure time and stress[10].
-
Issue 2: Variability in experimental results between animals.
-
Possible Cause 1: Inconsistent Administration. Slight variations in gavage technique or injection administration between technicians or even between sessions can introduce variability.
-
Solution: Standardize the procedure across all personnel and experiments. Use a standard operating procedure (SOP) for all administrations. Ensure consistent volumes, concentrations, and timing.
-
-
Possible Cause 2: Physiological Differences. Factors such as age, sex, nutritional status, and gut microbiome can influence drug absorption and metabolism[13][14].
-
Solution: Use animals from a consistent source that are age- and sex-matched. House animals under identical conditions (diet, light cycle, temperature) to minimize physiological variation.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice After a Single Dose
| Administration Route | Dose (mg/kg BW) | AUC₀₋₁₈₀ min (min·µg/mL) | Bioavailability (%) |
| Intravenous (i.v.) | 0.5 | 54.0 ± 3.6 | 100 (Reference) |
| Oral (p.o.) | 0.5 | 51.9 ± 4.1 | 96.1 |
| Oral (p.o.) | 5.0 | 315 ± 27.9 | 58.0 |
| Data sourced from Nguyen et al., 2020.[1][2] |
Experimental Protocols & Visualizations
Protocol 1: Preparation and Administration of NMT via Oral Gavage
This protocol is intended for administering a precise, single dose of NMT.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Weigh scale and weigh boats
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[10]
-
Syringes (e.g., 1 mL)
-
Vortex mixer
Procedure:
-
Animal Preparation: Weigh each mouse to calculate the precise dosing volume. The recommended maximum volume is 10 mL/kg[9].
-
Solution Preparation:
-
Calculate the required amount of NMT based on the desired dose (e.g., 0.5 mg/kg) and the number of animals.
-
Dissolve the NMT powder in sterile saline to achieve the final desired concentration.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Gavage Needle Measurement: Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this depth on the needle if necessary[8].
-
Animal Restraint: Firmly restrain the mouse, ensuring the head, neck, and spine are aligned to straighten the esophagus[8].
-
Administration:
-
Monitoring: Observe the animal for at least 10-15 minutes post-gavage for any signs of respiratory distress[11][15].
Protocol 2: Quantification of NMT in Plasma by LC-MS/MS
This protocol provides a general framework for measuring NMT concentrations in collected plasma samples. Specific parameters may need optimization for your equipment.
Materials:
-
Collected plasma samples (stored at -80°C)
-
Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 3 parts cold Protein Precipitation Solution to 1 part plasma (e.g., 150 µL solution to 50 µL plasma).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at ~14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully collect the supernatant containing the NMT and transfer it to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system. A method without derivatization can be used for taurine and its derivatives[16][17].
-
Use an appropriate column (e.g., HILIC or porous graphitic carbon) for separation[17].
-
Detection is performed using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity[18].
-
-
Quantification:
-
Create a standard curve using known concentrations of NMT in a blank matrix (e.g., control plasma).
-
Quantify the NMT concentration in the experimental samples by comparing their peak areas to the standard curve.
-
References
- 1. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C3H9NO3S | CID 7882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Taurine and β-alanine intraperitoneal injection in lactating mice modifies the growth and behavior of offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dark side of the animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A preclinical study to model taurine pharmokinetics in the undernourished rat | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. The Flaws and Human Harms of Animal Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
Optimization of reaction conditions for the N-methylation of taurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-methylation of taurine (B1682933).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the N-methylation of taurine?
A1: Common methods for the N-methylation of taurine and its derivatives include:
-
Reaction with methylating agents: This involves reacting taurine or a taurine derivative with a methylating agent such as dimethyl sulfate (B86663) under alkaline conditions.[1][2]
-
Reductive amination: This method utilizes formaldehyde (B43269) as a source of the methyl group, followed by a reduction step. For instance, sodium taurine can be reacted with an aqueous formaldehyde solution in the presence of a catalyst, followed by hydrogenation.[3]
-
Reaction with monomethylamine: N-methyltaurine can be synthesized by reacting the sodium salt of 2-hydroxyethanesulfonic acid with monomethylamine at elevated temperatures and pressures, sometimes with an alkali catalyst.[4]
Q2: What are the key reaction parameters to control during the N-methylation of taurine?
A2: The key parameters to control for a successful N-methylation of taurine are:
-
pH: Maintaining an alkaline pH is crucial for many N-methylation reactions of taurine, often controlled by the addition of sodium hydroxide (B78521).[1][2] For the purification of this compound from technical solutions of its sodium salt, the pH is adjusted to 7.0-7.5.[4]
-
Temperature: The optimal temperature can vary significantly depending on the chosen method, ranging from below 10°C for reactions with dimethyl sulfate to between 150-300°C for high-pressure methods.[1][2]
-
Molar ratio of reactants: The stoichiometry of the amine to the methylating agent should be carefully controlled to favor mono-methylation and prevent over-methylation.[5]
-
Catalyst: The choice and concentration of the catalyst are critical. Various catalysts, including palladium-based catalysts and phosphoric acid, have been used to improve reaction efficiency.[3][6]
Q3: How can I minimize the formation of di-methylated and other byproducts?
A3: To minimize the formation of byproducts such as N,N-dimethyltaurine or N-methylditaurine, consider the following strategies:[4]
-
Control stoichiometry: Use a 1:1 molar ratio of the amine to the methylating agent.[5]
-
Slow addition of reagents: Add the methylating agent to the reaction mixture slowly and in a controlled manner.[5]
-
Optimize reaction time and temperature: Avoid prolonged reaction times and excessively high temperatures, which can promote side reactions.
-
Use of protecting groups: A protecting group strategy can be employed where the primary amine is protected, followed by methylation and deprotection.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or No Product Yield | 1. Ineffective Methylating Agent: The chosen methylating agent may not be reactive enough. 2. Inadequate Base: The base may not be strong enough to deprotonate the amine effectively. 3. Low Reaction Temperature: The reaction may require more energy to proceed. 4. Catalyst Inactivity: The catalyst may be poisoned or not properly activated. | 1. Switch to a more potent methylating agent like methyl iodide or dimethyl sulfate. 2. Use a stronger base, such as a hydride (e.g., NaH) or an alkoxide (e.g., KOt-Bu). 3. Gradually increase the reaction temperature while monitoring for any decomposition. 4. Ensure anhydrous and anaerobic conditions if the catalyst is sensitive to air or moisture. Consider screening different catalysts. | |
| Over-methylation (Formation of Quaternary Ammonium Salt) | 1. Excess Methylating Agent: Using a large excess of the methylating agent can lead to multiple methylations. 2. High Reactivity of the Product: The N-methylated product can be more nucleophilic than the starting material. | 1. Use stoichiometric amounts of the methylating agent, adding it dropwise. 2. Consider using a bulky protecting group to temporarily block the primary amine, allowing for mono-methylation. | [5] |
| Poor Selectivity (Methylation at other sites) | Strongly Basic Conditions: Strong bases can deprotonate other nitrogen atoms in the molecule (e.g., in N-acyl derivatives), making them susceptible to methylation. | 1. Use a non-nucleophilic base such as DBU or a proton sponge. | [5] |
| Side Reactions (e.g., O-methylation) | Harsh Reaction Conditions: High temperatures and strong bases can promote competing reactions. | 1. Employ milder reaction conditions, such as lower temperatures and weaker bases where feasible. 2. Select a methylating agent with a higher affinity for N-alkylation over O-alkylation. | [5] |
| Foaming and Caking During Purification | Precipitation of Salts: During the evaporation and precipitation of inorganic salts like sodium sulfite, strong foaming and caking can occur. | 1. Employ vigorous stirring during evaporation. 2. Consider using a preheated sieve centrifuge for hot filtration to remove the precipitating salt efficiently. |
Experimental Protocols
Protocol 1: N-methylation of N-acyltaurine using Dimethyl Sulfate
This protocol is adapted from a method for synthesizing N-acyl-N-methyltaurine.[1][2]
-
Preparation: In a three-necked flask, dissolve N-palmitoyl taurate sodium salt (0.1 mole) in 150 ml of water.
-
Addition of Base: Add 50 ml of 30% sodium hydroxide solution to the flask.
-
Cooling: Cool the mixture to below 10°C using an ice bath.
-
Methylation: Slowly add dimethyl sulfate (0.12 mol) dropwise to the cooled solution.
-
Reaction: Continue the reaction for 1 hour after the addition of dimethyl sulfate is complete.
-
Acidification: Acidify the reaction mixture with sulfuric acid to a pH of 2-3.
-
Isolation: The precipitated solid (N-palmitoyl-N-methyl taurine) is collected by filtration, washed with water, and then dried.
Protocol 2: Reductive Amination of Sodium Taurine
This protocol describes the synthesis of sodium this compound via reductive amination.[3]
-
Reactant Mixture: In a hydrogenation kettle, mix 455g of sodium taurine, 250.9g of a 37% formaldehyde aqueous solution, and 22.75g of a prepared catalyst (e.g., tetrakis(triphenylphosphine) palladium(0)).
-
Initial Reaction: Raise the temperature to 80°C and stir the mixture for 6 hours.
-
Hydrogenation: Introduce hydrogen gas to a pressure of 7 barg and continue the reaction for 7 hours.
-
Catalyst Removal: Filter the resulting mixed solution to remove the solid catalyst.
-
Crystallization: Transfer the reaction liquid to a crystallization kettle, set the temperature to 80°C, and allow crystallization to occur for 4 hours.
-
Product Isolation: Subject the mixture to suction filtration and dry the resulting filter cake at 100°C for 9 hours to obtain sodium this compound.
Data Presentation
Table 1: Reaction Conditions for N-methylation of Acyl Taurine [2]
| Parameter | Embodiment 1 | Embodiment 2 |
| Starting Material | N-palmitoyl Sodium taurine salt | N-palmitoyl Sodium taurine salt |
| Amount of Starting Material | 39 g (0.1 mole) | 39 g (0.1 mole) |
| Solvent (Water) | 150 ml | 150 ml |
| Base (30% NaOH) | 50 ml | 50 ml |
| Reaction Temperature | < 10 °C | < 10 °C |
| Methylating Agent | Dimethyl sulfate | Dimethyl sulfate |
| Amount of Methylating Agent | 15 g (0.12 mole) | 18.7 g (0.15 mole) |
| Reaction Time | 1 hour | 1 hour |
| Final pH | 2-3 | 2-3 |
| Product Yield | 25 g (90%) | 26 g (94%) |
Visualizations
Caption: General experimental workflow for the N-methylation of a taurine derivative.
Caption: Troubleshooting decision tree for N-methylation of taurine.
References
- 1. New synthesis method of N-acyl-N-methyltaurine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102875422A - New synthesis method of N-acyl-N-methyltaurine - Google Patents [patents.google.com]
- 3. This compound SODIUM SALT synthesis - chemicalbook [chemicalbook.com]
- 4. DE1157234B - Process for the production of pure this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US20210163405A1 - Enhanced conversion of taurine to alkyl taurate amide using phosphoric acid catalysts - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of N-Methyltaurine-Containing Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the stability of formulations containing N-Methyltaurine. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important in formulations?
A1: this compound (2-(methylamino)ethanesulfonic acid) is a water-soluble, white crystalline powder.[1][2] Its sodium salt is also commonly available as an aqueous solution.[3][4][5] In pharmaceutical and cosmetic formulations, it functions as a stabilizer, pH adjuster, surfactant, and buffering agent.[1] Ensuring its stability is crucial to maintain the product's efficacy, safety, and shelf-life, as degradation can lead to loss of potency and the formation of potentially harmful impurities.
Q2: What are the primary factors that can affect the stability of this compound in a formulation?
A2: The stability of this compound can be influenced by several factors, including:
-
pH: Although it has broad pH stability, extreme pH conditions can potentially lead to degradation.[1]
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation products.
-
Excipients: Interactions with other formulation components, especially those with reactive impurities, can impact stability.[6][7]
Q3: Is this compound susceptible to degradation in aqueous solutions?
A3: this compound is generally considered to be stable in aqueous solutions, particularly in the form of its sodium salt.[3] However, prolonged exposure to harsh conditions such as high temperature and extreme pH may lead to gradual degradation.
Q4: What are some common signs of instability in this compound-containing formulations?
A4: Signs of instability may include:
-
Changes in physical appearance, such as color change or precipitation.
-
Alterations in pH.
-
A decrease in the concentration of this compound over time.
-
The appearance of new peaks in chromatograms during analytical testing, indicating the formation of degradation products.
Troubleshooting Guide
Issue 1: A yellow discoloration is observed in my this compound formulation over time.
-
Question: What could be causing the discoloration of my formulation?
-
Answer: Discoloration, such as a yellowish tint, can be an indicator of degradation. As a secondary amine, this compound may be susceptible to the Maillard reaction in the presence of reducing sugars (e.g., lactose) in the formulation.[6][8][9] This reaction can produce colored byproducts. Additionally, interaction with impurities like aldehydes or formic acid from certain excipients (e.g., polyethylene (B3416737) glycol) could also lead to the formation of colored degradants.[10]
Issue 2: I am observing a decrease in the potency of this compound in my liquid formulation during stability studies.
-
Question: What are the likely reasons for the loss of this compound potency?
-
Answer: A decrease in potency suggests that this compound is degrading. This could be due to several factors:
-
Hydrolysis: While generally stable, prolonged exposure to highly acidic or alkaline conditions could lead to hydrolysis.
-
Oxidation: If the formulation is not protected from air, oxidative degradation may occur, especially in the presence of metal ions or peroxides.
-
Interaction with Excipients: Certain excipients or their impurities might be reacting with this compound, leading to its degradation.[7] It is advisable to conduct compatibility studies with all formulation components.
-
Issue 3: I am seeing unexpected peaks in the HPLC analysis of my stability samples.
-
Question: How can I identify these unknown peaks in my chromatogram?
-
Answer: The appearance of new peaks indicates the formation of degradation products. To identify these, you should perform a forced degradation study to intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[11][12][13] The degradation products formed can then be characterized using techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to elucidate their structures. This will help in developing a stability-indicating analytical method.
Data on this compound Stability
The following tables summarize the expected stability of this compound under various forced degradation conditions. These are general guidelines, and actual degradation will depend on the specific formulation and storage conditions.
Table 1: Forced Degradation Study Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Potential for minor degradation. |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Potential for minor degradation. |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours | Potential for oxidation of the amine group. |
| Thermal Degradation | Solid State | 80°C | 48 hours | Generally stable, minor degradation possible.[14] |
| Photostability | UV/Visible Light | Room Temperature | 24 hours | Generally stable, minor degradation possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate its degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish and expose it to a temperature of 80°C for 48 hours.
-
Dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL for analysis.
-
-
Photostability Testing:
-
Expose a solution of this compound (1 mg/mL) to UV and visible light in a photostability chamber.
-
Analyze the sample after 24 hours.
-
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed this compound solution), using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[15][16][17]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound has low UV absorbance. Therefore, pre-column derivatization with a chromophoric agent like 2,4-dinitrofluorobenzene (DNFB) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is often required for sensitive detection.[17][18] The detection wavelength will depend on the derivatizing agent used.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the main this compound peak.
Protocol 3: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with various excipients in a formulation.
Methodology:
-
Sample Preparation: Prepare binary mixtures of this compound with each excipient in a 1:1 ratio. Also, prepare a sample of the complete formulation.
-
Storage Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analysis: At predetermined time points (e.g., initial, 2 weeks, 4 weeks), analyze the samples for:
-
Physical changes: Visual inspection for color change, clumping, or liquefaction.
-
Chemical degradation: Use the validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any degradation products.
-
-
Data Evaluation: Compare the results of the binary mixtures and the complete formulation with a control sample of this compound stored under the same conditions. Significant degradation or physical changes in the presence of an excipient indicate a potential incompatibility.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H9NO3S | CID 7882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound sodium salt, 60% aqueous solution | 4316-74-9 | W-106242 [biosynth.com]
- 4. This compound SODIUM SALT | 4316-74-9 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. scispace.com [scispace.com]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. Evaluation the Effect of Amine Type on the Non-isothermally Derived Activation Energy for the Interaction of 3 Antidepressant Drugs with Lactose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ijrpp.com [ijrpp.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of HPLC methods for detection of oleic acid and <i>N</i>-methyltaurine in surfactant [morressier.com]
- 18. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Methyltaurine and Taurine's Neuroprotective Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of neuroprotective compounds is paramount. This guide provides a comparative analysis of taurine (B1682933) and its derivative, N-Methyltaurine, focusing on their potential neuroprotective effects. While extensive research has elucidated the multifaceted neuroprotective mechanisms of taurine, data on this compound remains comparatively scarce, necessitating further investigation into its therapeutic potential.
Executive Summary
Taurine, a semi-essential amino acid, has demonstrated significant neuroprotective properties through various mechanisms, including the modulation of intracellular calcium levels, attenuation of oxidative stress, and reduction of neuroinflammation. It is known to protect neurons from glutamate-induced excitotoxicity and apoptosis. This compound, a taurine derivative found in red algae, has shown an ability to be distributed to the brain and exhibits cytoprotective effects in non-neuronal cells, suggesting a potential for similar neuroprotective actions as taurine. However, a significant gap in the literature exists regarding direct experimental evidence of this compound's neuroprotective efficacy and mechanisms in the central nervous system. This guide summarizes the current state of knowledge on both compounds, highlighting the well-established roles of taurine and the nascent research on this compound, thereby identifying critical areas for future research.
I. Quantitative Data on Neuroprotective Effects
Due to the limited availability of direct comparative studies, this section primarily presents quantitative data on the neuroprotective effects of taurine. Data for this compound in a neuroprotective context is not available in the reviewed literature.
Table 1: Neuroprotective Effects of Taurine Against Oxidative Stress
| Experimental Model | Stressor | Taurine Concentration | Outcome Measure | Result | Reference |
| Co-culture of astrocytes and neurons | Traumatic Brain Injury (TBI) model | 100, 200, 300 mg/l | Reactive Oxygen Species (ROS) Levels | Significant reduction in a dose-dependent manner.[1] | [1] |
| Co-culture of astrocytes and neurons | TBI model | 100, 200, 300 mg/l | Malondialdehyde (MDA) Levels | Significant reduction in a dose-dependent manner.[1] | [1] |
| Co-culture of astrocytes and neurons | TBI model | 100, 200, 300 mg/l | Reduced Glutathione (B108866) (GSH) Levels | Significant increase in a dose-dependent manner.[1] | [1] |
| Co-culture of astrocytes and neurons | TBI model | 100, 200, 300 mg/l | Superoxide (B77818) Dismutase (SOD) Activity | Significant increase in a dose-dependent manner. | [1] |
| Co-culture of astrocytes and neurons | TBI model | 100, 200, 300 mg/l | Catalase Activity | Significant increase in a dose-dependent manner. | [1] |
| Young rats | Volatile Organic Compounds (VOCs) | 0.5% and 1% in drinking water | Brain MDA Content | Significant decrease with 1% taurine.[2] | [2] |
| Young rats | VOCs | 0.5% and 1% in drinking water | Brain SOD Activity | Significant increase with 1% taurine.[2] | [2] |
| Young rats | VOCs | 0.5% and 1% in drinking water | Brain GSH Content | Significant increase with 1% taurine.[2] | [2] |
Table 2: Anti-inflammatory Effects of Taurine
| Experimental Model | Condition | Taurine Dosage | Outcome Measure | Result | Reference |
| Rats | Intracerebral Hemorrhage (ICH) | 50 mg/kg | Neutrophil infiltration, glial activation, inflammatory mediators | Marked reductions.[3] | [3] |
| Co-culture of astrocytes and neurons | TBI model | 100, 200, 300 mg/l | TNF-α Levels | Significant reduction in a dose-dependent manner.[1] | [1] |
| Co-culture of astrocytes and neurons | TBI model | 100, 200, 300 mg/l | IL-6 Levels | Significant reduction in a dose-dependent manner.[1] | [1] |
Table 3: Effects of Taurine on Neuronal Viability and Function
| Experimental Model | Condition/Stressor | Taurine Concentration/Dosage | Outcome Measure | Result | Reference |
| Motor Neuron Cells (NSC-34/hSOD1G93A) | Glutamate Excitotoxicity | Not specified | Cell Viability | Protection from neurotoxic injury.[4][5] | [4][5] |
| Primary cortical neurons | Glutamate-induced excitotoxicity | 25 mM | Cell viability (ATP assay) | Neuroprotective effect observed. | [6] |
| Young rats | VOCs-induced cognitive impairment | 1% in drinking water | Learning and memory function | Improvement in cognitive-behavioral impairment.[2] | [2] |
II. Experimental Protocols
A. In Vitro Model of Traumatic Brain Injury
-
Cell Culture: Co-culture of primary astrocytes and neurons.
-
Injury Induction: Mechanical injury to simulate TBI.
-
Treatment: Cells were treated with different concentrations of taurine (100, 200, and 300 mg/l) for 72 hours.
-
Assays:
-
Oxidative Stress Markers: Levels of reactive oxygen species (ROS), malondialdehyde (MDA), reduced glutathione (GSH), and activities of superoxide dismutase (SOD) and catalase were measured.
-
Inflammatory Markers: Levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) were determined.
-
Apoptotic Markers: Expression of caspase-3, p53, B-cell lymphoma 2 (Bcl-2), and Bcl-2-associated X protein (Bax) were assessed.[1]
-
B. In Vivo Model of Intracerebral Hemorrhage (ICH)
-
Animal Model: Adult male Sprague-Dawley rats.
-
ICH Induction: Collagenase-induced ICH.
-
Treatment: Intravenous injection of taurine (50 mg/kg) or vehicle 10 minutes post-ICH and daily for 3 days.
-
Assessments:
-
Behavioral Studies: Neurological function was assessed.
-
Histological Analysis: Brain water content, hemorrhagic lesion volume, neuronal damage, and white matter injury were quantified.
-
Inflammatory Response: Neutrophil infiltration, glial activation, and expression of inflammatory mediators were determined.[3]
-
C. Pharmacokinetic and Distribution Study of this compound
-
Animal Model: Mice.
-
Administration: Oral administration of this compound (0.5% in drinking water).
-
Analysis:
III. Signaling Pathways and Mechanisms of Action
Taurine's Neuroprotective Mechanisms
Taurine exerts its neuroprotective effects through a variety of interconnected pathways. A primary mechanism is the regulation of intracellular calcium homeostasis, thereby mitigating glutamate-induced excitotoxicity.[9] Taurine can inhibit calcium influx through voltage-gated calcium channels and NMDA receptors.[9] Furthermore, it demonstrates potent antioxidant properties by scavenging reactive oxygen species and bolstering endogenous antioxidant defenses.[1] Taurine also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.[1][3]
Caption: Taurine's multifaceted neuroprotective signaling pathways.
This compound: A Postulated Neuroprotective Pathway
While direct evidence is lacking, the structural similarity of this compound to taurine and its ability to be transported into the brain suggest it may share some neuroprotective mechanisms.[7][8] It is plausible that this compound could also modulate calcium homeostasis, exhibit antioxidant properties, and possess anti-inflammatory effects. However, this remains speculative and requires experimental validation. One study has shown that this compound inhibits taurine uptake in brain slices, indicating an interaction with the taurine transport system.[7]
Caption: Postulated neuroprotective mechanisms of this compound.
IV. Comparative Analysis and Future Directions
The current body of scientific literature provides a robust foundation for the neuroprotective effects of taurine. Its mechanisms of action are well-characterized, and its efficacy has been demonstrated in various in vitro and in vivo models of neurological damage.
In stark contrast, research on the neuroprotective properties of this compound is in its infancy. While its presence in the brain following oral administration is a promising first step, there is a critical need for studies to investigate its direct effects on neuronal cells under stress conditions.[7][8]
Key Research Gaps for this compound:
-
Direct Neuroprotective Efficacy: Studies are needed to determine if this compound can protect neurons from excitotoxicity, oxidative stress, and inflammation.
-
Mechanism of Action: Elucidation of the molecular pathways through which this compound may exert its effects is crucial. Does it act on the same receptors and transporters as taurine?
-
Comparative Studies: Direct, head-to-head comparisons with taurine are essential to understand if this compound offers any advantages in terms of potency, bioavailability, or specific neuroprotective actions.
-
In Vivo Efficacy: Preclinical studies in animal models of neurodegenerative diseases or acute brain injury are required to assess the therapeutic potential of this compound.
Conclusion
References
- 1. Protective effects of taurine against inflammation, apoptosis, and oxidative stress in brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taurine supplementation reduces neuroinflammation and protects against white matter injury after intracerebral hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine Protects Glutamate Neurotoxicity in Motor Neuron Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of action of taurine as a neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyltaurine's Antioxidant Capacity: A Comparative Analysis in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of N-Methyltaurine and other well-established antioxidants, namely N-acetylcysteine (NAC), Trolox (a water-soluble vitamin E analog), and Vitamin C. The information presented is based on available experimental data from various cell-based and chemical assays.
Disclaimer: Direct quantitative data on the antioxidant capacity of this compound from standardized cell-based assays is limited in the current scientific literature. Therefore, data for its parent compound, taurine (B1682933), is used as a proxy in this guide to provide an estimation of its potential antioxidant activity. One study has indicated that this compound exhibits cytoprotective effects similar to taurine.[1][2]
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of a compound can be assessed through various assays that measure its ability to neutralize free radicals or chelate pro-oxidant metals. The following table summarizes the available quantitative data for taurine (as a proxy for this compound), NAC, Trolox, and Vitamin C in common antioxidant assays.
| Antioxidant | Assay | IC50 / Antioxidant Capacity | Cell Type / System |
| Taurine | DPPH Radical Scavenging | IC50: ~1.2 mM[3] | Chemical Assay |
| H₂O₂ Scavenging | Effective at 10 mM[4] | H4IIE cells | |
| Hydroxyl Radical Scavenging | Effective at 10 mM[4] | H4IIE cells | |
| Peroxynitrite Scavenging | Low activity[4] | Chemical Assay | |
| N-acetylcysteine (NAC) | DPPH Radical Scavenging | - | - |
| Total Antioxidant Capacity (TAC) | Increases intracellular TAC | Murine Oligodendrocytes | |
| H₂O₂-induced ROS reduction | Effective at 3 mM | Human Conjunctival Epithelial Cells | |
| Trolox | DPPH Radical Scavenging | IC50: 2.02 ± 0.04 µg/mL[5] | Chemical Assay |
| Total Antioxidant Capacity (TAC) | Standard for comparison | Various | |
| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | Standard for comparison | Chemical Assay |
| Total Antioxidant Capacity (TAC) | Standard for comparison | Various |
Experimental Protocols
Detailed methodologies for key cell-based antioxidant assays are provided below to facilitate the design and execution of comparative studies.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This assay measures the ability of a compound to inhibit the generation of intracellular reactive oxygen species (ROS).
Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable compound that is non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[6][7]
Procedure:
-
Cell Seeding: Seed adherent cells (e.g., HCT116) in a 96-well plate at a density of 2 × 10⁵ cells/well and culture overnight.[8]
-
Compound Incubation: Treat the cells with various concentrations of the test compound (this compound, NAC, etc.) and a positive control (e.g., Quercetin) for a predetermined time (e.g., 1 hour).[6][7]
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add a working solution of DCFH-DA (typically 25-50 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C.[6][7][8]
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add a ROS inducer, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to the cells.[7]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[8][9]
Total Antioxidant Capacity (TAC) Assay
This assay measures the total antioxidant capacity of a sample, including contributions from both enzymatic and non-enzymatic antioxidants.
Principle: The assay is based on the reduction of Cu²⁺ to Cu⁺ by the antioxidants present in the sample. The resulting Cu⁺ ions are then detected with a colorimetric probe. The absorbance is proportional to the total antioxidant capacity.[10]
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in cold PBS and centrifuging to remove debris.[10][11]
-
Standard Curve Preparation: Prepare a series of standards using a known antioxidant, such as Uric Acid or Trolox.[10]
-
Assay Reaction: a. Add diluted standards and samples to a 96-well plate.[10] b. Add the Reaction Buffer to each well.[10] c. Initiate the reaction by adding the Copper Ion Reagent.[10] d. Incubate for a specified time (e.g., 5-90 minutes) at room temperature on an orbital shaker.[10] e. Stop the reaction by adding the Stop Solution.[10]
-
Absorbance Measurement: Measure the absorbance at ~490 nm or ~570 nm, depending on the kit, using a microplate reader.[10]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a chemical assay used to determine the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[12][13]
Procedure:
-
Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). Also, prepare various concentrations of the test compound.[12][13]
-
Reaction Mixture: Mix the DPPH solution with the test compound solution in a cuvette or a 96-well plate.[12][13]
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[12][13]
-
Absorbance Measurement: Measure the absorbance of the solution at ~517 nm using a spectrophotometer.[12][13]
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the action of antioxidants. The change in absorbance is proportional to the antioxidant power of the sample.[14][15]
Procedure:
-
FRAP Reagent Preparation: Prepare a fresh FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.[16][17]
-
Sample and Standard Preparation: Prepare cell lysates and a series of ferrous sulfate (B86663) standards.[16]
-
Assay Reaction: Mix the sample or standard with the FRAP reagent.[16][17]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-20 minutes).[16][18]
-
Absorbance Measurement: Measure the absorbance at ~593 nm.[14][16]
Signaling Pathways in Oxidative Stress and Antioxidant Action
Antioxidants can exert their effects not only by directly scavenging free radicals but also by modulating cellular signaling pathways involved in the antioxidant defense system. A key pathway in this process is the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[19][20]
Both taurine and NAC have been shown to modulate the Keap1-Nrf2 pathway. Taurine can upregulate the expression of Nrf2 and heme oxygenase-1 (HO-1), a downstream target of Nrf2.[21][22][23] NAC, as a precursor to cysteine and glutathione, can also activate the Nrf2 pathway, leading to an enhanced antioxidant response.[24]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taurine as a Natural Antioxidant: From Direct Antioxidant Effects to Protective Action in Various Toxicological Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. benchchem.com [benchchem.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doc.abcam.com [doc.abcam.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. 2.3. Antioxidant Activity: FRAP Assay [bio-protocol.org]
- 17. zen-bio.com [zen-bio.com]
- 18. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Taurine Ameliorates Oxidative Stress in Spinal Cords of Diabetic Rats via Keap1-Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Taurine Chloramine-Mediated Nrf2 Activation and HO-1 Induction Confer Protective Effects in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nrf2 Signaling Pathway Mediates the Antioxidative Effects of Taurine Against Corticosterone-Induced Cell Death in HUMAN SK-N-SH Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
N-Methyltaurine vs. Glycine Betaine: A Comparative Guide to Osmoprotective Efficacy
For researchers, scientists, and drug development professionals, understanding the efficacy of different osmoprotectants is crucial for developing strategies to mitigate the detrimental effects of osmotic stress on cells and organisms. This guide provides a comparative analysis of two such compounds: the well-characterized glycine (B1666218) betaine (B1666868) and the lesser-known N-Methyltaurine.
While extensive research has illuminated the role of glycine betaine as a potent osmoprotectant, a direct comparative analysis with this compound is notably absent in the current scientific literature. This guide, therefore, presents a comprehensive overview of the known osmoprotective mechanisms of glycine betaine, supported by experimental data and methodologies. The absence of equivalent data for this compound will be clearly indicated, highlighting a significant knowledge gap and a potential avenue for future research.
Glycine Betaine: A Potent and Well-Studied Osmoprotectant
Glycine betaine (N,N,N-trimethylglycine) is a quaternary ammonium (B1175870) compound that is widely recognized for its ability to protect cells from the adverse effects of osmotic stress.[1] It functions as a "compatible solute," meaning it can accumulate to high intracellular concentrations to balance external osmolarity without interfering with normal cellular processes.[1]
The osmoprotective effects of glycine betaine are multifaceted and include:
-
Osmotic Adjustment: By accumulating in the cytoplasm, glycine betaine increases the intracellular solute concentration, thereby reducing the water potential gradient and preventing water loss from the cell.[1]
-
Stabilization of Macromolecules: It stabilizes the structures of proteins and enzymes, protecting them from denaturation under stress conditions.[2][3] It also helps maintain the integrity of cellular membranes.[4]
-
Protection of Photosynthetic Machinery: In plants, glycine betaine plays a crucial role in protecting the components of the photosynthetic apparatus from damage induced by osmotic stress.[1][3]
-
ROS Scavenging: It can mitigate oxidative damage by scavenging reactive oxygen species (ROS) that are often produced in excess during abiotic stress.[3]
Quantitative Data on Glycine Betaine Efficacy
The following table summarizes representative data on the efficacy of glycine betaine as an osmoprotectant from various studies.
| Parameter Measured | Organism/Cell Line | Stress Condition | Glycine Betaine Concentration | Observed Effect | Reference |
| Cell Growth (Packed Cell Volume) | Watermelon Suspension Cells | 300 mM Mannitol | Exogenous Application (Concentration not specified) | Rescued cell growth inhibition caused by osmotic stress | [4] |
| Intracellular Accumulation | Watermelon Suspension Cells | 100 mM Mannitol | Endogenous | Significant accumulation of glycine betaine | [4] |
| Growth and Photosynthesis | Maize | Salt Stress | Exogenous Application | Improved growth and net photosynthesis | [4] |
| Shoot Growth | Rice Seedlings | Salt Stress | Exogenous Application | Alleviated salt-induced inhibition of shoot growth | [4] |
| Osmotic Stress Tolerance | Rhizobium meliloti | High Osmolarity | Intracellular Accumulation | Enhanced osmotic stress tolerance | [5] |
Signaling and Biosynthesis of Glycine Betaine
The accumulation of glycine betaine in response to osmotic stress is a regulated process involving the upregulation of specific biosynthetic genes. In higher plants, glycine betaine is synthesized from choline (B1196258) in a two-step oxidation process.[2][4] The first step is catalyzed by choline monooxygenase (CMO) and the second by betaine aldehyde dehydrogenase (BADH).[3][4] Stress signals, potentially including changes in turgor pressure, can trigger signaling pathways, such as the jasmonic acid pathway, leading to the increased expression of these enzymes.[4]
Glycine Betaine biosynthesis signaling pathway under osmotic stress.
This compound: An Emerging but Understudied Osmolyte
This compound is a derivative of the amino acid taurine (B1682933) and is structurally similar to glycine betaine, suggesting it may also possess osmoprotective properties. It is found as a major organic osmolyte in certain marine organisms, particularly in tubeworms living in extreme environments like hydrothermal vents and cold seeps, which strongly indicates a role in cellular protection against osmotic and pressure stress.[6][7]
Despite its natural occurrence as an osmolyte, a thorough investigation into its efficacy and mechanism of action is currently lacking in the scientific literature. The search for direct comparative studies, quantitative data, and detailed experimental protocols for this compound as an osmoprotectant yielded no significant results.
Quantitative Data on this compound Efficacy
The following table is presented to highlight the current knowledge gap. Future research is needed to populate this table and allow for a direct comparison with glycine betaine.
| Parameter Measured | Organism/Cell Line | Stress Condition | This compound Concentration | Observed Effect | Reference |
| Cell Viability (%) under Osmotic Stress | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Intracellular Accumulation | Lamellibrachia sp. (Tubeworm) | Natural Habitat (Cold Seep) | 209-252 mmol/kg | Dominant osmolyte | [6] |
| Protein Stability Assay | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| ROS Scavenging Activity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Experimental Protocols for Assessing Osmoprotective Efficacy
The following protocols are commonly used to evaluate the efficacy of osmoprotectants like glycine betaine and can be readily adapted for the study of this compound.
Cell Viability Assay under Hyperosmotic Stress
This protocol determines the ability of a compound to protect cells from death induced by hyperosmotic conditions.
a. Materials:
-
Cell line of interest (e.g., HeLa, Jurkat, or a relevant primary cell line)
-
Complete cell culture medium
-
Osmotic stressor (e.g., NaCl, Mannitol, Sorbitol)
-
Test compounds (Glycine Betaine, this compound)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)[8][9][10]
-
Plate reader (spectrophotometer or luminometer)
b. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere/stabilize overnight.
-
Pre-treatment: Treat the cells with various concentrations of the osmoprotectant (e.g., 0.1, 1, 10 mM this compound or glycine betaine) for a specified pre-incubation period (e.g., 2-4 hours). Include a vehicle control.
-
Induction of Osmotic Stress: Add the osmotic stressor (e.g., NaCl to a final concentration of 100-300 mM) to the appropriate wells.[8] Maintain a set of wells as non-stressed controls.
-
Incubation: Incubate the plate for a defined period (e.g., 5, 12, or 24 hours).[8][11]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. For example, for an MTT assay, incubate with MTT solution for 1-4 hours, then add a solubilization solution.[10]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the relative cell viability by normalizing the readings of the treated groups to the non-stressed control group.
Experimental workflow for the cell viability assay.
Intracellular Osmolyte Accumulation Assay
This protocol quantifies the amount of the test compound that accumulates inside the cells.
a. Materials:
-
Cultured cells
-
Osmotic stressor and test compounds
-
Liquid Nitrogen
-
Extraction Buffer (e.g., Methanol/Water mixture)[12]
-
High-Performance Liquid Chromatography (HPLC) or LC-MS system[4][12]
b. Procedure:
-
Cell Culture and Treatment: Grow cells in larger format vessels (e.g., T-75 flasks) and treat with the osmoprotectant and/or osmotic stressor as described above.
-
Cell Harvesting: After the incubation period, wash the cells thoroughly with ice-cold PBS to remove extracellular compounds. Harvest the cells by scraping or trypsinization, followed by centrifugation.
-
Extraction: Resuspend the cell pellet in a defined volume of extraction buffer. Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cellular debris.
-
Analysis: Analyze the supernatant using HPLC or LC-MS to separate and quantify the intracellular concentration of the osmoprotectant.
-
Normalization: Normalize the osmolyte concentration to the total protein content or cell number of the sample.
Conclusion and Future Directions
Glycine betaine is a well-established and highly effective osmoprotectant, with its mechanisms of action and biosynthetic pathways extensively studied. It serves as a benchmark compound in the field of osmoprotection.
This compound, while identified as a key osmolyte in specific extremophiles, remains largely uncharacterized in terms of its broader osmoprotective efficacy and mechanism of action. Its structural similarity to both taurine and glycine betaine makes it a compelling candidate for further investigation.
There is a clear need for direct, quantitative comparisons between this compound and glycine betaine. The experimental protocols outlined in this guide provide a framework for such studies. Future research should focus on determining the relative efficacy of this compound in various cell types and under different stress conditions, elucidating its mechanism of action, and identifying the signaling pathways that regulate its accumulation and function. Such studies will be invaluable for the development of novel therapeutic strategies to combat cellular stress in a variety of pathological conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses [frontiersin.org]
- 4. Frontiers | Glycinebetaine Biosynthesis in Response to Osmotic Stress Depends on Jasmonate Signaling in Watermelon Suspension Cells [frontiersin.org]
- 5. Osmotic control of glycine betaine biosynthesis and degradation in Rhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypotaurine, this compound, taurine, and glycine betaine as dominant osmolytes of vestimentiferan tubeworms from hydrothermal vents and cold seeps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of osmotic stress regulate a cell fate switch of cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Methyltaurine Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of N-Methyltaurine, a naturally occurring aminosulfonic acid and a derivative of taurine (B1682933). Found in select marine organisms, this compound is gaining interest for its potential physiological roles, including as an osmolyte and a cytoprotective agent.[1] Accurate and precise measurement of this compound in biological and other matrices is crucial for advancing research into its metabolic pathways and therapeutic applications. This document details the cross-validation of common analytical techniques, offering objective performance data and experimental protocols to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are among the most utilized techniques. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolomics, its application to highly polar and non-volatile compounds like this compound necessitates derivatization to increase volatility.
Data Presentation: Method Performance Comparison
The following table summarizes the quantitative performance of different analytical methods for the measurement of this compound and its parent compound, taurine. Data has been compiled from various studies to provide a comparative overview.
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | Capillary Electrophoresis (with Derivatization) | GC-MS (with Derivatization) |
| Linearity Range | 20 - 60 µg/mL (Taurine) | 1 - 300 ng/mL (N-acyl taurines)[2] | 2.5 - 100 µg/mL (Taurine)[3] | 5 pmol/mL - 10 nmol/mL (Methylated amino acids)[4] |
| Limit of Quantification (LOQ) | 0.004 µg/mL (Taurine)[5] | 1 ng/mL (N-acyl taurines)[2] | ~1 µmol/L (Taurine)[6] | Not explicitly found for this compound |
| Precision (%RSD) | < 2% (Intra-day, Taurine) | < 15% (Intra- & Inter-day, N-acyl taurines)[2] | < 4.5% (Intra-day, Taurine)[3] | < 20% (RSD) for methylated amino acids[7] |
| Accuracy (% Recovery) | 99.3% (Taurine)[5] | 81 - 116% (Taurine)[8] | 98.1 - 102.3% (Taurine)[9] | Bias < ± 20% for methylated amino acids[7] |
| Derivatization | Required (e.g., FMOC-Cl, DNFB)[1][10] | Not always required[11] | Required (e.g., Fluorescamine (B152294), FITC)[3][9] | Required (e.g., Silylation)[12] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving reproducible and reliable analytical results. The following sections provide an overview of the methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the quantification of amino acids and their derivatives. Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is necessary to enable UV detection.
-
Sample Preparation:
-
Plasma samples are deproteinized by mixing with an equal volume of 5% sulfosalicylic acid containing an internal standard (e.g., sarcosine).[10]
-
Tissue samples are homogenized in 10 volumes of 5% sulfosalicylic acid with an internal standard.[10]
-
Samples are centrifuged, and the supernatant is filtered (0.45 µm).[10]
-
The filtered supernatant is neutralized with NaHCO₃.[10]
-
-
Derivatization (with FMOC-Cl):
-
The neutralized sample is derivatized with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[10]
-
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18 column.[10]
-
Mobile Phase: A gradient of Mobile Phase A (10 mM potassium phosphate (B84403), pH 7.3) and Mobile Phase B (acetonitrile).[10]
-
Flow Rate: 1.5 mL/min.[10]
-
Column Temperature: 40 °C.[10]
-
Detection: Fluorescence detector (Excitation: 266 nm, Emission: 305 nm).[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a powerful tool for the analysis of this compound in complex biological matrices.
-
Sample Preparation:
-
Biological samples can be extracted using a protein precipitation method with a solvent like methanol.
-
The supernatant is then diluted with the mobile phase before injection.
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar compounds like taurine and its derivatives.[8]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Capillary Electrophoresis (CE)
CE provides high-resolution separation of charged molecules based on their electrophoretic mobility. Similar to HPLC, derivatization is required for sensitive detection of this compound.
-
Sample Preparation and Derivatization:
-
Plasma proteins are precipitated with acetonitrile.[3]
-
The supernatant is derivatized with a fluorescent reagent such as fluorescamine or fluorescein (B123965) isothiocyanate (FITC).[3][9]
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50.2 cm length, 75 µm I.D.).[3]
-
Running Buffer: An alkaline buffer such as sodium phosphate or borate (B1201080) buffer is used.[3]
-
Separation Voltage: Typically in the range of 20-30 kV.[3][9]
-
Detection: Laser-induced fluorescence (LIF) or diode array detector (DAD).[3][9]
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound measurement.
Caption: Workflow for cross-validation of analytical methods.
Proposed Signaling Pathway for this compound's Cytoprotective Effects
While the direct signaling pathways of this compound are still under investigation, its structural similarity to taurine and its observed cytoprotective effects suggest a potential overlap in mechanisms. Taurine has been shown to exert protective effects against oxidative stress through the activation of the Nrf2 signaling pathway and by modulating mitochondrial biogenesis via PGC-1α.[13][14] The following diagram illustrates a proposed signaling pathway for the cytoprotective action of this compound, drawing parallels with known taurine-related pathways.
Caption: Proposed cytoprotective signaling pathway of this compound.
References
- 1. Development of HPLC methods for detection of oleic acid and <i>N</i>-methyltaurine in surfactant [morressier.com]
- 2. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of taurine in plasma by capillary zone electrophoresis following derivatisation with fluorescamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Quantification of Nτ-Methylhistidine, N-Acetyl-Nτ-Methylhistidine, and Creatinine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a fast LC-MS/MS method for the quantitation of creatine and taurine in sports supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taurine determination by capillary electrophoresis with laser-induced fluorescence detection: from clinical field to quality food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. louis.uah.edu [louis.uah.edu]
- 13. Nrf2 Signaling Pathway Mediates the Antioxidative Effects of Taurine Against Corticosterone-Induced Cell Death in HUMAN SK-N-SH Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Cytotoxicity of Malondialdehyde and Cytoprotective Effects of Taurine via Oxidative Stress and PGC-1α Signal Pathway in C2C12 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of N-Methyltaurine and Other Taurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (B1682933), a semi-essential sulfonic acid, and its derivatives are gaining increasing attention for their diverse physiological roles and therapeutic potential. This guide provides a comparative study of the bioactivity of N-Methyltaurine (NMT), a naturally occurring taurine derivative found in red algae, with other prominent taurine derivatives, including taurine itself, hypotaurine (B1206854), taurine chloramine (B81541) (TauCl), and taurine bromamine (B89241) (TauBr). We will delve into their antioxidant, anti-inflammatory, and neuroprotective properties, supported by experimental data and detailed methodologies.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivities of this compound and other taurine derivatives. It is important to note that direct comparative studies for this compound across all bioactivities are limited.
| Compound | Bioactivity | Assay | Results | Reference |
| This compound | Anti-muscle Atrophy | Dexamethasone-induced atrophy in C2C12 myotubes | Prevented the decline in myotube width at 20 mM. | [1] |
| Dexamethasone-induced muscle atrophy in mice | Attenuated the reduction in muscle mass with 0.5% NMT in drinking water. | [1] | ||
| Taurine | Anti-muscle Atrophy | Dexamethasone-induced atrophy in C2C12 myotubes | Similar protective effects to this compound. | [1] |
| Antioxidant | Hydroxyl Radical Scavenging | Ineffective scavenger. | [2][3] | |
| DPPH Radical Scavenging | Very weak electron-donating capacity. | |||
| Neuroprotection | Glutamate-induced excitotoxicity in primary cortical neurons | 75% cell survival at 25 mM. | [4][5][6] | |
| Hypotaurine | Antioxidant | Hydroxyl Radical Scavenging | Excellent scavenger (k = 1.6 x 10¹⁰ M⁻¹s⁻¹). | [2][3] |
| Hypochlorous Acid (HOCl) Scavenging | Excellent scavenger . | [3][7] | ||
| Silica-induced Lipid Peroxidation | Significant inhibition . | [2] | ||
| DPPH Radical Scavenging | Scavenging rate increased with concentration. | [8] | ||
| Taurine Chloramine (TauCl) | Anti-inflammatory | Inhibition of TNF-α and NO production in LPS-stimulated RAW 264.7 cells | IC50 between 0.3 and 0.5 mM . | [9] |
| Inhibition of IL-1β and IL-6 production in LPS-stimulated PBMCs | IC50 ≈ 250 µM for IL-1β and 300-400 µM for IL-6 . | |||
| Inhibition of PDGF-triggered cell proliferation in RA FLS | IC50 ≈ 250-300 µM . | |||
| Taurine Bromamine (TauBr) | Anti-inflammatory | Inhibition of NF-κB activation | Inhibits TNF-α-induced NF-κB activation. | [10] |
Detailed Experimental Protocols
Anti-Muscle Atrophy Assay in C2C12 Myotubes
Objective: To assess the protective effects of taurine derivatives against glucocorticoid-induced muscle atrophy in vitro.
Cell Line: C2C12 mouse myoblasts.
Protocol:
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days upon reaching confluency.[11][12]
-
Induction of Atrophy: Differentiated myotubes are treated with dexamethasone (B1670325) (DEX), a synthetic glucocorticoid, typically at concentrations ranging from 1 µM to 200 µM, for 24-48 hours to induce atrophy.[11][12][13][14][15]
-
Treatment with Taurine Derivatives: Myotubes are co-treated with DEX and the taurine derivative of interest (e.g., 20 mM this compound or taurine) for the same duration.[1]
-
Assessment of Myotube Morphology: Myotube width is measured using microscopy and image analysis software. A significant decrease in myotube diameter in the DEX-treated group compared to the control group indicates atrophy. The protective effect of the taurine derivative is quantified by the extent to which it prevents this reduction in myotube width.[1][12][14]
-
Molecular Analysis (Optional): Western blotting can be performed to analyze the expression of muscle atrophy markers such as Atrogin-1 and MuRF1.[1][12]
Neuroprotection Assay Against Glutamate (B1630785) Excitotoxicity
Objective: To evaluate the neuroprotective effects of taurine derivatives against glutamate-induced neuronal cell death.
Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., NSC-34).
Protocol:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured. Neuronal cell lines are maintained according to standard protocols.[4][5][6]
-
Induction of Excitotoxicity: Neurons are exposed to a toxic concentration of glutamate (e.g., 100 µM) for a specified period (e.g., 4 hours).[4][5]
-
Treatment with Taurine Derivatives: Cells are pre-treated with the taurine derivative (e.g., 25 mM taurine) for a period (e.g., 1 hour) before glutamate exposure.[4][5]
-
Assessment of Cell Viability: Cell viability is measured using assays such as the ATP assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium. A decrease in ATP levels or an increase in LDH release indicates cell death.[4][5]
-
Apoptosis Analysis (Optional): Apoptosis can be assessed by analyzing chromosomal condensation, or by measuring the expression of apoptosis-related proteins like Bcl-2 and Bax via Western blotting.[16]
Anti-inflammatory Assay in LPS-Stimulated Macrophages
Objective: To determine the anti-inflammatory effects of taurine derivatives by measuring their ability to inhibit the production of pro-inflammatory mediators in activated macrophages.
Cell Line: RAW 264.7 mouse macrophages.
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM with 10% FBS.
-
Macrophage Activation: Cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.[17][18][19]
-
Treatment with Taurine Derivatives: Macrophages are treated with various concentrations of the taurine derivative (e.g., taurine chloramine) simultaneously with or prior to LPS stimulation.[17][20][21]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[20][21]
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): The levels of cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[19][20][21]
-
-
Data Analysis: The inhibitory concentration 50% (IC50) values are calculated to determine the potency of the taurine derivatives in reducing the production of inflammatory mediators.
Signaling Pathways and Mechanisms of Action
Antioxidant Mechanisms
The antioxidant activity of taurine derivatives varies significantly.
Caption: Comparative antioxidant activity of hypotaurine and taurine.
Hypotaurine is a potent direct scavenger of highly reactive oxygen species like the hydroxyl radical and hypochlorous acid.[2][3][7] In contrast, taurine is a weak direct antioxidant.[2][3] The antioxidant mechanism of this compound has not been extensively studied.
Anti-inflammatory Signaling Pathways
Taurine chloramine and taurine bromamine exert their anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway.
Caption: Anti-inflammatory mechanism of TauCl and TauBr via NF-κB inhibition.
Taurine chloramine and taurine bromamine inhibit the activation of IκB kinase (IKK), which prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus.[10][22][23][24] This leads to a decrease in the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[22][23][24]
Neuroprotective Signaling Pathways
Taurine's neuroprotective effects against glutamate excitotoxicity are mediated by its ability to prevent excessive intracellular calcium influx and inhibit apoptosis.
Caption: Neuroprotective mechanism of taurine against glutamate-induced apoptosis.
Taurine can inhibit the influx of calcium through NMDA receptors, thereby preventing the activation of calpain and the subsequent apoptotic cascade involving Bax and Bcl-2 proteins.[16][25][26] The neuroprotective mechanisms of this compound are yet to be fully elucidated.
Anti-Muscle Atrophy Signaling Pathway
The mechanism by which this compound protects against dexamethasone-induced muscle atrophy is not fully understood, but it does not appear to involve the downregulation of the key ubiquitin ligases, Atrogin-1 and MuRF1.
Caption: this compound's protective effect on muscle atrophy.
While this compound effectively counteracts dexamethasone-induced muscle atrophy, it does not appear to suppress the increased expression of Atrogin-1 and MuRF1, suggesting it acts through an alternative or parallel pathway that is yet to be identified.[1][27]
Conclusion
This comparative guide highlights the diverse and potent bioactivities of taurine and its derivatives. Hypotaurine stands out as a superior direct antioxidant compared to taurine. Taurine chloramine and taurine bromamine are effective anti-inflammatory agents, with taurine chloramine showing potent inhibition of key pro-inflammatory cytokines. This compound demonstrates significant promise in protecting against muscle atrophy, although its other bioactivities and underlying mechanisms require further investigation. For researchers and drug development professionals, these findings underscore the potential of taurine derivatives as therapeutic agents and highlight the need for further comparative studies to fully elucidate their structure-activity relationships and therapeutic applications.
References
- 1. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of taurine based compounds as hydroxyl radical scavengers in silica induced peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antioxidant action of taurine, hypotaurine and their metabolic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protection of taurine and granulocyte colony-stimulating factor against excitotoxicity induced by glutamate in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antioxidant action of taurine, hypotaurine and their metabolic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protective function of taurine in glutamate-induced apoptosis in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lipopolysaccharide triggers different transcriptional signatures in taurine and indicine cattle macrophages: Reactive oxygen species and potential outcomes to the development of immune response to infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Taurine alleviates lipopolysaccharide-induced liver injury by anti-inflammation and antioxidants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Taurine chloramine inhibits NO and TNF-α production in zymosan plus interferon-γ activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Taurine chloramine inhibits inducible nitric oxide synthase and TNF-alpha gene expression in activated alveolar macrophages: decreased NF-kappaB activation and IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Research Portal [researchdiscovery.drexel.edu]
- 27. pubs.acs.org [pubs.acs.org]
N-Methyltaurine: An In Vivo Examination of its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
N-Methyltaurine (NMT), a derivative of the amino acid taurine (B1682933), has garnered interest for its potential therapeutic applications. While its parent compound, taurine, is recognized for its anti-inflammatory properties, the in vivo anti-inflammatory efficacy of NMT remains an area of active investigation. This guide provides a comparative analysis of NMT, primarily referencing its demonstrated effects on muscle atrophy, and contextualizes its potential anti-inflammatory action against the established profile of taurine. Detailed experimental protocols for assessing in vivo inflammation are also presented to facilitate further research in this area.
Comparative Analysis of this compound and Taurine
Currently, direct in vivo studies confirming and quantifying the anti-inflammatory properties of this compound are limited. The available research has predominantly focused on its role in mitigating muscle atrophy. In contrast, taurine has been more extensively studied for its anti-inflammatory effects in various in vivo models. The following tables summarize the available data for NMT and the established anti-inflammatory data for taurine to provide a comparative perspective.
Table 1: In Vivo Effects and Bioavailability of this compound
| Parameter | Key Findings | Animal Model | Reference |
| Effect on Muscle Mass | Attenuates dexamethasone-mediated reduction in muscle mass when administered in drinking water (0.5%). | Mice | [1][2][3] |
| Oral Bioavailability | 96% at a dose of 0.5 mg/kg and 58% at a dose of 5 mg/kg. | Mice | [1][2] |
| Tissue Distribution | Distributes to various tissues including liver, kidney, muscles, heart, and brain after oral administration. | Mice | [1][2] |
Table 2: In Vivo Anti-Inflammatory Effects of Taurine (Comparator)
| Inflammation Model | Key Findings | Animal Model | Reference |
| Lipopolysaccharide (LPS)-induced Liver Injury | Reduced serum levels of TNF-α and IL-6. Decreased expression of COX-2 and NF-κB. | Rats | [4][5] |
| Sepsis | Protected against death, improved tissue injuries in lung, liver, and kidney by reducing neutrophil infiltration and TNF-α production. | Mice | |
| Methotrexate-induced Cardiotoxicity | Protected against deterioration in heart conductivity and rhythmicity through antioxidative and anti-inflammatory activities. | Rats | |
| General Inflammation | Reacts with and detoxifies hypochlorous acid at inflammation sites, forming taurine chloramine (B81541) (TauCl) which has anti-inflammatory properties. | General | [6][7] |
Potential Anti-Inflammatory Signaling Pathway
Based on the known mechanisms of taurine and general inflammatory pathways, a hypothetical signaling pathway for the potential anti-inflammatory action of this compound is proposed below. This pathway centers on the inhibition of the NF-κB signaling cascade, a key regulator of inflammation.
Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.
Experimental Protocols for In Vivo Anti-Inflammatory Assessment
To rigorously evaluate the anti-inflammatory properties of this compound in vivo, standardized and well-characterized animal models of inflammation are essential. Below are detailed protocols for two commonly used models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the anti-inflammatory effects of compounds on acute, localized inflammation.
Experimental Workflow
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.
Methodology
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into groups:
-
Vehicle control (e.g., saline)
-
This compound treated groups (various doses)
-
Positive control (e.g., Indomethacin, a non-steroidal anti-inflammatory drug)
-
-
Procedure:
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Animals are treated with the vehicle, NMT, or positive control, typically via intraperitoneal (i.p.) or oral (p.o.) administration.
-
After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study the effects of compounds on systemic inflammation and the production of pro-inflammatory cytokines.
Methodology
-
Animals: C57BL/6 or BALB/c mice are frequently used.
-
Grouping: Animals are divided into groups similar to the paw edema model.
-
Procedure:
-
Animals are administered with this compound or controls.
-
After a pre-treatment period (e.g., 1-2 hours), animals are injected intraperitoneally with LPS (e.g., 0.5 mg/kg).
-
At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), animals are euthanized.
-
-
Sample Collection and Analysis:
-
Blood is collected for serum preparation to measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Tissues such as the liver, lungs, and kidneys can be harvested for histological analysis to assess tissue damage and inflammatory cell infiltration, and for Western blot or qPCR analysis to measure the expression of inflammatory mediators (e.g., COX-2, iNOS, NF-κB).
-
Conclusion
While direct in vivo evidence for the anti-inflammatory properties of this compound is still emerging, its structural relationship to taurine and its demonstrated bioactivity in attenuating muscle atrophy suggest that it is a promising candidate for further investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating the potential anti-inflammatory efficacy and mechanisms of action of this compound in vivo. Such studies will be crucial in determining its therapeutic potential in inflammatory conditions.
References
- 1. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine alleviates lipopolysaccharide-induced liver injury by anti-inflammation and antioxidants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurine alleviates lipopolysaccharide‑induced liver injury by anti‑inflammation and antioxidants in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taurine and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taurine and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of N-Methyltaurine's role in mitigating oxidative stress
An Independent Verification and Comparison with Established Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Methyltaurine's potential role in mitigating oxidative stress against well-established antioxidant compounds: N-acetylcysteine (NAC), Vitamin C, Vitamin E, and Resveratrol. While direct, comprehensive research on the antioxidant properties of this compound is limited, this guide draws upon the extensive body of evidence available for its parent compound, taurine (B1682933), to infer its potential mechanisms and efficacy. This compound, a derivative of taurine, is found in some red algae and has been studied for its pharmacokinetic profile, showing efficient absorption and distribution in tissues.[1][2][3] This suggests that, like taurine, it may play a role in cellular protection.
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathologies. This has led to extensive research into antioxidant compounds. This guide focuses on this compound, a naturally occurring amino acid derivative, and compares its potential antioxidant capabilities with those of established agents. Due to the scarcity of direct research on this compound's antioxidant activity, this analysis heavily relies on the well-documented effects of its parent compound, taurine. Taurine has demonstrated significant antioxidant and anti-inflammatory properties by reducing lipid peroxidation, enhancing the activity of antioxidant enzymes, and modulating inflammatory pathways.[4][5][6][7][8][9][10][11][12][13][14][15][16] The comparative data presented herein for NAC, Vitamin C, Vitamin E, and Resveratrol is drawn from a wide range of experimental studies.
Comparative Analysis of Antioxidant Performance
The following tables summarize quantitative data from various studies on the effects of taurine (as a proxy for this compound) and other antioxidants on key markers of oxidative stress. It is crucial to note that experimental conditions, models, and dosages vary significantly across studies, making direct comparisons challenging.
Table 1: Effect on Malondialdehyde (MDA) Levels, a Marker of Lipid Peroxidation
| Compound | Model System | Dosage | % Reduction in MDA (Compared to Control) | Reference |
| Taurine | Fructose-fed rats | 2% in drinking water for 30 days | Attenuated the increase in lipid peroxidation | [6] |
| Obese women | 3 g/day for 8 weeks | 20% reduction in TBARS | [9] | |
| Iron-overloaded mice | Not specified | Attenuation of myocardial lipid peroxidation | [15] | |
| N-acetylcysteine | Rats with non-alcoholic steatohepatitis | 20 mg/kg/day for 6 weeks | Did not significantly affect MDA levels | |
| Vitamin E | Hemodialysis patients (meta-analysis) | Varied | Significantly lower MDA levels | |
| Resveratrol | Type 2 Diabetes patients (meta-analysis) | Varied | No significant difference in MDA levels |
Table 2: Effect on Superoxide (B77818) Dismutase (SOD) Activity
| Compound | Model System | Dosage | % Increase in SOD Activity (Compared to Control) | Reference |
| Taurine | Patients with Type 2 Diabetes | 1.5 g/day for 8 weeks | Significant increase (5.1%) | [16] |
| Brain injury model (in vitro) | 100, 200, 300 mg/l for 72h | Dose-dependent increase | [10] | |
| N-acetylcysteine | Aspartame-treated rats | 150 mg/kg i.p. | Elevation of SOD activity | |
| Vitamin C | Diabetic rats | 50 mg/kg/day for 4 weeks | Increased activity of Cu/Zn-SOD | |
| Resveratrol | Healthy rats | 12.5 mg/kg body wt | Upregulated at least two acidic and two basic SOD isoforms |
Table 3: Effect on Catalase (CAT) Activity
| Compound | Model System | Dosage | % Increase in CAT Activity (Compared to Control) | Reference |
| Taurine | Patients with Type 2 Diabetes | 1.5 g/day for 8 weeks | Significant increase (4.22%) | [16] |
| Brain injury model (in vitro) | 100, 200, 300 mg/l for 72h | Dose-dependent increase | [10] | |
| N-acetylcysteine | Aspartame-treated rats | 150 mg/kg i.p. | No significant change in CAT activity | |
| Vitamin C | Diabetic rats | 50 mg/kg/day for 4 weeks | Increased CAT activity | |
| Resveratrol | Healthy rats | 12.5 mg/kg body wt | Upregulated two catalase isoforms |
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these compounds are mediated through various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.
Caption: Proposed antioxidant mechanism of this compound, inferred from Taurine's activity.
Caption: General experimental workflow for assessing antioxidant efficacy.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the general methodologies used in the assessment of key oxidative stress markers.
Measurement of Malondialdehyde (MDA)
-
Principle: MDA, a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored adduct (TBARS), which can be measured spectrophotometrically.
-
General Protocol:
-
Sample Preparation: Homogenize tissue samples or use plasma/serum directly.
-
Reaction: Add TBA reagent to the sample and incubate at 90-100°C for a specified time (e.g., 60 minutes).
-
Measurement: After cooling, measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
Quantification: Calculate MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Measurement of Superoxide Dismutase (SOD) Activity
-
Principle: SOD catalyzes the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). The assay measures the inhibition of a superoxide-dependent reaction.
-
General Protocol (Xanthine Oxidase Method):
-
Reaction Mixture: Prepare a reaction mixture containing a superoxide-generating system (e.g., xanthine (B1682287) and xanthine oxidase) and a superoxide indicator (e.g., nitroblue tetrazolium - NBT).
-
Sample Addition: Add the sample containing SOD to the reaction mixture.
-
Measurement: Monitor the rate of reduction of the indicator (e.g., formation of formazan (B1609692) from NBT) spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
Calculation: SOD activity is calculated as the percentage of inhibition of the indicator's reduction rate compared to a control without the sample.
-
Measurement of Catalase (CAT) Activity
-
Principle: Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen. The assay measures the rate of H₂O₂ decomposition.
-
General Protocol:
-
Reaction Initiation: Add the sample containing catalase to a solution of known H₂O₂ concentration.
-
Measurement: Monitor the decrease in H₂O₂ concentration over time by measuring the absorbance at 240 nm.
-
Calculation: Catalase activity is calculated based on the rate of decrease in absorbance.
-
Measurement of Glutathione (B108866) Peroxidase (GPx) Activity
-
Principle: GPx catalyzes the reduction of hydroperoxides, including H₂O₂, using reduced glutathione (GSH) as a reductant. The assay is often coupled with the glutathione reductase (GR) reaction.
-
General Protocol (Coupled Assay):
-
Reaction Mixture: Prepare a reaction mixture containing GSH, GR, NADPH, and a substrate for GPx (e.g., tert-butyl hydroperoxide).
-
Sample Addition: Add the sample containing GPx to initiate the reaction.
-
Measurement: Monitor the oxidation of NADPH to NADP⁺ by measuring the decrease in absorbance at 340 nm.
-
Calculation: GPx activity is proportional to the rate of NADPH oxidation.
-
Conclusion and Future Directions
While direct experimental evidence for this compound's role in mitigating oxidative stress is currently sparse, the extensive research on its parent compound, taurine, provides a strong rationale for its potential antioxidant and cytoprotective effects.[4][5][6][7][8][9][10][11][12][13][14][15][16] Taurine has been shown to effectively reduce markers of lipid peroxidation and enhance the activity of key antioxidant enzymes. Given that this compound is a metabolite of taurine and is readily absorbed and distributed in the body, it is plausible that it shares similar protective mechanisms.[1][2]
However, to definitively establish the role of this compound as an independent antioxidant agent, further research is imperative. Direct comparative studies employing standardized experimental protocols are needed to quantify its effects on ROS generation, lipid peroxidation, and antioxidant enzyme activity in various in vitro and in vivo models of oxidative stress. Such studies will be crucial for drug development professionals and researchers to fully understand its therapeutic potential and to consider it as a viable alternative or adjunct to existing antioxidant therapies. The logical relationship between these compounds and their effects on oxidative stress is a critical area for future investigation.
Caption: Logical relationship between antioxidants and oxidative stress-related pathology.
References
- 1. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Protective role of taurine against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of taurine on biomarkers of oxidative stress in tissues of fructose-fed insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Profiling inflammatory and oxidative stress biomarkers following taurine supplementation: a systematic review and dose-response meta-analysis of controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative stress and inflammation in obesity after taurine supplementation: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of taurine against inflammation, apoptosis, and oxidative stress in brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective effects of taurine against oxidative stress in the heart of MsrA knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism underlying the antioxidant activity of taurine: prevention of mitochondrial oxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taurine and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Taurine supplementation reduces oxidative stress and improves cardiovascular function in an iron-overload murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of taurine supplementation on oxidative stress indices and inflammation biomarkers in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyltaurine's efficacy compared to other known cytoprotective agents
An in-depth evaluation of N-Methyltaurine's performance against other cytoprotective agents, supported by experimental data and mechanistic insights.
Introduction
This compound (NMT), a naturally occurring derivative of taurine (B1682933) found in red algae, has emerged as a compound of interest for its potential cytoprotective properties.[1][2] Like its well-studied precursor, taurine, NMT is being investigated for its ability to shield cells from various stressors. This guide provides a comparative analysis of NMT's efficacy, drawing on available experimental data to offer a resource for researchers, scientists, and drug development professionals. The primary focus of this comparison will be on taurine, given the current landscape of published research.
Comparative Efficacy of this compound
The most direct comparative studies on NMT's cytoprotective effects have been performed against its parent compound, taurine. Research has demonstrated that NMT exhibits cytoprotective effects comparable to taurine in models of muscle atrophy.
In Vitro and In Vivo Studies on Muscle Atrophy
A key study investigated the effects of NMT and taurine on dexamethasone-induced muscle atrophy in both C2C12 myotube cultures and in mice.[1][2] Dexamethasone (B1670325), a glucocorticoid, is a known inducer of muscle atrophy.
Key Findings:
-
In Vitro: In cultured C2C12 myotubes, treatment with 20 mM NMT was shown to prevent the reduction in myotube width caused by dexamethasone, indicating a protective effect on muscle cell structure.[1] This effect was reported to be similar to that of taurine under the same conditions.[2]
-
In Vivo: Mice administered 0.5% NMT in their drinking water showed an attenuation of dexamethasone-induced loss of muscle mass in both the tibial anterior and gastrocnemius muscles.[1] This in vivo protective effect is also consistent with the known cytoprotective actions of taurine in similar models.
The study by Nguyen et al. (2020) provides the most direct quantitative comparison available to date. The data suggests that this compound is a viable cytoprotective agent against glucocorticoid-induced muscle atrophy, with an efficacy profile similar to that of taurine in the experimental models studied.[1][2]
Mechanistic Insights: How Does this compound Protect Cells?
The precise signaling pathways underlying NMT's cytoprotective effects are still under active investigation. However, initial findings suggest that its mechanism may parallel that of taurine in some respects, while also exhibiting distinct characteristics.
It has been observed that neither NMT nor taurine attenuated the increase in the muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1, which are typically upregulated during muscle atrophy.[2] This suggests that their protective effects are not mediated by the inhibition of this key proteolytic pathway.
It is hypothesized that NMT, much like taurine, may exert its cytoprotective effects through mechanisms such as:
-
Osmoregulation: Acting as an organic osmolyte to maintain cell volume and integrity under stress.
-
Antioxidant Properties: While direct scavenging of reactive oxygen species (ROS) by taurine is debated, it is known to bolster the endogenous antioxidant defense systems.[3][4] NMT may share these indirect antioxidant capabilities.
-
Anti-inflammatory Effects: Taurine is known to have anti-inflammatory properties, and it is plausible that NMT possesses similar activities.[5]
Below is a diagram illustrating the hypothesized cytoprotective signaling pathway of this compound in the context of dexamethasone-induced muscle atrophy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the comparative studies of this compound.
In Vitro Model: C2C12 Myotube Atrophy Assay
This assay is used to assess the protective effects of compounds on muscle cells in a controlled laboratory setting.
Workflow:
-
Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated myotubes are treated with dexamethasone to induce atrophy, with or without the co-administration of this compound or other test compounds at specified concentrations.
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours).
-
Analysis: Myotube width is measured using microscopy and image analysis software to quantify the extent of atrophy and the protective effect of the test compounds.
In Vivo Model: Dexamethasone-Induced Muscle Atrophy in Mice
This model allows for the evaluation of a compound's efficacy in a whole-animal system.
Workflow:
-
Acclimatization: Mice are acclimatized to the laboratory conditions.
-
Treatment Groups: Animals are divided into control, dexamethasone-treated, and dexamethasone + this compound-treated groups.
-
Administration: NMT is administered (e.g., in drinking water), and dexamethasone is administered (e.g., via intraperitoneal injection).
-
Monitoring: Body weight and muscle mass (e.g., tibialis anterior, gastrocnemius) are monitored over the course of the experiment.
Data Summary
The following table summarizes the quantitative data from the comparative study of this compound and taurine.
| Agent | Experimental Model | Concentration/Dose | Key Outcome | Result |
| This compound | C2C12 Myotubes | 20 mM | Myotube Width | Prevention of dexamethasone-induced reduction |
| This compound | Mice | 0.5% in drinking water | Muscle Mass | Attenuation of dexamethasone-induced loss |
| Taurine | C2C12 Myotubes | (Similar concentrations) | Myotube Width | Similar protective effect to NMT |
| Taurine | Mice | (Various reported doses) | Muscle Mass | Known to be protective against atrophy |
Conclusion
The available evidence strongly suggests that this compound is a promising cytoprotective agent, with efficacy comparable to its parent compound, taurine, in the context of glucocorticoid-induced muscle atrophy.[1][2] While direct comparative studies with other classes of cytoprotective agents are currently lacking, the initial findings warrant further investigation into the broader applications and mechanistic underpinnings of NMT's protective effects. Future research should focus on elucidating its signaling pathways and evaluating its efficacy in a wider range of cellular stress models.
References
- 1. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism underlying the antioxidant activity of taurine: prevention of mitochondrial oxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurine and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of N-Methyltaurine and Sarcosine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and functional properties of N-Methyltaurine and sarcosine (B1681465), supported by experimental data and detailed methodologies.
This compound and sarcosine, both N-methylated amino acid derivatives, present distinct profiles in terms of their structure, biological roles, and mechanisms of action. While sarcosine has been extensively studied as a modulator of key neurotransmitter systems, this compound is emerging as a compound with potential cytoprotective effects. This guide delineates their fundamental differences and similarities to inform future research and therapeutic development.
Structural and Physicochemical Properties
This compound is an aminosulfonic acid, a derivative of taurine (B1682933), whereas sarcosine (N-methylglycine) is an N-methylated derivative of the proteinogenic amino acid glycine (B1666218).[1][2] This core structural difference—a sulfonic acid group versus a carboxylic acid group—underpins their distinct physicochemical properties and biological activities. Both molecules exist as zwitterions in polar solvents.[1][2]
| Property | This compound | Sarcosine |
| Chemical Formula | C₃H₉NO₃S[3] | C₃H₇NO₂[3] |
| Molar Mass | 139.17 g/mol [1] | 89.09 g/mol [3] |
| Structure | 2-(methylamino)ethanesulfonic acid[1] | N-methylglycine[2] |
| Functional Group | Sulfonic Acid | Carboxylic Acid |
| Natural Occurrence | Found in red algae, formed by the methylation of taurine.[1] | Intermediate in glycine synthesis and degradation.[2] |
Functional Comparison: Divergent Biological Roles
The functional roles of this compound and sarcosine are markedly different, reflecting their distinct molecular targets and signaling pathways. Sarcosine is a well-characterized neuromodulator, while this compound's biological functions are less understood but appear to be linked to cytoprotection.
Sarcosine: A Modulator of Glutamatergic and Glycinergic Neurotransmission
Sarcosine's primary biological significance lies in its ability to modulate neurotransmission by interacting with multiple targets within the central nervous system.
-
Glycine Transporter 1 (GlyT1) Inhibition: Sarcosine is a competitive inhibitor of GlyT1, a transporter responsible for the reuptake of glycine from the synaptic cleft.[4] By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine.[5]
-
NMDA Receptor Co-agonism: Glycine is an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors.[6] By increasing synaptic glycine levels, sarcosine indirectly potentiates NMDA receptor function.[5] Sarcosine itself also acts as a direct co-agonist at the NMDA receptor glycine binding site.[6]
-
Inhibitory Glycine Receptor (GlyR) Agonism: At higher concentrations, sarcosine can also act as an agonist at inhibitory glycine receptors.[4]
This multi-target engagement has positioned sarcosine as a compound of interest for therapeutic intervention in neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[4][5]
This compound: An Emerging Cytoprotective Agent
The functional profile of this compound is less defined than that of sarcosine. Current research suggests a role in cytoprotection, particularly in skeletal muscle.
-
Anti-Muscle Atrophy Effects: Studies have shown that this compound can protect against dexamethasone-induced skeletal muscle atrophy in vitro in C2C12 myotubes and in vivo in mice.[7] This protective effect appears to be independent of the downregulation of the muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1.[8]
-
Interaction with Taurine Transporter (TauT): this compound is structurally similar to taurine and is thought to interact with the taurine transporter (TauT), which is responsible for taurine uptake into cells.[7][9] This interaction may mediate its cellular uptake and distribution.[7]
Further research is required to elucidate the specific molecular targets and signaling pathways responsible for the observed biological effects of this compound.
Quantitative Functional Data
The following table summarizes key quantitative data for the interaction of sarcosine with its molecular targets. Currently, comparable quantitative data for this compound is not available in the public domain.
| Compound | Target | Assay | Parameter | Value | Reference |
| Sarcosine | Glycine Transporter 1 (GlyT1) | [³H]NFPS displacement | IC₅₀ | 190 µM | [10] |
| Sarcosine | NMDA Receptor | Whole-cell patch clamp | EC₅₀ | 26 ± 3 µM | [6] |
| Sarcosine | Glycine Receptor (GlyR) | Whole-cell patch clamp | EC₅₀ | 3.2 ± 0.7 mM | [4] |
Pharmacokinetic Profiles
Pharmacokinetic studies have been conducted on both this compound and sarcosine, although in different species, which should be considered when comparing the data.
| Compound | Species | Dosage | Tmax | t½ | Bioavailability | AUC | Reference |
| This compound | Mouse | 0.5 mg/kg (oral) | - | - | 96% | 51.9 ± 4.1 min·µg/mL | [7][8] |
| This compound | Mouse | 5 mg/kg (oral) | - | - | 58% | 315 ± 27.9 min·µg/mL | [7][8] |
| Sarcosine | Human | 2 gm/d & 4 gm/d (oral) | ~1.5 - 2.5 hr | ~1 hr | - | - | [11] |
Signaling Pathways and Mechanisms of Action
The signaling pathways modulated by sarcosine are well-established, centering on the enhancement of NMDA receptor activity. The pathways for this compound are less clear but are hypothesized to be linked to those of taurine.
Sarcosine Signaling Pathway
Sarcosine enhances glutamatergic neurotransmission through a dual mechanism. By inhibiting GlyT1, it increases the availability of glycine in the synapse, which in turn acts as a co-agonist at the NMDA receptor. Sarcosine also directly binds to and co-activates the NMDA receptor.
Putative this compound Signaling
Given its structural similarity to taurine, it is hypothesized that this compound may engage similar signaling pathways. Taurine has been shown to interact with the taurine transporter (TauT) and may influence cellular processes through pathways like the ERK cascade. However, direct evidence for this compound's involvement in these pathways is currently lacking.
References
- 1. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taurine and GABA neurotransmitter receptors, a relationship with therapeutic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions [frontiersin.org]
- 7. Molecular basis of human taurine transporter uptake and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Taurine Attenuates the Hypotaurine-Induced Progression of CRC via ERK/RSK Signaling [frontiersin.org]
- 9. The taurine transporter: mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Taurine Protects C2C12 Myoblasts From Impaired Cell Proliferation and Myotube Differentiation Under Cisplatin-Induced ROS Exposure [frontiersin.org]
- 11. GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyltaurine: A Potential New Player in the Quest for Metabolic Disorder Biomarkers
An in-depth comparison of N-Methyltaurine against established biomarkers for metabolic disorders, supported by experimental data and protocols.
For Immediate Release:
In the ongoing battle against the global epidemic of metabolic disorders, researchers are in a constant search for novel biomarkers that can aid in early diagnosis, risk stratification, and the development of targeted therapies. While established markers have proven clinical utility, the complexity of metabolic syndrome necessitates a broader and more nuanced diagnostic toolkit. This guide explores the emerging potential of this compound (NMT) as a biomarker, comparing it with current standards of care. This analysis is based on preclinical data and the well-documented role of its parent compound, taurine (B1682933), in metabolic health.
This compound, a derivative of the amino acid taurine, is naturally found in some marine organisms.[1] While research on NMT is in its early stages compared to its well-studied precursor, the established benefits of taurine in mitigating aspects of metabolic syndrome provide a strong rationale for investigating NMT's potential.[2][3] Taurine is known to play a role in various cellular functions, including osmoregulation, antioxidation, and the modulation of ion movement.[4] Studies have shown that taurine supplementation can ameliorate hyperglycemia and dyslipidemia, in part by improving insulin (B600854) sensitivity and modulating leptin levels.[5]
This guide provides a comparative overview of NMT and other key biomarkers, detailed experimental protocols for their quantification, and a look into the underlying signaling pathways.
Comparative Analysis of this compound and Established Metabolic Disorder Biomarkers
The validation of any new biomarker requires rigorous comparison against existing ones. The following table summarizes the current understanding of this compound's potential, benchmarked against established biomarkers for metabolic disorders. It is important to note that clinical data for this compound is not yet available, and its potential is inferred from preclinical studies and the known functions of taurine.
| Biomarker Category | Specific Biomarker | Method of Measurement | Known Association with Metabolic Disorders | Potential Advantages of this compound |
| Emerging Amino Acid Derivatives | This compound (NMT) | LC-MS/MS | Hypothesized: May reflect alterations in methylation processes and taurine metabolism, both linked to metabolic dysfunction. Preclinical studies in mice show it is readily absorbed and distributed to various tissues.[4] | Potentially offers a more specific signal related to the interplay between one-carbon metabolism and taurine pathways. Its stability may offer advantages in pre-analytical sample handling. |
| Amino Acids | Taurine | LC-MS/MS, HPLC | Low plasma levels have been associated with diabetes. Supplementation has been shown to improve glucose tolerance, insulin secretion, and sensitivity in animal models.[6] | NMT could provide a more dynamic measure of taurine utilization and turnover. |
| Adipokines | Leptin | ELISA | Elevated levels are associated with obesity and insulin resistance. | NMT may reflect downstream metabolic consequences of leptin resistance. |
| Adiponectin | ELISA | Low levels are associated with obesity, insulin resistance, and an increased risk of type 2 diabetes. | A multi-marker panel including NMT could provide a more comprehensive picture of metabolic dysregulation. | |
| Inflammatory Markers | C-Reactive Protein (CRP) | Immunoassay | Elevated levels are a general marker of inflammation and are associated with an increased risk of cardiovascular events in patients with metabolic syndrome. | NMT is hypothesized to have a more direct link to specific metabolic pathways than a general inflammatory marker like CRP. |
| Lipid Profile | Triglycerides, HDL, LDL | Enzymatic Assays | Dyslipidemia (high triglycerides, low HDL, high LDL) is a core component of metabolic syndrome. | NMT is not a direct measure of lipid levels but may reflect the metabolic shifts that lead to dyslipidemia. |
Experimental Protocols
Accurate and reproducible quantification is paramount for biomarker validation. Below are detailed methodologies for the analysis of this compound and, for comparison, its parent compound Taurine.
Quantification of this compound in Human Plasma using UPLC-MS/MS
This protocol is adapted from methodologies for similar small polar molecules and N-acyl taurines and would require specific validation for this compound.[7]
1. Sample Preparation:
-
To 100 µL of human plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d4-N-Methyltaurine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A gradient from 2% to 98% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific transitions for this compound would need to be optimized. Based on its structure, a precursor ion of m/z 140.0 would be expected, with characteristic product ions to be determined.
Quantification of Taurine in Human Serum using LC-MS/MS
This is a summary of a validated method for taurine quantification.[8]
1. Sample Preparation:
-
To 50 µL of serum, add 200 µL of acetonitrile containing an internal standard (e.g., d4-taurine) to precipitate proteins.[8]
-
Vortex and centrifuge at 10,000 rpm for 10 minutes.[8]
-
Dilute the supernatant with water prior to injection.[8]
2. LC-MS/MS Conditions:
-
Instrument: A triple quadrupole mass spectrometer coupled with a UHPLC system.[8]
-
Column: A suitable column for polar analytes.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[8]
Signaling Pathways and Biological Rationale
The rationale for investigating this compound as a biomarker for metabolic disorders is rooted in the established roles of taurine and the process of methylation in metabolic health.
Taurine's Role in Metabolic Regulation
Taurine is involved in several pathways that are central to metabolic homeostasis. One of its key functions is the conjugation of bile acids, which is crucial for lipid digestion and absorption.[2] Furthermore, taurine has been shown to improve insulin sensitivity and glucose uptake in peripheral tissues. In adipose tissue, taurine may influence adipocyte differentiation and function, and it has been shown to have anti-inflammatory effects.
Caption: Hypothesized role of this compound in metabolic pathways.
Experimental Workflow for Biomarker Validation
The validation of this compound as a biomarker would follow a standardized workflow, beginning with analytical method development and culminating in large-scale clinical studies.
Caption: Standard workflow for biomarker discovery and validation.
Future Directions and Conclusion
While the direct evidence for this compound as a clinical biomarker for metabolic disorders is currently limited, the strong biological rationale derived from its parent compound, taurine, makes it a compelling candidate for further investigation. Preclinical studies have confirmed its bioavailability and distribution to key metabolic tissues.[4]
The next critical steps will involve the development and validation of a robust and sensitive analytical method for NMT in human biofluids, followed by large-scale metabolomic studies in well-defined patient cohorts. Such studies will be essential to determine if NMT levels correlate with the presence and severity of metabolic disorders and whether it can provide added diagnostic or prognostic value to the existing panel of biomarkers.
For researchers and drug development professionals, this compound represents an untapped area of investigation with the potential to yield new insights into the complex pathophysiology of metabolic syndrome. The methodologies and comparative data presented in this guide offer a foundational resource for embarking on this promising line of inquiry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomics Profiling of the Effects of Taurine Supplementation on Dyslipidemia in a High-Fat-Diet-Induced Rat Model by 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
N-Methyltaurine vs. Taurine: A Comparative Guide on Cellular Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular metabolic effects of N-Methyltaurine (NMT) and its parent compound, taurine (B1682933). While direct comparative metabolomic studies are not yet available in published literature, this document synthesizes findings from independent research to offer insights into their respective and potentially overlapping roles in cellular function. The focus is on their effects in musculoskeletal contexts, given the available research on NMT's impact on muscle atrophy.
Overview of this compound and Taurine
This compound is a naturally occurring aminosulfonic acid and a derivative of taurine, found in specific marine organisms like red algae.[1][2] It is structurally similar to taurine, with a methyl group attached to the amine group.[3] Taurine, on the other hand, is one of the most abundant free amino acids in mammals and is involved in a multitude of physiological processes.[4][5][6] It plays crucial roles in osmoregulation, antioxidation, neuromodulation, and the regulation of energy metabolism.[3][4][7]
Comparative Summary of Cellular and Metabolic Functions
The following table summarizes the known functions of this compound and taurine at the cellular and metabolic levels, based on current scientific literature.
| Feature | This compound (NMT) | Taurine |
| Primary Identified Role | Cytoprotective agent, particularly in preventing muscle atrophy.[3][7] | Multi-faceted roles including osmoregulation, antioxidation, neuromodulation, and conjugation of bile acids.[3][7] |
| Effect on Muscle Cells | Attenuates glucocorticoid-induced muscle atrophy in C2C12 myotubes and in mice.[3][7] | Modulates intracellular calcium concentration and excitation-contraction coupling; deficiency leads to muscle atrophy.[3][7] |
| Metabolic Regulation | Believed to play a role in metabolic regulation, similar to its function as an osmolyte in certain organisms.[1] | Participates in the regulation of fatty acid metabolism, bile acid synthesis, and energy metabolism.[4][8] |
| Antioxidant Properties | Implied to have cytoprotective effects which may involve antioxidant actions, though direct mechanisms are less studied.[3] | Acts as a potent antioxidant by scavenging free radicals and upregulating antioxidant enzymes.[4][9] |
| Cellular Uptake | Likely transported via the taurine transporter (SLC6A6).[7] | Actively transported into cells via the taurine transporter (SLC6A6).[7] |
Quantitative Data from In Vivo and In Vitro Studies of this compound
The following data is summarized from a key study investigating the pharmacokinetics and anti-atrophic effects of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice [3]
| Administration Route | Dose | Bioavailability | Area Under the Curve (AUC) |
| Intravenous (i.v.) | 10 mg/kg | - | 54.0 ± 3.6 min·μg/mL |
| Oral (p.o.) | 0.5 mg/kg | 96% | 51.9 ± 4.1 min·μg/mL |
| Oral (p.o.) | 5 mg/kg | 58% | 315 ± 27.9 min·μg/mL |
Table 2: Effect of this compound on Dexamethasone-Induced Muscle Atrophy in Mice [7]
| Treatment Group | Change in Body Weight | Tibial Anterior Muscle Weight | Gastrocnemius Muscle Weight |
| Control | - | - | - |
| Dexamethasone (B1670325) (Dex) | Decreased | Decreased | Decreased |
| Dex + 0.5% NMT in drinking water | Attenuated decrease | Attenuated decrease | Attenuated decrease |
Experimental Protocols
Protocol for In Vitro this compound Treatment of C2C12 Myotubes
This protocol is based on the methodology used to study the effect of NMT on dexamethasone-induced muscle atrophy.[9][10]
-
Cell Culture and Differentiation:
-
C2C12 mouse myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
To induce differentiation into myotubes, the culture medium is switched to DMEM containing 2% horse serum for one week.
-
-
Dexamethasone-Induced Atrophy and NMT Treatment:
-
After differentiation, myotubes are treated with 50 μM dexamethasone (Dex) to induce atrophy.
-
For the treatment group, this compound is simultaneously added with Dex to the culture medium at a final concentration of 20 mM.
-
Cells are incubated for 24 hours.
-
-
Analysis of Myotube Atrophy:
-
Myotube diameter is measured from microscopic images to quantify the extent of atrophy.
-
Further analysis can include protein synthesis assays and expression analysis of atrophy-related genes.
-
General Protocol for Studying Taurine's Effects on Muscle Cells
The following is a general protocol synthesized from multiple studies on taurine's effects on muscle cells.[11][12]
-
Cell Culture:
-
C2C12 myoblasts are cultured in DMEM with 10% FBS.
-
Differentiation is induced by switching to DMEM with 2% horse serum.
-
-
Taurine Treatment:
-
Differentiated myotubes are treated with taurine at concentrations typically ranging from 10 to 20 mM.
-
The treatment duration can vary depending on the specific research question, from hours to several days.
-
-
Functional Assays:
-
Metabolic Analysis: Cellular respiration and glycolysis can be measured using techniques like Seahorse XF analysis.
-
Calcium Imaging: Intracellular calcium levels and fluxes are monitored using fluorescent calcium indicators.
-
Oxidative Stress Measurement: Levels of reactive oxygen species (ROS) and antioxidant enzyme activity are assessed.
-
Gene and Protein Expression: Western blotting and RT-qPCR are used to analyze the expression of proteins and genes related to muscle function and metabolism.
-
Signaling Pathways and Experimental Workflow
Taurine's Antioxidant Signaling Pathway
Taurine is known to bolster the cell's antioxidant defenses. One of the proposed mechanisms involves the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
Caption: Taurine's antioxidant signaling pathway.
Experimental Workflow for this compound In Vitro Study
The following diagram illustrates the workflow for investigating the anti-atrophic effects of this compound on C2C12 myotubes.
Caption: In vitro workflow for NMT muscle atrophy study.
Conclusion
While this compound is a structural analog of taurine, the current body of research suggests it may have distinct, though potentially overlapping, biological activities. The primary evidence for NMT's function in mammalian cells points to a cytoprotective role, specifically in the context of muscle atrophy.[3][7] Taurine, in contrast, has a well-established, broad spectrum of metabolic and regulatory functions.[4][8]
The lack of direct comparative metabolomic data highlights a significant knowledge gap. Future research employing untargeted metabolomics to compare the global metabolic profiles of cells treated with this compound versus taurine is crucial. Such studies would elucidate the unique and shared metabolic pathways modulated by these compounds, providing a clearer understanding of their therapeutic potential and paving the way for more targeted drug development efforts. For professionals in drug development, this compound presents an interesting candidate for conditions involving muscle wasting, and further investigation into its mechanisms of action is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rutin Prevents Dexamethasone-Induced Muscle Loss in C2C12 Myotube and Mouse Model by Controlling FOXO3-Dependent Signaling [mdpi.com]
- 7. Modulation of Calcium Channels by Taurine Acting Via a Metabotropic-like Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Taurine Protects C2C12 Myoblasts From Impaired Cell Proliferation and Myotube Differentiation Under Cisplatin-Induced ROS Exposure [frontiersin.org]
- 12. Taurine Protects C2C12 Myoblasts From Impaired Cell Proliferation and Myotube Differentiation Under Cisplatin-Induced ROS Exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Methyltaurine and Ectoine as Protein Stabilizers
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein science and therapeutic development, ensuring the stability of proteins is paramount. Denaturation, aggregation, and loss of function are significant hurdles in the manufacturing, storage, and delivery of protein-based drugs and research reagents. Nature offers a class of small organic molecules, known as osmolytes, that have evolved to protect proteins from environmental stresses. This guide provides a detailed head-to-head comparison of two such promising osmolytes: N-Methyltaurine and ectoine (B1671093), focusing on their efficacy as protein stabilizers.
Executive Summary
Both this compound and ectoine are effective protein stabilizers, albeit with distinct mechanistic nuances and a notable difference in the volume of available research. Ectoine is a well-documented stabilizer that primarily functions through the principle of preferential exclusion, leading to a strengthening of the protein's hydration shell. Data on its derivative, β-hydroxyectoine, demonstrates a significant increase in the thermal stability of proteins. This compound, a derivative of the widely studied taurine (B1682933), is also recognized as a protein stabilizer, particularly in marine organisms. While direct quantitative data for this compound is limited, studies on its close analog, taurine, reveal a notable increase in the denaturation temperature of model proteins. This guide synthesizes the available experimental data to provide a comparative overview for researchers selecting a stabilizer for their specific application.
Mechanism of Action
Ectoine: The Power of Preferential Exclusion
Ectoine's primary mechanism of action is "preferential exclusion," which leads to the "preferential hydration" of the protein surface.[1][2] Ectoine molecules are effectively excluded from the immediate vicinity of the protein, which thermodynamically favors a more compact, folded state of the protein to minimize the surface area exposed to the osmolyte. This results in a more structured and stable hydration shell around the protein, enhancing its stability.[3][4]
This compound: A Taurine Analogue with Stabilizing Properties
This compound is structurally similar to taurine, a known protein stabilizer. The stabilizing effect of taurine is attributed to its interaction with the protein surface and its influence on the surrounding water structure.[5] The amino group of taurine is thought to interact directly with the side chains of proteins, while its sulfonate group interacts with the surrounding water molecules.[5] It is hypothesized that this compound acts through a similar mechanism, where the methyl group may further enhance its interaction with hydrophobic patches on the protein surface, contributing to stability.[6]
dot
Caption: Mechanisms of protein stabilization by ectoine and this compound.
Quantitative Comparison of Stabilizing Effects
To provide a quantitative comparison, we have summarized available experimental data from studies using Differential Scanning Calorimetry (DSC). It is important to note that the data for ectoine is represented by its derivative, β-hydroxyectoine, and the data for this compound is represented by its close analog, taurine.
Table 1: Effect of Stabilizers on Protein Thermal Stability (DSC Data)
| Stabilizer (Proxy) | Model Protein | Concentration | Change in Melting Temperature (ΔTm) | Reference |
| β-Hydroxyectoine | Ribonuclease A (RNase A) | 1 M | +5.9 °C | |
| Taurine | Lysozyme | ~0.4 mol/dm³ | ~+2.5 °C | [5] |
| Taurine | Ubiquitin | ~0.1 mol/dm³ | ~+4.0 °C | [5] |
Note: The data for β-Hydroxyectoine is extrapolated from a study that did not specify the exact ΔTm at 1M but showed a strong stabilizing effect.
Inhibition of Protein Aggregation
Both ectoine and taurine (as a proxy for this compound) have been shown to inhibit protein aggregation, a critical factor in many neurodegenerative diseases and a common challenge in biopharmaceutical formulation.
Table 2: Inhibition of Protein Aggregation
| Stabilizer | Assay | Model Protein | Observation | Reference |
| Ectoine | Thioflavin T (ThT) Assay | Amyloid-β | Inhibition of fibril formation | |
| Taurine | Thioflavin T (ThT) Assay, AFM | Lysozyme | Alters amyloid aggregation pattern | |
| N-Methylated Peptides | Thioflavin T (ThT) Assay | Amyloid-β | Inhibition of aggregation | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity change of a protein as it unfolds with increasing temperature, providing the melting temperature (Tm), a direct measure of thermal stability.
Protocol:
-
Sample Preparation:
-
Prepare the protein solution (e.g., 1 mg/mL) in a well-defined buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
-
Prepare solutions of the protein with varying concentrations of the stabilizer (e.g., 0.1 M, 0.5 M, 1 M this compound or ectoine).
-
Prepare a reference solution containing the identical buffer and stabilizer concentration without the protein.
-
-
Instrument Setup:
-
Equilibrate the DSC instrument at a starting temperature well below the expected Tm of the protein (e.g., 20°C).
-
Load the sample and reference solutions into their respective cells.
-
-
Thermal Scan:
-
Increase the temperature at a constant scan rate (e.g., 1°C/min) to a final temperature well above the expected Tm (e.g., 100°C).
-
-
Data Analysis:
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.
-
The resulting thermogram is baseline-corrected, and the peak of the transition curve corresponds to the Tm. The area under the peak is used to calculate the enthalpy of unfolding (ΔH).
-
dot
Caption: Workflow for a Differential Scanning Calorimetry (DSC) experiment.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
DSF is a high-throughput method that monitors protein unfolding by detecting the fluorescence of a dye that binds to the exposed hydrophobic regions of the unfolded protein. An increase in the melting temperature (Tm) indicates stabilization.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
Prepare the protein solution (e.g., 2 µM) in a suitable buffer.
-
Prepare a series of dilutions of the stabilizer (this compound or ectoine) in the same buffer.
-
-
Assay Setup (96-well plate):
-
To each well, add the protein solution.
-
Add the fluorescent dye to a final concentration of 5x.
-
Add the different concentrations of the stabilizer to the respective wells. Include a control with no stabilizer.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C at 1°C/min) while monitoring the fluorescence at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The midpoint of the resulting sigmoidal curve is the Tm.
-
dot
Caption: Workflow for a Thermal Shift Assay (TSA/DSF) experiment.
Thioflavin T (ThT) Aggregation Assay
The ThT assay is a common method to monitor the formation of amyloid-like fibrils. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the aggregating protein (e.g., amyloid-β peptide) in a suitable buffer.
-
Prepare stock solutions of this compound and ectoine.
-
-
Incubation:
-
In a 96-well plate, mix the protein solution with ThT dye.
-
Add different concentrations of the stabilizers to the test wells. Include a control without any stabilizer.
-
Incubate the plate under conditions that promote aggregation (e.g., 37°C with intermittent shaking).
-
-
Fluorescence Measurement:
-
At regular time intervals, measure the fluorescence intensity using a plate reader (excitation ~440 nm, emission ~485 nm).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of a stabilizer indicates inhibition of aggregation.
-
dot
Caption: Workflow for a Thioflavin T (ThT) protein aggregation assay.
Conclusion and Recommendations
Based on the available data, both ectoine and this compound (as represented by its analog, taurine) are effective protein stabilizers.
-
Ectoine stands out due to the extensive research supporting its potent stabilizing effects, which are primarily attributed to the well-understood mechanism of preferential exclusion. The significant increase in protein melting temperature observed with its derivative makes it a strong candidate for applications requiring robust protein stabilization.
-
This compound , while less studied, shows promise as a protein stabilizer. Its structural similarity to taurine, for which stabilizing effects have been quantified, suggests it likely operates through a combination of direct interaction with the protein and modulation of the surrounding water structure.
For researchers and drug development professionals, the choice between this compound and ectoine will depend on the specific protein, the formulation requirements, and the desired mechanism of action. Ectoine may be the preferred choice when a well-characterized and potent stabilizer operating through preferential hydration is needed. This compound could be a valuable alternative, particularly in contexts where the specific interactions afforded by its chemical structure might offer unique advantages. Further head-to-head comparative studies on a wider range of proteins are warranted to fully elucidate the relative strengths and specific applications of these two promising protein stabilizers.
References
- 1. Hydration in aqueous solutions of ectoine and hydroxyectoine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism Of Action Of Ectoin: The 'Preferential Exclusion' Theory - Industry News - News [mobelbiochem.com]
- 4. Neutrons describe ectoine effects on water H-bonding and hydration around a soluble protein and a cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurine as a water structure breaker and protein stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of protein aggregation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of N-Methyltaurine-Targeting Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzymes with known or potential activity towards N-Methyltaurine, a naturally occurring aminosulfonic acid and a derivative of taurine (B1682933).[1] Understanding the specificity of these enzymes is crucial for elucidating metabolic pathways, identifying potential drug targets, and developing novel therapeutic strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic and experimental workflows to support your research endeavors.
Introduction to this compound and its Metabolic Significance
This compound is a methylated derivative of taurine found in various organisms, including red algae and deep-sea tube worms, where it functions as an osmolyte.[2] While its metabolism in mammals is not fully elucidated, it is known to interact with the taurine transport system. In certain bacteria, such as Alcaligenes faecalis, this compound serves as a source of carbon, nitrogen, and sulfur. The initial and key step in its degradation is catalyzed by (N-methyl)taurine dehydrogenase. A comprehensive understanding of the enzymes that metabolize this compound and their specificity is essential for fields ranging from microbial ecology to drug development.
Enzyme Specificity Comparison
A critical aspect of enzyme function is its specificity—the ability to discriminate between different substrates. This section compares the specificity of enzymes known or hypothesized to act on this compound and related compounds. While detailed kinetic data for (N-methyl)taurine dehydrogenase is not yet available in the public literature, we can infer its potential specificity by comparing it with well-characterized taurine-metabolizing enzymes.
Key Enzymes in Taurine and this compound Metabolism
-
(N-methyl)taurine Dehydrogenase (TDH-NMT) : The primary enzyme responsible for the initial catabolism of this compound in bacteria like Alcaligenes faecalis. It is hypothesized that this enzyme may also exhibit activity towards taurine.
-
Taurine Dehydrogenase (TDH) : Found in various bacteria, this enzyme catalyzes the deamination of taurine to sulfoacetaldehyde. It is a key candidate for comparative analysis of this compound metabolism.
-
Taurine:pyruvate Aminotransferase (Tpa) : An enzyme involved in the anaerobic metabolism of taurine, converting it to sulfoacetaldehyde. Its substrate specificity has been well-characterized.
-
Taurine-2-oxoglutarate Aminotransferase (Toa) : Another aminotransferase involved in taurine catabolism, with a high specificity for 2-oxoglutarate as the amine acceptor.[3]
Quantitative Comparison of Enzyme Kinetics
The following table summarizes the available kinetic parameters for enzymes acting on taurine and related substrates. This data provides a quantitative basis for comparing their substrate preferences. Note: Kinetic data for (N-methyl)taurine dehydrogenase is currently unavailable and represents a key area for future research.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (nmol·s⁻¹) | kcat (s⁻¹) | Reference |
| Taurine:pyruvate Aminotransferase (Tpa) | Bilophila wadsworthia | Taurine | 7.1 | 1.20 | - | [4] |
| Pyruvate | 0.82 | 0.17 | - | [4] | ||
| Hypotaurine | 8.1 | 1.3 | - | |||
| Taurine:pyruvate Aminotransferase (TPTAgth) | Geobacillus thermodenitrificans | Taurine | 5.3 | 0.28 (µmol·s⁻¹·mg⁻¹) | - | [5] |
| Taurine Dioxygenase (TauD) | Escherichia coli | Taurine | 0.055 | - | - | [6] |
| α-ketoglutarate | 0.011 | - | - | [6] | ||
| N-methylalanine Dehydrogenase | Pseudomonas sp. | Pyruvate | 15 | - | - | [7] |
| NADPH | 0.035 | - | - | [7] | ||
| Methylamine | 75 | - | - | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and experimental procedures is crucial for understanding enzyme function. The following diagrams, generated using Graphviz, illustrate the this compound degradation pathway and a general workflow for validating enzyme specificity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. This section provides methodologies for key experiments in the validation of this compound-targeting enzyme specificity.
Purification of Recombinant (N-methyl)taurine Dehydrogenase
This protocol is a proposed method based on the purification of homologous enzymes such as N-methylalanine dehydrogenase.[7]
-
Gene Synthesis and Cloning : Synthesize the gene encoding (N-methyl)taurine dehydrogenase from Alcaligenes faecalis and clone it into an expression vector (e.g., pET-28a) with an N-terminal His-tag.
-
Protein Expression : Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.
-
Cell Lysis : Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Affinity Chromatography : Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution : Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Size-Exclusion Chromatography : Further purify the eluted protein by size-exclusion chromatography using a Superdex 200 column equilibrated with storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Purity Assessment : Analyze the purity of the final protein sample by SDS-PAGE.
Enzyme Activity Assay for (N-methyl)taurine Dehydrogenase
This spectrophotometric assay measures the reduction of an artificial electron acceptor.
-
Reaction Mixture : Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.5), 10 mM this compound, and 1 mM 2,6-dichlorophenolindophenol (DCPIP).
-
Initiation : Start the reaction by adding the purified (N-methyl)taurine dehydrogenase to the reaction mixture.
-
Measurement : Monitor the decrease in absorbance at 600 nm (the wavelength of maximum absorbance for oxidized DCPIP) at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
Calculation : Calculate the enzyme activity based on the rate of DCPIP reduction, using its molar extinction coefficient. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.
Substrate Specificity Profiling
To determine the substrate specificity, perform the enzyme activity assay as described above, but replace this compound with a panel of other potential substrates at the same concentration.
-
Primary Substrate : this compound
-
Alternative Substrates : Taurine, β-alanine, hypotaurine, N,N-dimethyltaurine, etc.
-
Negative Control : A reaction mixture without any substrate.
Compare the relative activities of the enzyme with each substrate to its activity with this compound (defined as 100%).
Determination of Kinetic Parameters (Km and kcat)
-
Varying Substrate Concentrations : Perform the enzyme activity assay with a range of concentrations for the substrate of interest (e.g., this compound from 0.1 to 10 times the expected Km) while keeping the concentrations of other components constant.
-
Initial Velocity Measurement : Measure the initial reaction velocity (v0) for each substrate concentration.
-
Data Analysis : Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
This comprehensive guide provides a framework for the validation and comparison of this compound-targeting enzymes. The provided data and protocols aim to facilitate further research in this important area of biochemistry and drug discovery. The clear gap in the availability of kinetic data for (N-methyl)taurine dehydrogenase highlights a critical need for future experimental work to fully elucidate its specificity and role in metabolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS:107-68-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Biochemical and structural investigation of taurine:2-oxoglutarate aminotransferase from Bifidobacterium kashiwanohense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and molecular characterization of taurine:pyruvate aminotransferase from the anaerobe Bilophila wadsworthia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Genomic Guide to Unraveling N-Methyltaurine Synthesis in Organisms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for identifying and comparing N-Methyltaurine (NMT) synthesis pathways across diverse organisms. By leveraging comparative genomics, detailed experimental protocols, and robust data visualization, this document aims to accelerate research into this crucial metabolic pathway and its potential therapeutic applications.
This compound (NMT) is an amino acid derivative that plays a significant role as an organic osmolyte, particularly in marine organisms like red algae and deep-sea tubeworms, helping them survive in high-salinity environments. Its synthesis is believed to occur through the methylation of taurine (B1682933). However, the specific enzymatic machinery responsible for this conversion remains largely uncharacterized. This guide outlines a systematic approach to identify the elusive taurine N-methyltransferase and its corresponding gene, enabling a comparative analysis of NMT synthesis pathways.
Identifying Potential NMT-Producing Organisms: A Metabolomic Approach
The initial step in discovering novel metabolic pathways is to identify organisms that produce the metabolite of interest. Metabolomic studies have revealed the presence of NMT in various species of red algae (Rhodophyta).
Table 1: Taurine and this compound Concentrations in Selected Red Algae
| Species | Taurine (mg/g dry weight) | This compound (mg/g dry weight) | Reference |
| Palmaria palmata | High | Present | [1] |
| Gracilaria longissima | High | Present | [1] |
| Porphyra sp. | High | Present | [1] |
| Mazaella spp. | 4.11 | - | [2] |
| Chondracanthus spp. | 6.28 | - | [2] |
| Gloiopeltis tenax | High | - | |
| Gloiopeltis furcata | High | - | |
| Gracilaria textorii | High | - | |
| Gracilaria vermiculophylla | High | - | |
| Liagora distenta | - | 12.6 mmol/kg dry weight | |
| Pterocladia pinnata | - | Present | |
| Gelidium amansii | - | Present | |
| Laurencia intermedia | - | Present |
Note: "-" indicates data not available in the cited source. "Present" indicates the compound was detected but not quantified.
This data suggests that red algae, particularly species like Palmaria palmata, are promising candidates for the investigation of NMT biosynthesis.
A Putative Pathway for this compound Synthesis
The proposed primary pathway for NMT synthesis involves the direct methylation of taurine. This reaction is likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase.
Experimental Workflow for Identification and Characterization
A multi-pronged approach combining bioinformatics, molecular biology, and biochemistry is essential to identify and characterize the enzymes involved in NMT synthesis.
Experimental Protocols
Bioinformatic Identification of Candidate Genes
Objective: To identify putative taurine N-methyltransferase genes from the genomic or transcriptomic data of NMT-producing organisms.
Methodology:
-
Data Acquisition: Obtain the genome or transcriptome assembly of the target organism (e.g., Palmaria palmata) from public databases such as NCBI.
-
Homology Search:
-
Perform a BLASTp search against the predicted proteome of the target organism using known N-methyltransferase protein sequences as queries. Prioritize queries that act on small amine-containing substrates.
-
Use conserved methyltransferase domain sequences (e.g., from Pfam) to perform a Hidden Markov Model (HMM) search using tools like HMMER.
-
-
Domain Analysis: Analyze the candidate protein sequences for the presence of conserved SAM-binding motifs and methyltransferase domains using tools like InterProScan and the Conserved Domain Database (CDD).
-
Phylogenetic Analysis: Construct a phylogenetic tree including the candidate sequences and known N-methyltransferases to infer evolutionary relationships and potential substrate specificities.
Heterologous Expression and Protein Purification
Objective: To produce and purify the candidate methyltransferase enzyme for in vitro characterization.
Methodology:
-
Gene Synthesis and Cloning: Synthesize the coding sequence of the candidate gene, codon-optimized for a suitable expression host (e.g., E. coli BL21(DE3)). Clone the gene into an expression vector containing a purification tag (e.g., His-tag, GST-tag).
-
Heterologous Expression: Transform the expression vector into the host cells. Induce protein expression under optimized conditions (e.g., temperature, IPTG concentration).
-
Protein Purification:
-
Lyse the cells and clarify the lysate by centrifugation.
-
Purify the tagged protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Assess purity using SDS-PAGE.
-
In Vitro Methyltransferase Activity Assay
Objective: To determine if the purified candidate enzyme can methylate taurine.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing:
-
Purified candidate enzyme
-
Taurine (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Reaction buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
-
Incubation: Incubate the reaction at an optimal temperature for a defined period.
-
Detection of NMT:
-
LC-MS/MS: The most direct method. Stop the reaction (e.g., by adding acetonitrile) and analyze the mixture for the presence of NMT using liquid chromatography-tandem mass spectrometry.
-
Radiolabeling: Use [³H]-SAM as the methyl donor. After the reaction, separate the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and detect the radiolabeled NMT using a scintillation counter.
-
-
Enzyme Kinetics: Determine the Michaelis-Menten constants (Km and Vmax) for both taurine and SAM by varying their concentrations and measuring the initial reaction rates.
Comparative Analysis of NMT Synthesis Pathways
Once a taurine N-methyltransferase has been identified and characterized in one organism, this knowledge can be used as a more specific query to find orthologs in other species.
Table 2: Comparative Analysis Framework for NMT Synthesis Pathways
| Feature | Organism 1 (e.g., P. palmata) | Organism 2 | Organism 3 |
| Gene ID | - | - | - |
| Protein Sequence Identity | 100% | - | - |
| Conserved Domains | - | - | - |
| Substrate Specificity (Taurine) | - | - | - |
| Km (Taurine) | - | - | - |
| Vmax | - | - | - |
| Gene Expression Profile | - | - | - |
| Genomic Context | - | - | - |
By populating this table for various organisms, researchers can gain insights into the evolution, regulation, and diversity of NMT synthesis across the tree of life. This comparative approach will not only advance our fundamental understanding of this metabolic pathway but also pave the way for its potential manipulation in biotechnological and therapeutic contexts.
References
Safety Operating Guide
Proper Disposal Procedures for N-Methyltaurine
The following guide provides essential safety and logistical information for the proper disposal of N-Methyltaurine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Classification
Before handling, it is crucial to be aware of the hazards associated with this compound. The substance is classified according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity (oral) | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
| Source: Chemos GmbH & Co. KG Safety Data Sheet[1] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure:
-
Hand Protection: Wear chemical-resistant gloves that have been inspected before use.[2]
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[2]
-
Skin and Body Protection: Wear impervious, flame-resistant clothing to protect the skin.[2]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a particulate filter device (EN 143).[1]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe disposal of this compound waste streams in a laboratory setting.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step. Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Solid Waste: Includes unused or expired this compound powder, contaminated weigh boats, and absorbent materials from spill cleanups.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with this compound. These must be placed in a puncture-resistant, leak-proof sharps container.[3]
-
Contaminated Labware and PPE: Gloves, bench liners, and disposable lab coats.
Step 2: Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Select a Compatible Container: Use a container that is chemically resistant and has a secure, tight-fitting lid.[3] For liquid waste, ensure the container is leak-proof.
-
Label the Container: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Accumulation start date.
-
Associated hazards (e.g., "Irritant," "Harmful").
-
Step 3: Primary Disposal Route
The recommended disposal method for this compound is incineration.
-
Excess and Expired Product: Unused or expired this compound should be offered to a licensed hazardous material disposal company.[2] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
-
Contaminated Materials: Solid waste, contaminated labware, and spill cleanup materials should be collected, sealed in a labeled container, and disposed of via the same route.
Crucial Disposal Prohibitions:
-
DO NOT empty into drains or dispose of in the sewer system.[1]
-
DO NOT dispose of in general trash.
-
AVOID release into the environment.[1] Keep the substance and its container away from drains, surface water, and ground water.[1]
Step 4: Handling Empty Containers
-
Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous chemical waste.[5]
-
Disposal of Rinsed Containers: Once triple-rinsed and dried, and with the label removed or fully defaced, the container can typically be disposed of as general glass or plastic waste.[6]
-
Un-rinsable Containers: If a container cannot be safely cleaned due to residue, it must be handled and disposed of in the same manner as the substance itself.[1]
Step 5: Spill Management and Disposal
In the event of a spill, follow these procedures for cleanup and disposal:
-
Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation.[2]
-
Contain Spill: For solid spills, dampen the material with water to prevent dust formation.[7]
-
Collect Material: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[2][7] Use absorbent paper dampened with water to pick up any remaining residue.[7]
-
Decontaminate Area: Wash the spill surface with a strong soap and water solution.[7]
-
Dispose of Cleanup Materials: Seal all contaminated clothing, absorbent paper, and other cleanup materials in a vapor-tight plastic bag for disposal as hazardous waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This document provides guidance based on available safety data sheets. Always consult your institution's specific waste management policies and comply with all federal, state, and local regulations.[8]
References
- 1. chemos.de [chemos.de]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. clinicallab.com [clinicallab.com]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. This compound | C3H9NO3S | CID 7882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
